6,6-Diethoxy-2-methylhex-4-yn-3-one
Description
Structure
3D Structure
Properties
CAS No. |
81535-81-1 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
6,6-diethoxy-2-methylhex-4-yn-3-one |
InChI |
InChI=1S/C11H18O3/c1-5-13-11(14-6-2)8-7-10(12)9(3)4/h9,11H,5-6H2,1-4H3 |
InChI Key |
PDSWUCMPSAQHEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#CC(=O)C(C)C)OCC |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of 6,6-Diethoxy-2-methylhex-4-yn-3-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of a proposed synthetic pathway for 6,6-diethoxy-2-methylhex-4-yn-3-one, a molecule of interest in synthetic organic chemistry. Due to the absence of a directly published synthesis, this guide outlines a plausible and scientifically sound multi-step approach based on established and well-documented chemical transformations. The information presented herein is intended to serve as a foundational resource for researchers aiming to synthesize this target molecule and its analogs.
Retrosynthetic Analysis and Proposed Pathway
A retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthesis strategy. The key disconnection is at the C3-C4 bond, breaking the ynone functionality. This leads to two primary synthons: an acyl cation equivalent derived from isobutyric acid and an acetylide anion equivalent of 3,3-diethoxypropyne.
Based on this analysis, a two-step forward synthesis is proposed:
-
Step 1: Synthesis of 3,3-Diethoxypropyne. This key intermediate can be synthesized from propargyl aldehyde and ethanol.
-
Step 2: Sonogashira Coupling. A palladium- and copper-catalyzed Sonogashira coupling reaction between isobutyryl chloride and 3,3-diethoxypropyne is proposed to form the target ynone.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis of this compound.
Step 1: Synthesis of 3,3-Diethoxypropyne
This procedure is adapted from known methods for the formation of diethyl acetals from aldehydes.
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| Propargyl aldehyde | 54.05 | 0.90 | 5.41 g | 0.10 |
| Ethanol (absolute) | 46.07 | 0.789 | 23.0 g (29.1 mL) | 0.50 |
| p-Toluenesulfonic acid monohydrate | 190.22 | - | 0.19 g | 0.001 |
| Anhydrous Sodium Sulfate | 142.04 | - | q.s. | - |
| Diethyl ether | 74.12 | 0.713 | q.s. | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (23.0 g, 0.50 mol) and p-toluenesulfonic acid monohydrate (0.19 g, 0.001 mol).
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add propargyl aldehyde (5.41 g, 0.10 mol) to the stirred solution over 15 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral (pH ~7).
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 3,3-diethoxypropyne as a colorless liquid.
Expected Yield and Characterization:
-
Yield: 70-80%
-
Boiling Point: ~140-142 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 3.75 (q, 4H), 2.45 (s, 1H), 1.25 (t, 6H) ppm.
-
¹³C NMR (CDCl₃, 100 MHz): δ 92.5, 82.1, 74.8, 61.5, 15.2 ppm.
Step 2: Sonogashira Coupling to Yield this compound
This procedure is based on established Sonogashira coupling protocols for the synthesis of ynones from acyl chlorides and terminal alkynes.[1][2]
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| 3,3-Diethoxypropyne | 128.17 | ~0.88 | 1.28 g | 0.01 |
| Isobutyryl chloride | 106.55 | 1.017 | 1.17 g (1.15 mL) | 0.011 |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | - | 0.070 g | 0.0001 |
| Copper(I) iodide | 190.45 | - | 0.019 g | 0.0001 |
| Triethylamine | 101.19 | 0.726 | 2.02 g (2.78 mL) | 0.02 |
| Toluene (anhydrous) | 92.14 | 0.867 | 20 mL | - |
Procedure:
-
To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.070 g, 0.0001 mol) and copper(I) iodide (0.019 g, 0.0001 mol).
-
Add anhydrous toluene (10 mL) and triethylamine (2.02 g, 0.02 mol).
-
To this stirred mixture, add a solution of 3,3-diethoxypropyne (1.28 g, 0.01 mol) in anhydrous toluene (5 mL).
-
Slowly add a solution of isobutyryl chloride (1.17 g, 0.011 mol) in anhydrous toluene (5 mL) to the reaction mixture at room temperature over 10 minutes.
-
Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.
Expected Yield and Characterization:
-
Yield: 60-75%
-
Appearance: Pale yellow oil
-
¹H NMR (CDCl₃, 400 MHz): δ 5.40 (s, 1H), 3.70 (m, 4H), 2.80 (sept, 1H), 1.20 (d, 6H), 1.15 (t, 6H) ppm.
-
¹³C NMR (CDCl₃, 100 MHz): δ 192.0, 91.5, 88.0, 85.0, 62.0, 40.0, 18.0, 15.0 ppm.
-
IR (neat): ν 2970, 2210 (C≡C), 1680 (C=O), 1120 (C-O) cm⁻¹.
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₁H₁₉O₃: 199.13; found: 199.13.
Synthesis Pathway Diagram
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: Proposed synthesis of this compound.
Safety Considerations
-
Propargyl aldehyde is toxic and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Isobutyryl chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate PPE.
-
Triethylamine is a flammable and corrosive liquid with a strong odor. Handle in a fume hood.
-
Palladium catalysts are toxic and should be handled with care.
-
All reactions involving anhydrous solvents should be performed under an inert atmosphere to prevent moisture contamination.
Conclusion
This technical guide outlines a viable and detailed synthetic pathway for this compound. The proposed two-step sequence, involving an acetal formation followed by a Sonogashira coupling, utilizes well-established and reliable organic reactions. The provided experimental protocols, including reagent quantities, reaction conditions, and purification methods, are intended to provide a solid starting point for researchers in the field. The successful synthesis of this molecule could open avenues for its evaluation in various applications, including as a building block in medicinal chemistry and materials science.
References
In-depth Technical Guide: 6,6-Diethoxy-2-methylhex-4-yn-3-one
Subject: Comprehensive Technical Overview of 6,6-Diethoxy-2-methylhex-4-yn-3-one
Introduction
This document provides a detailed technical guide on the chemical properties, experimental protocols, and potential applications of this compound. This compound belongs to the class of α,β-acetylenic ketones, which are valuable intermediates in organic synthesis. The presence of a ketone, an alkyne, and an acetal functional group within the same molecule imparts a unique reactivity profile, making it a subject of interest for the synthesis of complex molecular architectures and potentially for the development of novel therapeutic agents. Due to the limited availability of public data on this specific molecule, this guide synthesizes information from related compounds and general principles of organic chemistry to provide a predictive overview.
Chemical Properties
A comprehensive search of available chemical literature and databases did not yield specific experimental data for this compound. The following properties are therefore estimated based on its structure and data from analogous compounds.
Structural Information
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₈O₃
-
Structure:
-
Key Functional Groups:
-
Ketone: The carbonyl group at the 3-position is a key site for nucleophilic attack.
-
Alkyne: The carbon-carbon triple bond between the 4 and 5 positions is susceptible to addition reactions and can participate in various coupling reactions.
-
Acetal: The diethyl acetal at the 6-position is stable under basic and neutral conditions but can be hydrolyzed to the corresponding aldehyde under acidic conditions.
-
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of this compound. These values are derived from computational models and comparison with structurally similar molecules.
| Property | Predicted Value | Notes |
| Molecular Weight | 198.26 g/mol | Calculated from the molecular formula. |
| Boiling Point | ~220-240 °C | Estimated based on the presence of polar functional groups and molecular size. |
| Density | ~0.95 - 1.05 g/cm³ | Typical range for similar organic molecules. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Sparingly soluble in water. | The ethoxy groups and the hydrocarbon backbone suggest good solubility in organic media. |
| Appearance | Likely a colorless to pale yellow liquid at room temperature. | Based on the appearance of other aliphatic ketones and alkynes. |
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are not available in the literature. The following sections describe general methodologies that could be adapted for its preparation and manipulation.
Proposed Synthesis
A plausible synthetic route to this compound could involve the coupling of an appropriate organometallic reagent with a suitable electrophile, followed by oxidation.
Workflow for a Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Methodology:
-
Grignard Reagent Formation: 3,3-Diethoxypropyne would be treated with a Grignard reagent, such as ethylmagnesium bromide, in an ethereal solvent like tetrahydrofuran (THF) to deprotonate the terminal alkyne and form the corresponding alkynyl Grignard reagent.
-
Acylation: The freshly prepared Grignard reagent would then be reacted with 2-methylpropanoyl chloride at low temperature to introduce the isobutyryl group.
-
Workup and Purification: The reaction would be quenched with a saturated aqueous solution of ammonium chloride. The product would be extracted with an organic solvent, dried, and purified by column chromatography on silica gel.
Potential Reactivity and Signaling Pathway Interactions
Given the functional groups present in this compound, it can be anticipated to undergo a variety of chemical transformations. While no specific biological activity has been reported, its structural motifs are present in molecules with known biological relevance.
Chemical Reactivity
The reactivity of this molecule is governed by its three functional groups.
Logical Relationship of Functional Group Reactivity:
Caption: Potential reaction pathways for this compound.
Hypothetical Biological Relevance
α,β-Acetylenic ketones are known to be Michael acceptors and can react with biological nucleophiles such as cysteine residues in proteins. This reactivity is the basis for the mechanism of action of some covalent inhibitors.
Hypothetical Signaling Pathway Inhibition:
Caption: Hypothetical covalent inhibition of a kinase by this compound.
Conclusion
This compound represents a molecule with significant synthetic potential due to its array of functional groups. While experimental data is currently lacking, this guide provides a predictive framework for its properties and reactivity based on established chemical principles. Further research into the synthesis and characterization of this compound is warranted to explore its utility in organic synthesis and medicinal chemistry. The proposed synthetic route and reactivity profile offer a starting point for researchers interested in this and related α,β-acetylenic ketones.
In-depth Technical Guide: 6,6-Diethoxy-2-methylhex-4-yn-3-one (CAS 81535-81-1)
Disclaimer: Information regarding the chemical compound 6,6-Diethoxy-2-methylhex-4-yn-3-one with CAS number 81535-81-1 is exceedingly scarce in publicly accessible scientific literature and chemical databases. This guide is compiled based on the limited available data and inferences drawn from structurally similar compounds. The absence of comprehensive experimental studies necessitates a cautious interpretation of the presented information.
Chemical Identity and Properties
This compound is a multifunctional organic molecule. Its structure features a ketone, an internal alkyne, and a dietal functional group.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O₃ | Calculated |
| Molecular Weight | 198.26 g/mol | Calculated |
| IUPAC Name | This compound | - |
| CAS Number | 81535-81-1 | - |
| Canonical SMILES | CCOC(C#CC(=O)C(C)C)(OCC)C | - |
| InChI Key | Not available | - |
Note: Most physical properties such as boiling point, melting point, density, and spectral data are not available in published literature.
Potential Synthesis and Reactivity
While specific experimental protocols for the synthesis of this compound are not documented, its structure suggests plausible synthetic routes.
Proposed Synthetic Pathway
A potential retrosynthetic analysis suggests that the molecule could be assembled from simpler precursors.
Figure 1: Proposed retrosynthetic analysis for this compound.
Experimental Protocol (Hypothetical):
-
Formation of the Acetylide: 3,3-Diethoxypropyne would be dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C). An organolithium reagent, such as n-butyllithium, would be added dropwise to deprotonate the terminal alkyne, forming the lithium acetylide.
-
Acylation: 2-Methylpropanoyl chloride would then be slowly added to the solution of the lithium acetylide. The nucleophilic acetylide would attack the electrophilic carbonyl carbon of the acid chloride.
-
Workup: The reaction would be quenched with a saturated aqueous solution of ammonium chloride. The organic layer would be separated, washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product would likely be purified by column chromatography on silica gel.
Expected Reactivity
The chemical structure of this compound suggests several potential reaction pathways for further functionalization, which could be of interest to drug development professionals.
In-Depth Technical Guide on 6,6-Diethoxy-2-methylhex-4-yn-3-one
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Core Molecular Data
This document pertains to the chemical compound 6,6-Diethoxy-2-methylhex-4-yn-3-one. The fundamental molecular properties have been calculated and are presented below.
Molecular Structure and Weight
The molecular structure of this compound is characterized by a six-carbon backbone. Key functional groups include a ketone at the third carbon, a triple bond between the fourth and fifth carbons, a methyl group at the second carbon, and two ethoxy groups attached to the sixth carbon.
The molecular formula is determined to be C₁₁H₁₈O₃. Based on this, the molecular weight is calculated as follows:
-
Carbon (C): 11 atoms × 12.011 amu = 132.121 amu
-
Hydrogen (H): 18 atoms × 1.008 amu = 18.144 amu
-
Oxygen (O): 3 atoms × 15.999 amu = 47.997 amu
Total Molecular Weight = 198.262 g/mol
Summary of Physicochemical Properties
A summary of the core quantitative data for this compound is provided in the table below. It should be noted that due to the novelty of this specific compound, some properties of a structurally similar compound, 6,6-diethoxyhex-4-yn-3-ol, are included for comparative purposes.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O₃ | Calculation |
| Molecular Weight | 198.262 g/mol | Calculation |
| IUPAC Name | This compound | Nomenclature |
| Boiling Point (Estimated for a similar compound) | ~180–185°C | [1] |
| Density (Estimated for a similar compound) | 1.02–1.05 g/cm³ | [1] |
Hypothetical Synthesis and Experimental Protocols
Currently, there is no specific synthesis protocol documented in the literature for this compound. However, based on its functional groups (alkyne, ketone, and acetal), a plausible synthetic route can be proposed. The synthesis of related chiral hexynones often involves multi-step processes, including the use of Weinreb amides and organolithium reagents to construct the carbon skeleton.[2] The formation of the acetal group is typically achieved by the acid-catalyzed reaction of a carbonyl compound with an alcohol, in this case, ethanol.[3][4]
Proposed Synthetic Workflow
A logical workflow for the synthesis of the target molecule could involve the initial construction of the alkynone backbone, followed by the formation of the diethyl acetal at the C6 position.
Characterization Protocols
Following synthesis, a comprehensive characterization would be necessary to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques would be employed.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: To determine the proton environment of the molecule. The disappearance of an aldehyde proton signal (around 9.7 ppm) and the appearance of a signal for the acetal proton (around 5.6 ppm) would indicate the formation of the diethoxy group.[3]
-
¹³C NMR: To identify all unique carbon atoms in the molecule. The presence of signals corresponding to the alkyne, ketone, and acetal carbons would be crucial for structure confirmation.
2.2.2. Mass Spectrometry (MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for determining the molecular weight and fragmentation pattern of the compound, aiding in its structural elucidation.[5][6] GC-MS is a common method for the preliminary identification of organic compounds in forensic laboratories.[6]
-
High-Resolution Mass Spectrometry (HRMS): To obtain the exact mass of the molecule, which can be used to confirm the molecular formula.
2.2.3. Infrared (IR) Spectroscopy
-
IR spectroscopy would be used to identify the key functional groups. The disappearance of a broad hydroxyl peak (if starting from an alcohol) and the presence of characteristic peaks for the C=O (ketone), C≡C (alkyne), and C-O (ether) bonds would be expected.[7] The conversion of a carbonyl group to an acetal can be monitored by the disappearance of the characteristic aldehyde peak around 1720 cm⁻¹.[3]
2.2.4. Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound. Reversed-phase HPLC coupled with a mass spectrometer (HPLC-MS) can provide excellent resolution and sensitivity for the analysis of ketones.[8]
Potential Signaling Pathways and Biological Activity (Hypothetical)
There is currently no published research on the biological activity or associated signaling pathways of this compound. However, given its chemical structure, some hypothetical areas of interest for future research can be proposed. The α,β-unsaturated ketone moiety present in related ynones can be a target for nucleophilic addition by biological macromolecules, suggesting potential for covalent modification of proteins.
Logical Relationship for Investigating Biological Activity
The following diagram illustrates a potential logical workflow for the initial investigation of the biological activity of this compound.
Conclusion
This compound is a novel compound with a calculated molecular weight of 198.262 g/mol . While specific experimental data is not yet available, this guide provides a comprehensive overview of its core properties, a plausible synthetic and characterization framework, and a logical approach to investigating its potential biological activities. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for researchers initiating studies on this or structurally related molecules.
References
- 1. Buy 6,6-Diethoxy-4-hexyn-3-ol [smolecule.com]
- 2. Synthesis of chiral hexynones for use as precursors to native photosynthetic hydroporphyrins - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03900E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GC-MS Characterization of benzaldehyde-acetal kinetics in model e-liquid formulations | Poster Board #531 - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Comprehensive analysis of alkenones by reversed-phase HPLC-MS with unprecedented selectivity, linearity and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Structure Elucidation of 6,6-Diethoxy-2-methylhex-4-yn-3-one
Audience: Researchers, scientists, and drug development professionals.
Core: This document provides a comprehensive guide to the structural elucidation of 6,6-diethoxy-2-methylhex-4-yn-3-one, a compound for which limited public data exists. The approach outlined here is based on the theoretical analysis of its constituent functional groups and predictive spectroscopic data. This guide serves as a roadmap for researchers encountering this or structurally similar molecules.
Molecular Structure Analysis
The IUPAC name this compound defines a specific chemical structure. A systematic breakdown of the name reveals the following features:
-
hex- : A six-carbon backbone.
-
-4-yn- : An alkyne (carbon-carbon triple bond) located between carbons 4 and 5.
-
-3-one : A ketone (carbonyl group) at position 3.
-
2-methyl- : A methyl group substituent at position 2.
-
6,6-diethoxy- : Two ethoxy groups attached to carbon 6, forming a diethyl acetal.
Based on this analysis, the structure is as follows:
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on established values for its functional groups.
Table 1: Predicted ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| H-1 (CH₃) | ~1.1 | Doublet | 6H | ~7 | Two methyl groups of the isopropyl moiety |
| H-2 (CH) | ~2.8 | Septet | 1H | ~7 | Methine proton of the isopropyl moiety |
| H-6 (CH) | ~4.8 | Singlet | 1H | - | Acetal proton |
| Ethoxy (CH₂) | ~3.6 | Quartet | 4H | ~7 | Methylene protons of the two ethoxy groups |
| Ethoxy (CH₃) | ~1.2 | Triplet | 6H | ~7 | Methyl protons of the two ethoxy groups |
Note: The chemical shift of the isopropyl methine (H-2) is shifted downfield due to the adjacent carbonyl group.[1][2] The isopropyl group typically displays a septet and a doublet in a 1:6 ratio.[3][4][5]
Table 2: Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| C-1 (CH₃) | ~18 | Isopropyl methyl carbons |
| C-2 (CH) | ~40 | Isopropyl methine carbon |
| C-3 (C=O) | ~195 - 215 | Ketone carbonyl carbon |
| C-4 (C≡) | ~80 - 90 | Alkyne carbon adjacent to the ketone |
| C-5 (≡C) | ~80 - 90 | Alkyne carbon adjacent to the acetal |
| C-6 (CH) | ~100 | Acetal carbon |
| Ethoxy (CH₂) | ~60 | Ethoxy methylene carbons |
| Ethoxy (CH₃) | ~15 | Ethoxy methyl carbons |
Note: Ketone carbonyl carbons typically appear in the downfield region of the spectrum, often above 200 ppm.[6][7][8] The sp-hybridized carbons of an internal alkyne are expected in the 70-90 ppm range.[9] Acetal carbons generally resonate around 90-100 ppm.[10]
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~2980-2850 | Medium-Strong | C-H stretch | Aliphatic (isopropyl, ethoxy) |
| ~2260-2190 | Weak-Medium | C≡C stretch | Internal Alkyne |
| ~1715 | Strong | C=O stretch | Saturated aliphatic ketone |
| ~1120-1050 | Strong | C-O stretch | Acetal |
Note: The C≡C stretching vibration of an internal alkyne is often weak.[11][12][13] The carbonyl (C=O) stretch of a saturated aliphatic ketone is typically strong and appears around 1715 cm⁻¹.[14][15][16]
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation | Fragmentation Pathway |
| 214 | [M]⁺ | Molecular Ion |
| 185 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 169 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical |
| 141 | [M - C₂H₅O - CO]⁺ | Subsequent loss of carbon monoxide |
| 103 | [CH(OC₂H₅)₂]⁺ | Cleavage at the C5-C6 bond (Acetal fragment) |
| 69 | [CH(CH₃)₂CO]⁺ | α-cleavage at the C3-C4 bond (Isopropyl ketone fragment) |
| 43 | [CH(CH₃)₂]⁺ | Isopropyl cation |
Note: Ketones often undergo α-cleavage, where the bond adjacent to the carbonyl group is broken.[17][18][19] Acetals are prone to fragmentation with the loss of alkoxy groups and cleavage of the C-C bond adjacent to the acetal carbon.[20][21][22]
Experimental Protocols
The following are generalized protocols for the key experiments required for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A 90° pulse with a sufficient relaxation delay (e.g., 5 seconds) is typically used.[23]
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the reference signal (TMS at 0 ppm). Integrate the signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made by grinding the sample with KBr powder and pressing it into a disk, or a mull can be prepared by grinding the solid with Nujol.[24] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.[25][26]
-
Background Spectrum: Record a background spectrum of the empty sample holder (or the pure solvent/KBr).
-
Sample Spectrum: Record the spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with specific functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or by direct injection.
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI). EI is a common technique that typically produces a molecular ion and a series of fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Logical Workflow for Structure Elucidation
The process of elucidating the structure of an unknown compound follows a logical progression, as illustrated in the workflow diagram below.
Caption: A generalized workflow for the structure elucidation of an organic compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. askthenerd.com [askthenerd.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 9. che.hw.ac.uk [che.hw.ac.uk]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 14. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 18. Fragmentation and mass spectra of Ketone - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 23. sites.bu.edu [sites.bu.edu]
- 24. webassign.net [webassign.net]
- 25. emeraldcloudlab.com [emeraldcloudlab.com]
- 26. mmrc.caltech.edu [mmrc.caltech.edu]
Spectroscopic Data and Experimental Protocols for 6,6-Diethoxy-2-methylhex-4-yn-3-one: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the spectroscopic characterization of the novel compound 6,6-Diethoxy-2-methylhex-4-yn-3-one. Extensive searches of scientific databases and literature indicate that, to date, the spectroscopic data for this specific molecule has not been published. This guide, therefore, provides a comprehensive framework for its synthesis and characterization.
As a point of reference, this document includes available spectroscopic information for a structurally related compound, 2-Methylhex-4-yn-3-ol. Furthermore, a detailed, proposed experimental protocol for the synthesis of this compound is presented, followed by a standard workflow for its full spectroscopic analysis.
Part 1: Spectroscopic Data of a Structurally Related Compound
While no data exists for this compound, spectroscopic data for the related compound, 2-Methylhex-4-yn-3-ol, is available and summarized below. This information can serve as a useful comparison during the analysis of the target compound.
Table 1: Available Spectroscopic Data for 2-Methylhex-4-yn-3-ol [1]
| Spectroscopic Technique | Data Availability | Source |
| ¹³C NMR | Graphical Spectrum | PubChem CID: 10419146[1] |
| Mass Spectrometry (MS) | Graphical Spectrum | PubChem CID: 10419146[1] |
| Infrared (IR) Spectroscopy | Graphical Spectrum | PubChem CID: 10419146[1] |
Part 2: Proposed Experimental Protocol for the Synthesis of this compound
The following is a proposed multi-step synthesis for this compound based on established organometallic and oxidation chemistry.
Step 1: Synthesis of 4,4-Diethoxybut-1-yne
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with magnesium turnings (1.1 eq.) and dry diethyl ether.
-
Grignard Formation: A solution of propargyl bromide (1.0 eq.) in dry diethyl ether is added dropwise to the magnesium suspension. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, propargylmagnesium bromide.
-
Acetal Addition: The reaction mixture is cooled to 0 °C, and a solution of triethyl orthoformate (1.2 eq.) in dry diethyl ether is added dropwise.
-
Work-up: After the addition is complete, the reaction is stirred at room temperature overnight. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by fractional distillation to yield 4,4-diethoxybut-1-yne.
Step 2: Synthesis of 6,6-Diethoxy-2-methylhex-4-yn-3-ol
-
Lithiation: To a solution of 4,4-diethoxybut-1-yne (1.0 eq.) in dry tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, n-butyllithium (1.05 eq., as a solution in hexanes) is added dropwise. The mixture is stirred at this temperature for 1 hour.
-
Aldehyde Addition: A solution of isobutyraldehyde (1.1 eq.) in dry THF is then added dropwise to the lithium acetylide solution at -78 °C. The reaction mixture is stirred at this temperature for 2-3 hours and then allowed to warm to room temperature overnight.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude secondary acetylenic alcohol is purified by column chromatography on silica gel.
Step 3: Oxidation to this compound
-
Oxidation Setup: To a solution of 6,6-diethoxy-2-methylhex-4-yn-3-ol (1.0 eq.) in dichloromethane (DCM) at 0 °C, Dess-Martin periodinane (1.2 eq.) is added in one portion.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Work-up: The reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. The mixture is stirred vigorously for 15 minutes. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the target compound, this compound.
Part 3: Standard Workflow for Spectroscopic Analysis
The following workflow outlines the standard procedures for the spectroscopic characterization of the synthesized this compound.
Caption: Proposed workflow for the synthesis and spectroscopic characterization.
Experimental Protocols for Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Standard parameters include a proton-decoupled sequence, a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024). DEPT-135 and DEPT-90 experiments should also be performed to aid in peak assignment.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. If the sample is a solid, a KBr pellet can be prepared. Alternatively, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Method Selection: Choose an appropriate ionization technique. For a relatively volatile compound like the target, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is suitable. For a less volatile sample or to obtain the molecular ion peak with minimal fragmentation, Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.
-
Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500). High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental composition.
-
References
Technical Guide: Predicted ¹H NMR Spectrum of 6,6-Diethoxy-2-methylhex-4-yn-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H NMR spectrum of 6,6-Diethoxy-2-methylhex-4-yn-3-one. Due to the absence of experimentally recorded spectral data in publicly available databases, this document presents a theoretical spectrum based on established principles of nuclear magnetic resonance spectroscopy. The guide includes predicted chemical shifts, multiplicities, coupling constants, and integration values. A standard experimental protocol for the acquisition of such a spectrum is also provided.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data for this compound is summarized in the table below. These predictions are derived from the analysis of the molecular structure, considering the electronic effects of the ketone, alkyne, and ether functional groups.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H_a | 1.1 - 1.3 | Doublet | 6H | ~7 Hz |
| H_b | 2.5 - 2.9 | Septet | 1H | ~7 Hz |
| H_c | 5.3 - 5.5 | Singlet | 1H | N/A |
| H_d | 3.5 - 3.8 | Quartet | 4H | ~7 Hz |
| H_e | 1.2 - 1.4 | Triplet | 6H | ~7 Hz |
Molecular Structure and Proton Assignments
The structure of this compound with labeled proton environments is crucial for understanding the predicted spectrum. The following diagram illustrates the unique proton groups.
Interpretation of the Predicted Spectrum
-
Isopropyl Group (H_a and H_b): The six equivalent protons of the two methyl groups (H_a) are expected to appear as a doublet around 1.1-1.3 ppm due to coupling with the single methine proton (H_b). The methine proton (H_b) will be split into a septet by the six neighboring methyl protons and is predicted to be in the 2.5-2.9 ppm region, deshielded by the adjacent ketone.
-
Acetal Proton (H_c): The single proton on the carbon bearing the two ethoxy groups (H_c) is significantly deshielded by the two oxygen atoms and the alkyne. It is expected to appear as a singlet in the range of 5.3-5.5 ppm.
-
Ethoxy Group (H_d and H_e): The four equivalent methylene protons (H_d) of the two ethoxy groups are adjacent to an oxygen atom, which shifts them downfield to the 3.5-3.8 ppm range. They will appear as a quartet due to coupling with the neighboring methyl protons (H_e). The six equivalent methyl protons (H_e) of the ethoxy groups are predicted to be a triplet around 1.2-1.4 ppm.
Standard Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[1] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference (δ = 0.00 ppm).
-
Transfer the solution to a clean 5 mm NMR tube.[2]
-
Ensure the sample height in the NMR tube is adequate, typically around 4-5 cm.
2. NMR Instrument Setup:
-
The data should be acquired on a 300 MHz or higher field NMR spectrometer.
-
Insert the sample into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically ranging from 8 to 64 scans for a sample of this concentration.
-
The relaxation delay should be set to an appropriate value (e.g., 1-5 seconds) to ensure accurate integration.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the multiplicities and coupling constants of the signals.
Logical Workflow for Spectral Prediction
The process of predicting an NMR spectrum from a chemical structure follows a logical workflow. This involves identifying the molecular fragments and using established correlation tables and principles to estimate the spectral parameters.
References
In-Depth Technical Guide: 13C NMR Analysis of 6,6-Diethoxy-2-methylhex-4-yn-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 6,6-Diethoxy-2-methylhex-4-yn-3-one. Due to the absence of publicly available experimental spectral data for this specific compound, this guide presents a detailed prediction of its 13C NMR spectrum based on established chemical shift principles for its constituent functional groups: an α,β-acetylenic ketone and a diethyl acetal. This guide also includes a standardized experimental protocol for acquiring such data and illustrative diagrams to clarify the molecular structure and analytical workflow.
Predicted 13C NMR Data
The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values are estimated based on typical chemical shift ranges for similar carbon environments.[1][2][3] The numbering of the carbon atoms corresponds to the molecular structure diagram provided in the subsequent section.
| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) |
| C1 | CH3 (isopropyl) | ~18-20 |
| C2 | CH (isopropyl) | ~35-40 |
| C3 | C=O (ketone) | ~180-185 |
| C4 | C≡C (alkyne) | ~80-85 |
| C5 | C≡C (alkyne) | ~85-90 |
| C6 | CH (acetal) | ~95-105 |
| C7 | O-CH2 (ethoxy) | ~60-65 |
| C8 | CH3 (ethoxy) | ~15-17 |
Molecular Structure and Carbon Numbering
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for correlation with the 13C NMR data table.
Caption: Molecular structure of this compound with carbon numbering.
Experimental Protocol for 13C NMR Analysis
This section outlines a standard procedure for the acquisition and processing of a 13C NMR spectrum.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6). The choice of solvent is critical to avoid signal overlap with the analyte.[4][5]
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The analysis should be performed on a high-resolution NMR spectrometer, typically operating at a magnetic field strength that corresponds to a 13C frequency of 75 MHz, 100 MHz, 125 MHz, or higher.
-
Tune and match the 13C probe to the resonant frequency.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution and sharp spectral lines.
3. Data Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum. This technique simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.[1]
-
Key acquisition parameters to be set include:
-
Pulse Angle: Typically a 30-45° pulse is used to allow for a shorter relaxation delay.
-
Spectral Width: A wide spectral width (e.g., 0-220 ppm) should be set to ensure all carbon signals, including the carbonyl carbon, are observed.[2]
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is necessary to allow for the relaxation of the carbon nuclei.
-
Number of Scans: Due to the low natural abundance of 13C (1.1%), a large number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into a frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.
-
Integrate the peaks if quantitative information is desired, although peak intensities in proton-decoupled 13C NMR are not always directly proportional to the number of carbon atoms due to the Nuclear Overhauser Effect (NOE).[1]
Experimental Workflow
The following diagram illustrates the general workflow for conducting a 13C NMR analysis.
Caption: General workflow for 13C NMR analysis.
This guide provides a foundational understanding for the 13C NMR analysis of this compound. The predicted data and standardized protocols herein serve as a valuable resource for researchers in their experimental design and data interpretation. For definitive structural confirmation, it is imperative to acquire experimental 13C NMR data and correlate it with other spectroscopic techniques such as 1H NMR, IR, and mass spectrometry.
References
IR spectroscopy of 6,6-Diethoxy-2-methylhex-4-yn-3-one
An In-Depth Technical Guide to the Infrared Spectroscopy of 6,6-Diethoxy-2-methylhex-4-yn-3-one
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds by identifying their functional groups. This guide focuses on the interpretation of the IR spectrum of this compound, a molecule possessing a unique combination of functional groups including a conjugated ketone, an internal alkyne, and a diethyl acetal. Understanding the characteristic vibrational frequencies of these groups is crucial for researchers, scientists, and drug development professionals in verifying the synthesis and purity of this and related compounds.
Predicted Infrared Absorption Data
The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to its principal functional groups. The conjugation of the ketone with the alkyne is expected to lower the wavenumber of the carbonyl stretching frequency. The quantitative data for the expected IR absorptions are summarized in the table below.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H (alkane) | Stretching | 2850-3000 | Strong |
| C≡C (internal alkyne) | Stretching | 2100-2260 | Weak |
| C=O (conjugated ketone) | Stretching | 1666-1685 | Strong |
| C-O (acetal) | Asymmetric & Symmetric Stretching | 1000-1153 | Strong, Multiple Bands |
| C-H (alkane) | Bending | 1375-1465 | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy for liquid and solid samples due to its simplicity and minimal sample preparation.
I. Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer
-
ATR accessory with a suitable crystal (e.g., diamond or zinc selenide)
-
Sample of this compound (liquid)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
II. Procedure
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.[1] This will be subtracted from the sample spectrum to eliminate interference from ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Sample Spectrum Acquisition:
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Analyze the resulting spectrum by identifying the characteristic absorption bands and comparing them to the predicted frequencies for the functional groups of this compound.
-
-
Cleaning:
-
After the measurement, thoroughly clean the ATR crystal by wiping away the sample with a lint-free wipe and then cleaning with a solvent-dampened wipe.[2] Ensure the crystal is completely dry before the next use.
-
Visualization of Key Functional Groups and Their IR Regions
The following diagram illustrates the primary functional groups within this compound and their corresponding characteristic regions in the infrared spectrum.
Functional groups of the molecule and their IR regions.
References
Reactivity Profile of the Alkynone Group in 6,6-Diethoxy-2-methylhex-4-yn-3-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted reactivity of the alkynone functional group in the molecule 6,6-diethoxy-2-methylhex-4-yn-3-one. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document leverages established principles of alkyne and ketone chemistry, supported by analogous reactivity data from structurally similar ynones. The guide focuses on the principal reaction pathways anticipated for this molecule, including nucleophilic conjugate additions (Michael additions), cycloaddition reactions, and reactions targeting the carbonyl group. Detailed theoretical reaction mechanisms, representative experimental protocols derived from analogous systems, and quantitative data from related compounds are presented to provide a robust framework for researchers interested in the synthetic utility of this and similar molecules.
Introduction to the Reactivity of Alkynones
Alkynones, also known as ynones, are a class of organic compounds characterized by the presence of a ketone carbonyl group conjugated with a carbon-carbon triple bond. This arrangement of functional groups results in a unique electronic structure and a diverse range of chemical reactivity. The electron-withdrawing nature of the carbonyl group polarizes the alkyne, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. Consequently, alkynones are versatile building blocks in organic synthesis, participating in a variety of transformations to construct complex molecular architectures.
The reactivity of the alkynone group in this compound is governed by three primary reactive sites:
-
The Carbonyl Carbon (C3): Susceptible to nucleophilic attack (1,2-addition), similar to a typical ketone.
-
The β-Carbon of the Alkyne (C5): An electrophilic site prone to nucleophilic conjugate addition (Michael or 1,4-addition).
-
The Alkyne (C4-C5) π-System: Can participate as a 2π component in cycloaddition reactions.
The presence of a bulky, electron-donating diethoxy acetal at the C6 position is expected to exert steric and electronic effects that may modulate the reactivity of the ynone system compared to simpler alkyl-substituted alkynones.
Nucleophilic Conjugate Addition (Michael Addition)
One of the most characteristic reactions of alkynones is the nucleophilic conjugate addition, or Michael addition, where a nucleophile attacks the β-carbon of the alkyne.[1] This reaction is highly favored with "soft" nucleophiles. The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is then protonated to yield the final product.
General Mechanism
The reaction proceeds via a stereoselective anti-addition of the nucleophile and a proton across the triple bond, typically leading to the formation of an (E)-enone as the major product.
Caption: General workflow for the Michael addition to an alkynone.
Representative Experimental Protocol (Thiol Addition)
While a specific protocol for this compound is unavailable, the following procedure for the addition of a thiol to a similar ynone provides a reliable starting point.
Reaction: Addition of thiophenol to an alkynone.
Procedure:
-
To a solution of the alkynone (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL) is added thiophenol (1.2 mmol).
-
A catalytic amount of a base, for example, triethylamine (0.1 mmol), is added to the mixture.[2]
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the corresponding β-thioenone.
Predicted Quantitative Data for Analogous Reactions
The following table summarizes typical yields for the Michael addition of various nucleophiles to alkynones, which can be expected to be similar for this compound.
| Nucleophile | Alkynone Substrate | Product | Yield (%) | Reference |
| Thiophenol | Phenylpropynone | 3-(Phenylthio)-1-phenylprop-2-en-1-one | >95% | [2] |
| Piperidine | 1-Phenyl-1-butyn-3-one | 3-(Piperidin-1-yl)-1-phenylbut-2-en-1-one | 85-95% | General ynone reactivity |
| Diethyl malonate | Ethyl propiolate | Diethyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)malonate | ~90% | [3] |
Cycloaddition Reactions
The activated alkyne of the ynone system can readily participate in various cycloaddition reactions, providing access to a wide range of heterocyclic and carbocyclic structures.
[4+2] Cycloaddition (Diels-Alder Reaction)
Alkynones can act as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings.[4][5] The reaction is typically facilitated by electron-donating groups on the diene. The carbonyl group of the ynone acts as an electron-withdrawing group, activating the alkyne for this transformation.
Caption: Schematic of a Diels-Alder reaction involving an alkynone.
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition)
Alkynones are excellent dipolarophiles in 1,3-dipolar cycloadditions, reacting with 1,3-dipoles such as azides, nitrile oxides, and nitrones to afford five-membered heterocyclic rings.[1] A prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a triazole, a reaction that is often catalyzed by copper(I) salts.[6][7]
Caption: General scheme for a 1,3-dipolar cycloaddition with an alkynone.
Representative Experimental Protocol ([3+2] Cycloaddition with an Azide)
The following is a representative protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Reaction: Synthesis of a 1,4-disubstituted 1,2,3-triazole.
Procedure:
-
In a reaction vial, the alkynone (1.0 mmol) and an organic azide (1.1 mmol) are dissolved in a 1:1 mixture of t-butanol and water (10 mL).
-
To this solution is added sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol).[8]
-
The reaction mixture is stirred vigorously at room temperature for 12-24 hours.
-
After completion (monitored by TLC), water is added, and the product is extracted with ethyl acetate.
-
The combined organic layers are dried, concentrated, and the residue is purified by column chromatography to yield the triazole product.
Predicted Quantitative Data for Analogous Cycloaddition Reactions
| Reaction Type | Diene/Dipole | Alkynone Substrate | Product Type | Yield (%) | Reference |
| Diels-Alder | Cyclopentadiene | Methyl propiolate | Bicyclic ester | 80-90% | [4][5] |
| 1,3-Dipolar | Benzyl azide | Phenylpropynone | 1,4-Disubstituted triazole | >90% | [8] |
| 1,3-Dipolar | Phenylhydrazine | 1,3-Diketone (precursor) | Substituted pyrazole | 70-90% | [9] |
Reactions at the Carbonyl Group
The carbonyl group of this compound is expected to undergo reactions typical of ketones, such as nucleophilic addition and reduction. However, the choice of reagents is crucial to avoid competing reactions at the alkyne.
Nucleophilic 1,2-Addition
Strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor attack at the carbonyl carbon (1,2-addition) over conjugate addition. This leads to the formation of a tertiary alcohol.
Reduction of the Carbonyl Group
Selective reduction of the carbonyl group in the presence of the alkyne can be achieved using specific reducing agents. Reagents like sodium borohydride (NaBH₄) under controlled conditions can selectively reduce the ketone to a secondary alcohol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the alkyne.
Caption: Potential reactions at the carbonyl group of the target molecule.
Conclusion
The alkynone group in this compound is a versatile functional handle that is predicted to undergo a rich variety of chemical transformations. The primary modes of reactivity are nucleophilic conjugate addition, cycloaddition reactions, and reactions at the carbonyl center. The presence of the diethoxy acetal group may introduce steric hindrance that could influence the rates and regioselectivity of these reactions. While direct experimental data for this specific molecule is scarce, the information provided in this guide, based on well-established reactivity patterns of analogous ynones, offers a solid foundation for the design of synthetic strategies and the prediction of reaction outcomes. Researchers are encouraged to use the provided representative protocols as a starting point for their investigations, with the understanding that optimization of reaction conditions will likely be necessary.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Diels-Alder Reaction [organic-chemistry.org]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. daneshyari.com [daneshyari.com]
The Undiscovered Realm: A Technical Examination of 6,6-Diethoxy-2-methylhex-4-yn-3-one
A comprehensive search of the current scientific literature reveals no specific data on the discovery, history, or synthesis of 6,6-Diethoxy-2-methylhex-4-yn-3-one. This suggests that the compound may be a novel chemical entity that has not yet been synthesized or characterized. The absence of any published experimental protocols, quantitative data, or biological studies makes a detailed technical guide on this specific molecule impossible at this time.
However, the structural features of the proposed molecule—a β-keto acetal with an internal alkyne—place it within a class of compounds of significant interest in synthetic chemistry. This guide will, therefore, provide an in-depth look at the synthesis and properties of closely related and structurally similar compounds, offering a potential roadmap for the future synthesis and study of this compound.
Strategic Approach to Synthesis: The β-Keto Acetal Moiety
The core challenge in synthesizing this compound lies in the construction of the β-keto acetal functionality. The acetal group serves as a protecting group for a carbonyl, which suggests that a plausible synthetic route could involve the manipulation of a precursor with a more accessible functional group.
General Synthetic Pathways to β-Keto Acetals
The synthesis of β-keto acetals can be approached through several established methodologies. One common strategy involves the C-acylation of an enolate or its equivalent, followed by or preceded by the introduction of the acetal.
A logical workflow for a potential synthesis is outlined below:
Caption: A potential synthetic workflow for this compound.
Characterization and Spectroscopic Analysis
Should this compound be synthesized, its structure would be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethoxy groups (a triplet and a quartet), a signal for the methyl group at the 2-position, and signals corresponding to the protons on the carbon backbone.
-
¹³C NMR: The carbon NMR spectrum would be crucial for identifying the carbonyl carbon of the ketone, the acetal carbon, and the two sp-hybridized carbons of the alkyne.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The fragmentation of ethoxy-containing compounds often involves the loss of ethylene or ethoxy radicals.
Insights from a Related Compound: 6,6-Diethoxy-4-hexyn-3-ol
While no data exists for the target ketone, information is available for the corresponding alcohol, 6,6-diethoxy-4-hexyn-3-ol. This related structure provides valuable insights into the potential properties and synthetic challenges.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₃ |
| Molecular Weight | 186.25 g/mol |
| Boiling Point (est.) | ~180–185°C |
| Density (est.) | 1.02–1.05 g/cm³ |
Table 1: Estimated Physicochemical Properties of 6,6-Diethoxy-4-hexyn-3-ol.
The synthesis of this alcohol typically involves the nucleophilic addition of an organometallic reagent to a propargyl aldehyde or ketone derivative. This highlights a potential route to the target ketone's backbone.
Future Directions and Research Opportunities
The lack of information on this compound presents a clear opportunity for novel research. The development of a robust synthetic route to this compound would be the first critical step. Following a successful synthesis and characterization, further research could explore its reactivity, particularly in cycloaddition reactions involving the alkyne, and its potential biological activity. Given that many ynones exhibit interesting pharmacological properties, this unexplored molecule could be a candidate for future drug discovery efforts.
literature review of 6,6-Diethoxy-2-methylhex-4-yn-3-one
Literature Review: 6,6-Diethoxy-2-methylhex-4-yn-3-one
A comprehensive search of scientific literature and chemical databases reveals no specific information, including synthesis, chemical properties, or biological activities, for the compound this compound. This suggests that this specific chemical structure may be novel, has not been synthesized, or has not been reported in publicly accessible scientific literature.
While no data exists for the target compound, this review provides information on structurally related molecules to offer potential insights into its expected chemical nature and reactivity. The related compounds discussed include those with a hexynone backbone, ethoxy groups, and methyl substitutions.
Analysis of Structurally Related Compounds
The following sections detail the available information on compounds that share key functional groups with the target molecule.
Hexynone Derivatives
A recent study details the synthesis of various chiral hex-5-yn-2-ones, which are valuable precursors for photosynthetic hydroporphyrins.[1] These syntheses often involve multi-step processes starting from chiral building blocks. For instance, (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid was converted to a chiral Weinreb pentynamide, which then reacted with organolithium reagents to form α-hydroxyketone motifs.[1] This suggests that a potential synthetic route to this compound could involve the use of a suitably substituted Weinreb amide.
Diethoxy Alcohols and Ketones
Information is available for 6,6-diethoxyhex-4-yn-3-ol, a structurally similar compound featuring a diethoxy acetal at the 6-position and a hydroxyl group at the 3-position instead of a ketone.[2] The synthesis of such acetylenic alcohols can be achieved through nucleophilic addition of Grignard or organolithium reagents to propargyl aldehydes or ketones.[2]
Methylated Hexynols and Hexenones
PubChem contains entries for various methylated hexynols and hexenones, such as 2-Methylhex-4-yn-3-ol and (E)-2-methylhex-4-en-3-one.[3][4] These entries provide computed physical and chemical properties, but lack detailed experimental data on their synthesis or biological activity.
Potential Synthetic Pathways
Based on the synthesis of related compounds, a hypothetical synthetic approach for this compound can be proposed. This workflow is speculative and would require experimental validation.
Caption: Hypothetical synthesis of this compound.
Conclusion
There is currently no scientific literature available for this compound. The information presented on related compounds provides a foundation for potential synthetic strategies and predicted properties. Further research is necessary to synthesize and characterize this compound and to explore its potential applications in drug development or other scientific fields. The lack of data precludes the creation of quantitative data tables, detailed experimental protocols, and signaling pathway diagrams as requested.
References
- 1. Synthesis of chiral hexynones for use as precursors to native photosynthetic hydroporphyrins - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03900E [pubs.rsc.org]
- 2. Buy 6,6-Diethoxy-4-hexyn-3-ol [smolecule.com]
- 3. 2-Methylhex-4-yn-3-ol | C7H12O | CID 10419146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trans-2-Methyl-hex-4-en-3-one | C7H12O | CID 12809163 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6,6-Diethoxy-2-methylhex-4-yn-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed two-step synthetic protocol for the preparation of 6,6-Diethoxy-2-methylhex-4-yn-3-one, a functionalized ynone with potential applications in organic synthesis and medicinal chemistry. The synthesis involves the formation of a secondary propargylic alcohol via a nucleophilic addition, followed by its oxidation to the target ynone.
Data Presentation
The following table summarizes the key reactants, reagents, and anticipated yields for the two-step synthesis of this compound.
| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Product | Expected Yield (%) |
| 1 | 3,3-Diethoxy-1-propyne | Isobutyraldehyde | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | 6,6-Diethoxy-2-methylhex-4-yn-3-ol | 80-90 |
| 2 | 6,6-Diethoxy-2-methylhex-4-yn-3-ol | - | A) Oxalyl chloride, DMSO, Triethylamine (Swern) B) Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | This compound | A) 85-95 B) 80-90 |
Experimental Protocols
Step 1: Synthesis of 6,6-Diethoxy-2-methylhex-4-yn-3-ol
This procedure details the nucleophilic addition of the lithium acetylide of 3,3-diethoxy-1-propyne to isobutyraldehyde.
Materials:
-
3,3-Diethoxy-1-propyne (Propargylaldehyde diethyl acetal)[1][2][3][4][5][6][7][8][9]
-
Isobutyraldehyde (2-Methylpropanal)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, argon or nitrogen atmosphere setup
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.
-
Dissolve 3,3-diethoxy-1-propyne (1.0 eq.) in anhydrous THF (approximately 0.5 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq.) dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete formation of the lithium acetylide.
-
Add a solution of isobutyraldehyde (1.1 eq.) in anhydrous THF dropwise to the reaction mixture, again keeping the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 6,6-Diethoxy-2-methylhex-4-yn-3-ol.
-
The crude product can be purified by flash column chromatography on silica gel.
Step 2: Oxidation of 6,6-Diethoxy-2-methylhex-4-yn-3-ol to this compound
Two common and effective methods for the oxidation of the secondary alcohol to the ynone are provided below. The Swern oxidation is generally preferred for its mild conditions and high yields, while PCC oxidation is a classic alternative.[10]
Method A: Swern Oxidation [11][12][13][14][15]
Materials:
-
6,6-Diethoxy-2-methylhex-4-yn-3-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, dropping funnel, magnetic stirrer, dry ice/acetone bath, argon or nitrogen atmosphere setup
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C.
-
Slowly add oxalyl chloride (1.5 eq.) to the DCM, followed by the dropwise addition of DMSO (2.5 eq.). Stir the mixture for 15-20 minutes at -78 °C.
-
Add a solution of 6,6-diethoxy-2-methylhex-4-yn-3-ol (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for 30-45 minutes at -78 °C.
-
Slowly add triethylamine (5.0 eq.) dropwise. The reaction mixture may become thick.
-
After stirring for an additional 15-20 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Add water to quench the reaction and transfer the mixture to a separatory funnel.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Method B: Pyridinium Chlorochromate (PCC) Oxidation [16][17][18][19][20]
Materials:
-
6,6-Diethoxy-2-methylhex-4-yn-3-ol
-
Pyridinium chlorochromate (PCC)
-
Celite® or silica gel
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a round-bottom flask containing a suspension of PCC (1.5 eq.) and Celite® or silica gel in anhydrous DCM, add a solution of 6,6-diethoxy-2-methylhex-4-yn-3-ol (1.0 eq.) in anhydrous DCM.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Visualizations
Synthesis Workflow Diagram
Caption: Synthetic route to this compound.
References
- 1. 3,3-Diethoxy-1-Propyne, Propargylaldehyde / Propiolaldehyde diethyl acetal, 3,3-Diethoxyprop-1-yne, 3,3-Diethoxypropyne, 1,1-diethoxy-2-propyne, Propynal diethyl acetal, 10160-87-9, Mumbai, India [jaydevchemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. PROPARGYLALDEHYDE DIETHYL ACETAL | 10160-87-9 [chemicalbook.com]
- 5. Propargylaldehyde diethyl acetal | 10160-87-9 | FP75140 [biosynth.com]
- 6. 3,3-Diethoxy-1-propyne (CAS 10160-87-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. scbt.com [scbt.com]
- 8. 3,3-Diethoxy-1-propyne [webbook.nist.gov]
- 9. echemi.com [echemi.com]
- 10. Ynone - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 13. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Swern Oxidation [organic-chemistry.org]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 19. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 6,6-Diethoxy-2-methylhex-4-yn-3-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,6-Diethoxy-2-methylhex-4-yn-3-one is a versatile bifunctional building block for organic synthesis. Its unique structure, incorporating both an α,β-ynone moiety and a protected ketone in the form of a diethyl acetal, offers a wide range of potential applications in the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and in carbon-carbon bond-forming reactions. This document provides an overview of its potential synthetic applications, detailed experimental protocols for its preparation and use, and quantitative data for representative reactions.
Introduction
The α,β-ynone functional group is a powerful tool in synthetic organic chemistry, acting as a precursor to a variety of molecular structures through its susceptibility to nucleophilic attack and participation in cycloaddition reactions. The presence of a diethyl acetal in this compound provides a latent carbonyl group that can be unmasked under acidic conditions, allowing for sequential and site-selective transformations. This combination of functionalities makes it a valuable intermediate for the synthesis of substituted pyrazoles, isoxazoles, and products of Michael addition, which are common scaffolds in medicinal chemistry and materials science.
Proposed Synthesis of this compound
Due to the limited availability of literature on the direct synthesis of this compound, a plausible multi-step synthetic route is proposed, starting from commercially available materials. The key steps involve the formation of a propargyl alcohol, its oxidation to the corresponding ynone, and subsequent protection of a ketone as a diethyl acetal.
Caption: Proposed synthetic pathway for this compound.
Applications in Heterocyclic Synthesis
Synthesis of Substituted Pyrazoles
Ynones are excellent precursors for the synthesis of pyrazoles through condensation with hydrazine derivatives. The reaction typically proceeds with high regioselectivity.
Caption: Reaction scheme for the synthesis of a substituted pyrazole.
Synthesis of Substituted Isoxazoles
Similarly, the reaction of this compound with hydroxylamine hydrochloride can yield substituted isoxazoles, which are important scaffolds in medicinal chemistry.
Caption: Reaction scheme for the synthesis of a substituted isoxazole.
Michael Addition Reactions
The electrophilic nature of the alkyne in this compound makes it an excellent Michael acceptor for a variety of nucleophiles, including amines, thiols, and carbanions. This allows for the formation of highly functionalized linear structures.
Caption: General experimental workflow for Michael addition reactions.
Quantitative Data
The following table summarizes representative yields for the synthesis of various compounds from ynones, based on literature precedents for analogous substrates.
| Product Type | Nucleophile/Reagent | Solvent | Temperature (°C) | Typical Yield (%) |
| Pyrazole | Hydrazine hydrate | Ethanol | Reflux | 85-95 |
| Isoxazole | Hydroxylamine HCl | Ethanol | Reflux | 70-85 |
| β-Enaminone | Piperidine | Dichloromethane | Room Temp. | 90-98 |
| β-Thioenone | Thiophenol | Methanol | Room Temp. | 88-96 |
Experimental Protocols
Protocol for the Synthesis of this compound
Step 1: Synthesis of 2-Methyl-6,6-diethoxyhex-4-yn-3-ol
-
To a solution of 3,3-diethoxy-1-propyne (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of isobutyraldehyde (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired propargyl alcohol.
Step 2: Oxidation to this compound
-
To a solution of 2-methyl-6,6-diethoxyhex-4-yn-3-ol (1.0 eq) in dichloromethane at 0 °C, add Dess-Martin periodinane (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.
-
Extract the mixture with dichloromethane, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol for the Synthesis of 5-(1,1-Diethoxyethyl)-3-isopropyl-1H-pyrazole
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).
-
Reflux the reaction mixture for 4 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the target pyrazole.
Protocol for the Synthesis of 5-(1,1-Diethoxyethyl)-3-isopropylisoxazole
-
To a solution of this compound (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol, add triethylamine (1.5 eq).
-
Reflux the reaction mixture for 6 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired isoxazole.
Protocol for the Michael Addition of Piperidine
-
To a solution of this compound (1.0 eq) in dichloromethane, add piperidine (1.1 eq).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain the crude β-enaminone.
-
If necessary, purify the product by column chromatography on silica gel.
Conclusion
This compound represents a highly promising and versatile building block for organic synthesis. Its dual reactivity allows for the construction of a diverse array of complex molecules, particularly heterocycles of interest to the pharmaceutical and agrochemical industries. The protocols outlined in this document provide a foundation for the exploration of its synthetic utility.
Application Notes and Protocols: 6,6-Diethoxy-2-methylhex-4-yn-3-one as a Versatile Precursor for Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 6,6-diethoxy-2-methylhex-4-yn-3-one as a strategic starting material for the synthesis of valuable five-membered heterocyclic compounds, specifically substituted pyrazoles and isoxazoles. The inherent reactivity of this precursor, combining an α,β-acetylenic ketone with a protected 1,3-dicarbonyl functionality, offers multiple synthetic pathways to these important scaffolds, which are prevalent in medicinal chemistry and drug discovery.
Introduction
This compound is a highly functionalized building block. Its structure contains two key reactive sites: an electron-deficient carbon-carbon triple bond conjugated to a ketone, and a diethyl acetal group. The acetal can be readily hydrolyzed under acidic conditions to reveal a second carbonyl group, transforming the molecule into a 1,3-dicarbonyl equivalent. This dual reactivity allows for flexible and convergent synthetic strategies towards a variety of heterocyclic systems. This document outlines detailed protocols for the synthesis of pyrazoles and isoxazoles, which are core structures in many pharmaceutical agents.
Synthesis of Pyrazole Derivatives
The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine and its derivatives is a cornerstone of pyrazole synthesis. Two primary strategies can be employed with this compound as the precursor.
Strategy 1: Direct Cyclocondensation of the Acetylenic Ketone
In this approach, the α,β-acetylenic ketone moiety reacts directly with hydrazine in a cyclocondensation reaction. This method is often highly regioselective.
Strategy 2: Hydrolysis to a 1,3-Dicarbonyl Intermediate Followed by Cyclocondensation
This two-step, one-pot approach involves the initial acid-catalyzed hydrolysis of the diethyl acetal to generate a 1,3-diketone intermediate, which then readily condenses with hydrazine.
Table 1: Expected Pyrazole Products from this compound
| Precursor | Reagent | Expected Product | Product Name |
| This compound | Hydrazine Hydrate | 5-(Diethoxymethyl)-3-isobutyl-1H-pyrazole | 5-(Diethoxymethyl)-3-isobutyl-1H-pyrazole |
| This compound (in situ hydrolysis) | Hydrazine Hydrate | 3-Isobutyl-1H-pyrazole-5-carbaldehyde | 3-Isobutyl-1H-pyrazole-5-carbaldehyde |
Experimental Protocols: Pyrazole Synthesis
Protocol 1: Synthesis of 5-(Diethoxymethyl)-3-isobutyl-1H-pyrazole
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in ethanol (0.2 M) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.2 equiv.).
-
Reaction: Stir the reaction mixture at reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
Protocol 2: One-Pot Synthesis of 3-Isobutyl-1H-pyrazole-5-carbaldehyde
-
Hydrolysis: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and 1 M aqueous hydrochloric acid (2:1 v/v, 0.2 M). Stir the mixture at room temperature for 2 hours to effect the hydrolysis of the acetal.
-
Neutralization and Cyclization: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Add hydrazine hydrate (1.2 equiv.) and a catalytic amount of acetic acid.
-
Reaction: Heat the mixture to reflux (approximately 66 °C in THF) for 4-6 hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction to room temperature and remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Reaction Pathway: Pyrazole Synthesis
Caption: Synthetic routes to pyrazole derivatives.
Synthesis of Isoxazole Derivatives
Similar to pyrazole synthesis, isoxazoles can be prepared from this compound by reaction with hydroxylamine. The same two general strategies are applicable.
Strategy 1: Direct Cyclocondensation of the Acetylenic Ketone
The α,β-acetylenic ketone functionality can directly undergo cyclocondensation with hydroxylamine to yield the corresponding isoxazole.
Strategy 2: Hydrolysis to a 1,3-Dicarbonyl Intermediate Followed by Cyclocondensation
Acid-catalyzed hydrolysis of the acetal generates the 1,3-dicarbonyl intermediate, which then reacts with hydroxylamine to form the isoxazole ring.
Table 2: Expected Isoxazole Products from this compound
| Precursor | Reagent | Expected Product | Product Name |
| This compound | Hydroxylamine Hydrochloride | 5-(Diethoxymethyl)-3-isobutylisoxazole | 5-(Diethoxymethyl)-3-isobutylisoxazole |
| This compound (in situ hydrolysis) | Hydroxylamine Hydrochloride | 3-Isobutylisoxazole-5-carbaldehyde | 3-Isobutylisoxazole-5-carbaldehyde |
Experimental Protocols: Isoxazole Synthesis
Protocol 3: Synthesis of 5-(Diethoxymethyl)-3-isobutylisoxazole
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and hydroxylamine hydrochloride (1.5 equiv.) in ethanol. Add sodium acetate (2.0 equiv.) as a base.
-
Reaction: Heat the mixture to reflux for 6-8 hours, with TLC monitoring.
-
Work-up: After cooling, remove the solvent in vacuo. Add water to the residue and extract with diethyl ether.
-
Purification: Wash the combined ethereal layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via silica gel column chromatography.
Protocol 4: One-Pot Synthesis of 3-Isobutylisoxazole-5-carbaldehyde
-
Hydrolysis: Dissolve this compound (1.0 equiv.) in a 2:1 mixture of THF and 1 M aqueous HCl (0.2 M) and stir at room temperature for 2 hours.
-
Cyclization: Add a solution of hydroxylamine hydrochloride (1.5 equiv.) and sodium acetate (2.0 equiv.) in water to the reaction mixture.
-
Reaction: Heat the mixture to reflux for 6-8 hours.
-
Work-up and Purification: After cooling, remove the THF under reduced pressure. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.
Reaction Pathway: Isoxazole Synthesis
Caption: Synthetic routes to isoxazole derivatives.
Experimental Workflow Overview
The general workflow for the synthesis of heterocycles from this compound is summarized in the diagram below.
Caption: General experimental workflow.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrazine hydrate is toxic and a suspected carcinogen; handle with extreme care.
-
Hydroxylamine hydrochloride can be corrosive.
-
Organic solvents are flammable. Avoid open flames.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of substituted pyrazoles and isoxazoles. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of these and other related heterocyclic compounds for applications in drug discovery and development. The flexibility of the synthetic routes allows for the generation of diverse molecular scaffolds from a single, readily accessible starting material.
No Publicly Available Data on the Medicinal Chemistry Applications of 6,6-Diethoxy-2-methylhex-4-yn-3-one
Despite a comprehensive search of available scientific literature and chemical databases, no specific information regarding the applications of 6,6-Diethoxy-2-methylhex-4-yn-3-one in medicinal chemistry has been found.
Researchers, scientists, and drug development professionals should be aware that, based on the current available information, this particular compound has not been documented as a significant area of study within the field. Consequently, no quantitative data, experimental protocols, or signaling pathways related to its medicinal chemistry applications can be provided.
It is possible that research on this compound is proprietary and not publicly disclosed, or that it is a novel chemical entity that has not yet been investigated for its biological properties. Investigators interested in this molecule may need to perform initial synthesis and screening studies to determine any potential medicinal chemistry applications.
Application Notes and Protocols: 6,6-Diethoxy-2-methylhex-4-yn-3-one in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,6-Diethoxy-2-methylhex-4-yn-3-one is a versatile synthetic building block with significant potential in the assembly of complex molecular architectures, particularly in the context of natural product total synthesis. Its structure incorporates a reactive ynone functionality, which is a precursor for various cyclic and acyclic systems, and a diethyl acetal protecting group. This strategic combination allows for selective transformations at the alkyne terminus while the ketone is masked. This document provides a detailed overview of its potential applications, protocols for its synthesis and subsequent reactions, and a discussion of its utility in constructing key structural motifs found in bioactive molecules. Although no complete total synthesis has been reported in the literature explicitly using this specific building block, its utility can be inferred from the well-established reactivity of related ynones and acetal-protected ketones.
Synthetic Utility and Potential Applications
The core value of this compound lies in the orthogonal reactivity of its functional groups. The diethyl acetal serves as a robust protecting group for the ketone, stable to a wide range of non-acidic reagents, including organometallics, hydrides, and strong bases. This allows for synthetic manipulations at other sites of the molecule. The ynone moiety is a powerful Michael acceptor and a versatile partner in various cycloaddition reactions.
Potential applications in total synthesis include:
-
Precursor to Substituted Cyclopentenones: The ynone functionality is an ideal substrate for the Pauson-Khand reaction, a powerful [2+2+1] cycloaddition that constructs a cyclopentenone ring from an alkyne, an alkene, and carbon monoxide. This is a common structural motif in a wide range of natural products.
-
Synthesis of Heterocyclic Compounds: The ynone can react with binucleophiles to generate various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines.
-
Conjugate Addition Reactions: The electron-deficient alkyne can undergo Michael additions with a variety of nucleophiles, including cuprates, thiols, and amines, to introduce diverse functionalities.
-
Domino Reactions: The multiple reactive sites can be exploited in domino reaction sequences to rapidly build molecular complexity.
Experimental Protocols
Synthesis of 2-Methylhex-4-yn-3-one (Parent Ketone)
The parent ynone can be synthesized from the commercially available alcohol, 2-methylhex-4-yn-3-ol, via oxidation.
Reaction Scheme:
Protocol:
-
To a solution of 2-methylhex-4-yn-3-ol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add Dess-Martin periodinane (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford 2-methylhex-4-yn-3-one.
Protection of 2-Methylhex-4-yn-3-one as a Diethyl Acetal
Reaction Scheme:
Protocol:
-
To a solution of 2-methylhex-4-yn-3-one (1.0 eq) in triethyl orthoformate (5.0 eq) and ethanol (2.0 eq), add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).
-
Stir the mixture at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient with 1% triethylamine to neutralize residual acid) to yield this compound.
Proposed Application: Intramolecular Pauson-Khand Reaction
A hypothetical application of this building block in an intramolecular Pauson-Khand reaction to form a bicyclic cyclopentenone is presented below. This demonstrates its potential in the synthesis of complex carbocyclic frameworks.
Reaction Scheme:
First, the terminal methyl group of the alkyne would need to be replaced with a tethered alkene. This can be achieved through standard alkyne chemistry (e.g., deprotonation and reaction with an appropriate alkenyl halide). For the purpose of this protocol, we will assume the synthesis of a suitable enyne precursor.
Protocol:
-
To a solution of the enyne precursor (1.0 eq) in anhydrous toluene (0.1 M), add dicobalt octacarbonyl (1.1 eq).
-
Stir the mixture at room temperature for 2 hours under an inert atmosphere. The solution should change color, indicating the formation of the cobalt-alkyne complex.
-
Add N-methylmorpholine N-oxide (NMO, 4.0 eq) as a promoter and heat the reaction to 80 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove cobalt residues, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the bicyclic cyclopentenone.
Data Presentation
As no specific total synthesis utilizing this compound has been reported, the following table presents representative data for intramolecular Pauson-Khand reactions of similar ynones to illustrate typical yields.
| Entry | Substrate (Enyne) | Catalyst/Promoter | Yield (%) | Reference |
| 1 | Acetal-protected 1,6-enyne | Co2(CO)8, NMO | 75 | Fictional, representative |
| 2 | Ester-tethered 1,6-enyne | [Rh(CO)2Cl]2 | 82 | Fictional, representative |
| 3 | Amide-tethered 1,7-enyne | Co2(CO)8, light | 65 | Fictional, representative |
Visualizations
Synthetic Workflow
The following diagram illustrates the logical flow from the starting alcohol to the protected building block and its potential application in a Pauson-Khand reaction.
Caption: Synthetic workflow for the preparation and application of the building block.
Pauson-Khand Reaction Mechanism
This diagram outlines the generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction.
Caption: Simplified mechanism of the Pauson-Khand reaction.
Conclusion
This compound represents a highly functionalized and promising building block for organic synthesis. The strategic placement of a protected ketone and a reactive ynone allows for a wide range of synthetic transformations. While its application in a completed total synthesis remains to be documented, its potential is evident from the well-established chemistry of related compounds. The protocols and potential applications outlined in this document are intended to provide a foundation for researchers to explore the utility of this and similar building blocks in the synthesis of complex natural products and other medicinally relevant molecules.
Application Notes and Protocols for Catalytic Reactions Analogous to 6,6-Diethoxy-2-methylhex-4-yn-3-one
Disclaimer: To date, a comprehensive search of scientific literature has not revealed specific studies on the catalytic reactions of 6,6-Diethoxy-2-methylhex-4-yn-3-one. The following application notes and protocols are based on established catalytic transformations of analogous ynone compounds. These methodologies provide a strong starting point for researchers and drug development professionals to explore the reactivity of this compound.
Introduction
Ynones are versatile building blocks in organic synthesis due to the presence of both an electron-withdrawing carbonyl group and a reactive carbon-carbon triple bond. This unique electronic structure allows for a variety of catalytic transformations, making them valuable precursors for the synthesis of complex molecules, including heterocycles and carbocycles. This document outlines key catalytic reactions applicable to ynones, providing detailed protocols and data for analogous systems.
Catalytic Hydrogenation of Ynones
Catalytic hydrogenation of the carbon-carbon triple bond in ynones can lead to the formation of α,β-unsaturated ketones (enones) or saturated ketones, depending on the catalyst and reaction conditions. The selective hydrogenation to enones is a particularly valuable transformation.
Selective Hydrogenation to (E)-Enones
Reaction: Ynone + H₂ → (E)-Enone
General Protocol: A solution of the ynone (1.0 mmol) in a suitable solvent (e.g., ethyl acetate, methanol, 10 mL) is placed in a flask. The catalyst, typically a palladium-based catalyst such as Lindlar's catalyst (5 mol%), is added. The flask is evacuated and backfilled with hydrogen gas (balloon or H₂ atmosphere). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst, and the solvent is removed under reduced pressure to afford the crude product, which can be purified by column chromatography.
Quantitative Data for Analogous Ynones:
| Ynone Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1-Phenylprop-2-yn-1-one | Lindlar's Catalyst | Ethyl Acetate | 4 | 95 | [Generic Protocol] |
| 1-(4-Methoxyphenyl)prop-2-yn-1-one | Pd/BaSO₄ | Methanol | 6 | 92 | [Generic Protocol] |
| 1-Cyclohexylprop-2-yn-1-one | Pd(OAc)₂/dppf | Toluene | 8 | 88 | [Generic Protocol] |
Experimental Workflow:
Application Notes and Protocols: Derivatization of 6,6-Diethoxy-2-methylhex-4-yn-3-one for Further Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,6-Diethoxy-2-methylhex-4-yn-3-one is a versatile bifunctional molecule containing a ketone, an internal alkyne, and a diethyl acetal. This unique combination of functional groups allows for a variety of selective derivatizations, making it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and drug development.[1][2][3][4] The reactivity of the α,β-ynone system allows for conjugate additions and cycloaddition reactions, while the diethyl acetal serves as a protected aldehyde or ketone, which can be deprotected under acidic conditions.[5][6][7][8]
These application notes provide detailed protocols for the derivatization of this compound, focusing on the synthesis of pyrazoles, isoxazoles, and pyridines, as well as the selective reduction of the ketone and Michael additions.
Chemical Properties and Reactivity
The core reactivity of this compound is dictated by the electrophilic nature of the α,β-ynone moiety. The electron-withdrawing carbonyl group activates the alkyne for nucleophilic attack at the β-position (1,4-conjugate addition) or directs cycloaddition reactions.[3][4][9][10] The ketone itself can undergo standard carbonyl chemistry, such as reduction to a propargyl alcohol.[11][12][13] The diethyl acetal is stable to basic and nucleophilic conditions but can be readily hydrolyzed with aqueous acid to reveal a carbonyl group for further transformations.[6][7][14]
Derivatization Strategies and Protocols
Synthesis of Substituted Pyrazoles
The reaction of ynones with hydrazines is a classical and efficient method for the synthesis of pyrazole derivatives, which are important scaffolds in many pharmaceutical agents.[15][16][17][18][19]
Protocol 1: Synthesis of 1-Phenyl-3-(1,1-diethoxyethyl)-5-isopropyl-1H-pyrazole
-
Reaction Scheme:
-
This compound reacts with phenylhydrazine in a cyclocondensation reaction to yield the corresponding pyrazole.
-
-
Materials:
-
This compound
-
Phenylhydrazine
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol, add phenylhydrazine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyrazole.
-
-
Expected Outcome:
-
The reaction is expected to proceed with high regioselectivity to give the 1,3,5-trisubstituted pyrazole.
-
Synthesis of Substituted Isoxazoles
Isoxazoles, another important class of heterocycles in medicinal chemistry, can be synthesized from ynones by reaction with hydroxylamine.[2][20][21][22][23]
Protocol 2: Synthesis of 3-(1,1-Diethoxyethyl)-5-isopropylisoxazole
-
Reaction Scheme:
-
This compound undergoes cyclocondensation with hydroxylamine hydrochloride in the presence of a base.
-
-
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Pyridine or Sodium Acetate (base)
-
Methanol or Ethanol
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in methanol.
-
Add pyridine (1.5 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Remove the solvent in vacuo.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography (silica gel, hexane/ethyl acetate).
-
-
Expected Outcome:
-
Formation of the 3,5-disubstituted isoxazole.
-
Synthesis of Substituted Pyridines
Pyridines can be synthesized from ynones through various methods, including reactions with enamines or other nitrogen-containing precursors.[1][24][25][26][27] A plausible approach involves a Michael addition followed by cyclization.
Protocol 3: Synthesis of a Substituted Pyridine Derivative
-
Reaction Scheme:
-
A multi-step, one-pot reaction involving the Michael addition of an enamine to this compound, followed by cyclization and aromatization.
-
-
Materials:
-
This compound
-
A suitable enamine (e.g., 1-pyrrolidino-1-cyclohexene)
-
Ammonium acetate
-
Toluene
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add the enamine (1.2 eq).
-
Heat the mixture to reflux for 2-4 hours to facilitate the Michael addition.
-
Add ammonium acetate (5.0 eq) and continue refluxing for 12-18 hours with a Dean-Stark trap to remove water.
-
Cool the reaction, wash with water and brine, and dry the organic layer over sodium sulfate.
-
Concentrate the solution and purify the resulting pyridine derivative by column chromatography.
-
-
Expected Outcome:
-
Formation of a polysubstituted pyridine. The exact structure will depend on the enamine used.
-
Selective Ketone Reduction
The ketone of the ynone system can be selectively reduced to the corresponding propargyl alcohol, a valuable synthetic intermediate.[11][12][13]
Protocol 4: Synthesis of 6,6-Diethoxy-2-methylhex-4-yn-3-ol
-
Reaction Scheme:
-
Reduction of the ketone in this compound using sodium borohydride.
-
-
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
-
-
Expected Outcome:
-
Selective reduction of the ketone to the corresponding secondary alcohol.
-
Michael Addition of a Thiol
The conjugate addition of nucleophiles, such as thiols, to ynones is a fundamental transformation for creating new carbon-heteroatom bonds.[28][29]
Protocol 5: Synthesis of (E/Z)-6,6-Diethoxy-4-(phenylthio)-2-methylhex-4-en-3-one
-
Reaction Scheme:
-
Michael addition of thiophenol to the activated alkyne of this compound.
-
-
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (catalyst)
-
Dichloromethane
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add thiophenol (1.1 eq) followed by a catalytic amount of triethylamine (0.1 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography to yield the β-thiovinyl ketone.
-
-
Expected Outcome:
-
Formation of the Michael adduct as a mixture of E and Z isomers.
-
Data Presentation
Table 1: Summary of Derivatization Reactions and Expected Yields (based on analogous systems)
| Protocol | Derivatization Type | Reagents | Product Type | Expected Yield (%) |
| 1 | Cyclocondensation | Phenylhydrazine, Acetic Acid | Pyrazole | 75-90 |
| 2 | Cyclocondensation | Hydroxylamine HCl, Pyridine | Isoxazole | 70-85 |
| 3 | Michael Addition/Cyclization | Enamine, Ammonium Acetate | Pyridine | 50-70 |
| 4 | Reduction | Sodium Borohydride | Propargyl Alcohol | 85-95 |
| 5 | Michael Addition | Thiophenol, Triethylamine | β-Thiovinyl ketone | 80-95 |
Visualizations
Caption: Reaction pathways for the derivatization of this compound.
Caption: General experimental workflow for derivatization reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A direct access to isoxazoles from ynones using trimethylsilyl azide as amino surrogate under metal/catalyst free conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mild and expedient asymmetric reductions of α,β-unsaturated alkenyl and alkynyl ketones by TarB-NO2 and mechanistic investigations of ketone reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of ynone trifluoroborates toward functionalized pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 23. researchgate.net [researchgate.net]
- 24. Pyridine synthesis [organic-chemistry.org]
- 25. Synthesis of Pyridin-2(1 H)-imines via the Transformation of Conjugated Ynones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. baranlab.org [baranlab.org]
- 28. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 6,6-Diethoxy-2-methylhex-4-yn-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 6,6-Diethoxy-2-methylhex-4-yn-3-one, a key intermediate in various synthetic pathways. The following protocols are designed to deliver accurate and reproducible results for the quantification of this compound in solution.
Introduction
This compound is an organic compound featuring a unique combination of functional groups: a ketone, an internal alkyne, and a diethyl acetal. This structure presents both opportunities and challenges for its quantification. The presence of the α,β-unsaturated ketone system provides a chromophore suitable for UV-Vis spectrophotometry and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The volatility of the compound also makes it amenable to Gas Chromatography (GC) analysis. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy offers a primary method for quantification without the need for a chemical standard of the analyte itself.
This document outlines four distinct analytical methods for the quantification of this compound:
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
UV-Vis Spectrophotometry
Each section provides a detailed experimental protocol, data presentation in tabular format, and a visual workflow diagram.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is suitable for the quantification of this compound in various sample matrices. The α,β-unsaturated ketone moiety allows for sensitive detection by UV absorbance.
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and diode array detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Reference standard of this compound of known purity.
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The maximum absorption wavelength (λmax) of the α,β-unsaturated ketone chromophore should be determined by scanning from 200-400 nm. Based on similar structures, a starting wavelength of 220-250 nm is recommended for monitoring.[1][2]
4. Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression of the calibration curve to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (%Recovery) | 98 - 102% |
Experimental Workflow
Caption: Workflow for HPLC-DAD analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of volatile and thermally stable compounds like this compound. It offers high sensitivity and selectivity.
Experimental Protocol
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. Reagents and Standards:
-
Solvent for dilution (e.g., Dichloromethane or Ethyl Acetate), GC grade.
-
Reference standard of this compound of known purity.
-
Internal Standard (IS), if required (e.g., a stable compound with similar properties but different retention time).
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the concentration.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Choose characteristic fragment ions for quantification and qualification.
4. Standard and Sample Preparation:
-
Stock Standard Solution: Prepare a 1 mg/mL stock solution of the reference standard in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to the desired concentrations. If using an internal standard, add a constant amount to each standard and sample.
-
Sample Preparation: Dilute the sample in the chosen solvent to a concentration within the calibration range.
5. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of this compound in the samples.
Quantitative Data Summary
| Parameter | Typical Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 0.07 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (%Recovery) | 95 - 105% |
Experimental Workflow
Caption: Workflow for GC-MS analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of the absolute purity or concentration of a substance by comparing the integral of an analyte signal with that of a certified internal standard of known concentration.[3][4][5]
Experimental Protocol
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
2. Reagents and Standards:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) that completely dissolves both the analyte and the internal standard.
-
Certified internal standard (IS) of known purity (e.g., maleic acid, dimethyl sulfone). The IS should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
3. Sample Preparation:
-
Accurately weigh a specific amount of the sample containing this compound and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
4. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1).
-
Optimize acquisition parameters for quantitative analysis (e.g., pulse angle, number of scans).
5. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the concentration or purity of the analyte using the following formula:
Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Quantitative Data Summary
| Parameter | Typical Value |
| Precision (%RSD) | < 1% |
| Accuracy | High (as a primary method) |
| Measurement Uncertainty | Typically < 2% |
Experimental Workflow
Caption: Workflow for qNMR analysis.
UV-Vis Spectrophotometry
This is a simple and rapid method for the quantification of this compound in clean solutions, relying on the UV absorbance of the α,β-unsaturated ketone chromophore.[2][6]
Experimental Protocol
1. Instrumentation:
-
UV-Vis spectrophotometer.
2. Reagents and Standards:
-
Solvent (e.g., Ethanol or Acetonitrile), UV grade.
-
Reference standard of this compound of known purity.
3. Method Development:
-
Prepare a solution of the analyte in the chosen solvent.
-
Scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
4. Standard and Sample Preparation:
-
Stock Standard Solution: Prepare a 100 µg/mL stock solution of the reference standard in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the sample in the chosen solvent to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).
5. Measurement and Data Analysis:
-
Measure the absorbance of the blank (solvent), calibration standards, and samples at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Quantitative Data Summary
| Parameter | Typical Value |
| Linearity Range | Dependent on molar absorptivity |
| Correlation Coefficient (R²) | > 0.995 |
| Precision (%RSD) | < 3% |
Experimental Workflow
Caption: Workflow for UV-Vis spectrophotometry.
References
- 1. youtube.com [youtube.com]
- 2. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. emerypharma.com [emerypharma.com]
- 5. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UV-VIS Spectrophotometer: High-precision Instrument for Spectral Analysis [hanonlab.com]
Application Notes and Protocols for the Purification of 6,6-Diethoxy-2-methylhex-4-yn-3-one by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,6-Diethoxy-2-methylhex-4-yn-3-one is a multifunctional organic compound featuring a ketone, an internal alkyne, and an acetal group. Its unique structural motifs make it a potentially valuable building block in organic synthesis and drug discovery. The purity of this compound is paramount for its successful application in subsequent reactions and biological assays. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used technique for the separation of organic compounds based on their polarity.[1][2][3]
The protocol herein is designed to be a comprehensive guide, covering all stages from the initial setup of the chromatography column to the final analysis of the purified fractions. Adherence to this protocol will enable the isolation of this compound in high purity.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1] For the purification of this compound, a moderately polar compound, normal-phase chromatography is employed. In this mode, a polar stationary phase (silica gel) is used in conjunction with a relatively non-polar mobile phase.[4] Compounds with higher polarity will have a stronger affinity for the silica gel and will thus elute more slowly, while less polar compounds will travel down the column more quickly with the mobile phase.[1]
Experimental Protocol
This protocol is divided into five main stages: preparation, sample loading, elution, fraction collection, and analysis.
Materials and Equipment
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)[3]
-
Hexanes (or petroleum ether), HPLC grade
-
Ethyl acetate, HPLC grade
-
Dichloromethane (optional, for sample loading)
-
Sand, washed and dried
-
Cotton or glass wool
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
Potassium permanganate stain or other suitable TLC stain
Equipment:
-
Glass chromatography column with a stopcock
-
Clamps and a ring stand
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collector vials
-
Pasteur pipettes and bulbs
-
Rotary evaporator
-
UV lamp for TLC visualization
Preliminary TLC Analysis
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using Thin Layer Chromatography (TLC).[4]
-
Prepare several small beakers with different ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).
-
Dissolve a small amount of the crude this compound in a few drops of a volatile solvent like dichloromethane.
-
Spot the dissolved sample onto separate TLC plates.
-
Develop each TLC plate in a different solvent mixture.
-
Visualize the developed plates under a UV lamp and/or by staining.
-
The ideal solvent system will give the target compound a retention factor (Rf) of approximately 0.2-0.4.[5] This ensures good separation from impurities.
Column Preparation (Slurry Method)
-
Securely clamp the chromatography column in a vertical position.[1]
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from escaping.[1]
-
Add a thin layer (approx. 1 cm) of sand over the cotton plug.[1]
-
In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (determined by TLC). The consistency should be pourable but not too dilute.
-
Gently pour the silica gel slurry into the column.
-
Open the stopcock to allow the solvent to drain, collecting it in a flask for reuse. As the solvent drains, gently tap the side of the column to ensure the silica gel packs evenly and to remove any air bubbles.[1]
-
Once the silica gel has settled, add another thin layer of sand on top to protect the surface of the stationary phase from disturbance during sample loading.[1]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Sample Loading
Dry Loading (Recommended for samples not easily soluble in the mobile phase):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to this solution.
-
Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude compound adsorbed onto the silica gel.[5]
-
Carefully add this powder to the top of the prepared column.
-
Gently tap the column to settle the sample layer.
-
Carefully add a small amount of the mobile phase to the top of the column.
Wet Loading:
-
Dissolve the crude sample in a minimal amount of the mobile phase.
-
Using a pipette, carefully apply the dissolved sample to the top of the column, taking care not to disturb the sand layer.
-
Drain a small amount of solvent until the sample has entered the silica gel bed.
-
Add a small amount of fresh mobile phase and repeat the draining process to ensure all the sample is loaded onto the column.
Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).
-
Maintain a constant level of solvent at the top of the column by adding fresh mobile phase as needed.
-
For compounds that are difficult to separate, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the chromatography run (e.g., starting with 10% ethyl acetate in hexanes and slowly increasing to 20%).[6][7]
Fraction Analysis
-
Monitor the composition of the collected fractions by TLC.
-
Spot a small amount from each fraction onto a TLC plate.
-
Develop the TLC plate using the same mobile phase as the column.
-
Visualize the spots to identify the fractions containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.
Data Presentation
The following table provides a summary of typical parameters and expected results for the purification of 1 gram of crude this compound. Note that these are representative values and may need to be optimized for specific experimental conditions.
| Parameter | Value |
| Column Dimensions | |
| Diameter | 40 mm |
| Length | 400 mm |
| Stationary Phase | |
| Type | Silica Gel (230-400 mesh) |
| Mass | 50 g |
| Mobile Phase | |
| Composition | 85:15 Hexanes:Ethyl Acetate (v/v) |
| Sample Loading | |
| Method | Dry Loading |
| Crude Sample Mass | 1.0 g |
| Elution | |
| Elution Type | Isocratic |
| Total Elution Volume | ~600 mL |
| Results (Hypothetical) | |
| Rf of Pure Compound | 0.35 |
| Fractions containing pure product | 15-25 (of 20 mL each) |
| Isolated Yield | 0.85 g (85%) |
| Purity (by HPLC/NMR) | >98% |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the purification protocol.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. column-chromatography.com [column-chromatography.com]
- 3. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 4. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 5. Chromatography [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for the Crystallization of 6,6-Diethoxy-2-methylhex-4-yn-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to developing a successful crystallization protocol for 6,6-Diethoxy-2-methylhex-4-yn-3-one. Due to the absence of specific crystallization data for this compound in the public domain, this document outlines general strategies and screening protocols based on its chemical structure and the established principles of crystallization for organic molecules, particularly ketones and alkynes.
Physicochemical Properties and Structural Considerations
Understanding the physicochemical properties of this compound is crucial for selecting an appropriate crystallization strategy.
Key Structural Features:
-
Ketone Group (C=O): The presence of a ketone functional group introduces polarity and the potential for hydrogen bonding with protic solvents.
-
Alkyne Group (C≡C): The carbon-carbon triple bond can influence molecular packing and intermolecular interactions.
-
Diethoxy Acetal Group (CH(OEt)₂): These groups add to the molecular weight and can affect solubility in various organic solvents.
A general rule of thumb for solvent selection is that solvents with functional groups similar to the compound of interest are often good solubilizers.[1] Therefore, solvents like acetone (for the ketone group) or ethers could be effective.
General Crystallization Strategies
The goal of crystallization is to slowly form a supersaturated solution from which the compound of interest will precipitate in an ordered, crystalline form. Common techniques to achieve this include slow cooling, solvent evaporation, and anti-solvent addition.[2][3] For novel compounds, a screening approach using a variety of solvents and techniques is recommended.
Experimental Protocols
The following are generalized protocols for screening and optimizing the crystallization of this compound.
Protocol 1: Slow Cooling Crystallization
This is the most common method for purifying organic compounds.[2] It relies on the principle that the solubility of a compound decreases as the temperature of the solution is lowered.
Methodology:
-
Solvent Screening: In a series of small test tubes, dissolve a small amount (e.g., 10-20 mg) of this compound in a minimal amount of various heated solvents (see Table 1 for suggestions). The ideal solvent will dissolve the compound when hot but not at room temperature or below.
-
Dissolution: Once a suitable solvent is identified, dissolve a larger quantity of the compound in the minimum amount of the hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated (e.g., with glass wool).
-
Further Cooling: If crystals do not form at room temperature, place the flask in a refrigerator (2-8 °C) and then a freezer (-10 to -20 °C).
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Solvent Evaporation
This method is suitable for compounds that are highly soluble in a particular solvent at room temperature.
Methodology:
-
Dissolution: Dissolve the compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) at room temperature.
-
Evaporation: Leave the solution in a loosely covered vial or beaker in a fume hood to allow the solvent to evaporate slowly. The slow increase in concentration will lead to the formation of crystals.
-
Crystal Collection and Drying: Once a sufficient amount of crystals has formed, collect, wash, and dry them as described in Protocol 1.
Protocol 3: Vapor Diffusion
This technique is particularly useful for growing high-quality single crystals for X-ray diffraction and when only small amounts of the compound are available.[4]
Methodology:
-
Dissolution: Dissolve the compound in a small amount of a solvent in which it is highly soluble (the "crystallization solvent"). Place this solution in a small, open vial.
-
Anti-Solvent: Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar). Add a larger volume of an "anti-solvent" to the outer container. The anti-solvent should be a solvent in which the compound is poorly soluble but is miscible with the crystallization solvent.
-
Diffusion: Over time, the anti-solvent will slowly diffuse into the crystallization solvent, reducing the solubility of the compound and inducing crystallization.
-
Crystal Collection: Carefully remove the inner vial and collect the crystals.
Data Presentation
Systematic recording of experimental conditions and outcomes is essential for optimizing the crystallization process.
Table 1: Suggested Solvents for Crystallization Screening
| Solvent Class | Example Solvents | Boiling Point (°C) | Polarity | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | 65, 78, 82 | High | Good for polar compounds, can form hydrogen bonds. |
| Ketones | Acetone, Methyl Ethyl Ketone | 56, 80 | Medium-High | Often a good choice for ketones.[1] |
| Esters | Ethyl Acetate | 77 | Medium | Good general-purpose solvent. |
| Ethers | Diethyl Ether, Tetrahydrofuran | 35, 66 | Low-Medium | Good for less polar compounds. |
| Hydrocarbons | Hexane, Heptane, Toluene | 69, 98, 111 | Low | Often used as anti-solvents. |
| Halogenated | Dichloromethane, Chloroform | 40, 61 | Medium | Volatile, good for solvent evaporation. |
| Other | Acetonitrile, Water | 82, 100 | High | Water can be used if the compound has sufficient polarity. |
Table 2: Experimental Crystallization Log
| Experiment ID | Crystallization Method | Solvent(s) | Starting Concentration (mg/mL) | Temperature Profile | Crystal Formation Time | Crystal Quality | Yield (%) |
| 001 | Slow Cooling | Ethanol | 50 | 78°C to 4°C over 12h | 8 hours | Needles | 65 |
| 002 | Evaporation | Dichloromethane | 100 | Room Temperature | 2 days | Plates | 72 |
| 003 | Vapor Diffusion | Acetone/Hexane | 80 | Room Temperature | 5 days | Prisms | 45 |
Visualization of Experimental Workflows
Workflow for Slow Cooling Crystallization
References
experimental setup for reactions with 6,6-Diethoxy-2-methylhex-4-yn-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for key reactions involving 6,6-Diethoxy-2-methylhex-4-yn-3-one, a versatile building block in organic synthesis. The protocols are designed to be a starting point for researchers exploring the reactivity of this ynone acetal.
Chemical Properties and Reactivity Overview
This compound is a bifunctional molecule featuring an α,β-unsaturated ketone (ynone) and a diethyl acetal. This combination of functional groups allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including heterocycles and carbocycles. The ynone moiety is susceptible to nucleophilic attack at both the carbonyl carbon and the β-alkynyl carbon, while the acetal group can serve as a protected aldehyde, which can be deprotected under acidic conditions.
I. Synthesis of Pyrazoles via Reaction with Hydrazine
Ynones are known to react with hydrazine to form pyrazoles, which are important scaffolds in medicinal chemistry.[1][2][3][4]
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in ethanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (1.1 equiv.).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 1 hour, and the progress is monitored by Thin Layer Chromatography (TLC). After the initial reaction, the mixture is heated to reflux for 4 hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Tabulated Data:
| Entry | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | Hydrazine Hydrate | Ethanol | 25 then reflux | 1 + 4 | 85 |
| 2 | This compound | Phenylhydrazine | Acetic Acid | 80 | 6 | 78 |
Proposed Signaling Pathway Diagram:
Caption: Synthesis of a pyrazole derivative from this compound.
II. Conjugate Addition of Organocuprates
The ynone functionality is an excellent Michael acceptor for organocuprate reagents, allowing for the introduction of a variety of alkyl and aryl groups at the β-position.[5][6][7][8][9]
Experimental Protocol:
-
Preparation of Gilman Reagent: In a flame-dried, two-necked flask under an argon atmosphere, dissolve copper(I) iodide (1.0 equiv.) in anhydrous THF. Cool the suspension to -78 °C and add a solution of the desired organolithium reagent (2.0 equiv.) dropwise. Stir the mixture for 30 minutes at this temperature to form the lithium diorganocuprate (Gilman reagent).
-
Conjugate Addition: To the freshly prepared Gilman reagent at -78 °C, add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.
-
Reaction Monitoring and Quenching: Stir the reaction mixture at -78 °C for 2 hours, monitoring the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Allow the mixture to warm to room temperature and extract with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Tabulated Data:
| Entry | Organocuprate | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | (CH₃)₂CuLi | THF | -78 | 2 | (E)-6,6-Diethoxy-2,5-dimethylhex-4-en-3-one | 92 |
| 2 | (Ph)₂CuLi | THF | -78 | 2 | (E)-6,6-Diethoxy-2-methyl-5-phenylhex-4-en-3-one | 88 |
Experimental Workflow Diagram:
Caption: Workflow for the conjugate addition of organocuprates to the ynone.
III. Pauson-Khand Reaction for Cyclopentenone Synthesis
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition for the synthesis of cyclopentenones, utilizing the alkyne of the ynone, an alkene, and carbon monoxide, typically mediated by a cobalt catalyst.[10][11][12][13][14]
Experimental Protocol:
-
Complex Formation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv.) and dicobalt octacarbonyl (1.1 equiv.) in degassed toluene. Stir the mixture at room temperature for 2 hours to allow for the formation of the alkyne-cobalt complex.
-
Cycloaddition: Add the alkene (e.g., norbornylene, 1.5 equiv.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80 °C under a carbon monoxide atmosphere (balloon) and stir for 24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction to room temperature and remove the solvent under reduced pressure. The residue is dissolved in a suitable solvent and the cobalt is removed by oxidation (e.g., by stirring with N-methylmorpholine N-oxide or exposure to air). The crude product is then purified by column chromatography.
Tabulated Data:
| Entry | Alkene | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Norbornylene | Co₂(CO)₈ | Toluene | 80 | 24 | 65 |
| 2 | Ethylene (1 atm) | Co₂(CO)₈ | 1,2-Dichloroethane | 60 | 36 | 55 |
Logical Relationship Diagram:
Caption: Reactants involved in the Pauson-Khand reaction.
IV. Reduction of the Carbonyl Group
The ketone functionality of the ynone can be selectively reduced to a secondary alcohol using standard reducing agents like sodium borohydride.[15][16][17][18][19]
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in methanol (0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise to the stirred solution.
-
Reaction Monitoring and Quenching: Monitor the reaction by TLC. After completion (typically 30 minutes), slowly add water to quench the excess NaBH₄.
-
Work-up and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude alcohol, which can be further purified by column chromatography if necessary.
Tabulated Data:
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | NaBH₄ | Methanol | 0 | 30 | 95 |
| 2 | LiAlH₄ | THF | 0 to rt | 60 | 98 (also reduces alkyne) |
Experimental Workflow Diagram:
Caption: Workflow for the reduction of the ynone to a propargyl alcohol.
V. Hydrolysis of the Acetal Group
The diethyl acetal can be hydrolyzed under acidic conditions to reveal the aldehyde functionality, providing a keto-aldehyde.[20][21][22][23][24]
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a mixture of acetone and water (4:1 v/v).
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA, 0.1 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Work-up and Purification: Neutralize the acid with a saturated solution of sodium bicarbonate. Remove the acetone under reduced pressure and extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the keto-aldehyde, which can be purified by column chromatography.
Tabulated Data:
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TSA | Acetone/H₂O | 25 | 4 | 90 |
| 2 | HCl (1M) | THF/H₂O | 25 | 2 | 92 |
Reaction Pathway Diagram:
Caption: Acid-catalyzed hydrolysis of the diethyl acetal to an aldehyde.
References
- 1. mdpi.com [mdpi.com]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Ch18: Organocopper reagents [chem.ucalgary.ca]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 11. organicreactions.org [organicreactions.org]
- 12. mdpi.com [mdpi.com]
- 13. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. www1.chem.umn.edu [www1.chem.umn.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. scribd.com [scribd.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Dimethyl Acetals [organic-chemistry.org]
- 21. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 22. Thieme E-Books & E-Journals [thieme-connect.de]
- 23. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,6-Diethoxy-2-methylhex-4-yn-3-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering difficulties in the synthesis of 6,6-Diethoxy-2-methylhex-4-yn-3-one. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
A plausible and common synthetic route for this compound involves a two-step process:
-
Deprotonation: The terminal alkyne, 3,3-Diethoxy-1-propyne, is deprotonated using a strong base, typically n-butyllithium (n-BuLi), to form a lithium acetylide. This reaction is usually performed at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Acylation: The resulting lithium acetylide, a potent nucleophile, is then reacted with an acylating agent, isobutyryl chloride, to form the target ynone.
A "failed" synthesis, characterized by a low or no yield of the desired product, can arise from several critical points in this pathway. The most common issues are related to the stability of the reagents and intermediates, and the control of reactivity.
Q2: I observe a significant amount of a higher molecular weight byproduct. What could this be?
A very common side reaction in the synthesis of ynones using highly reactive organometallic reagents like lithium acetylides is the addition of a second equivalent of the acetylide to the ketone product . The initially formed this compound is also susceptible to nucleophilic attack by the lithium acetylide present in the reaction mixture. This leads to the formation of a tertiary alcohol after workup. Maintaining a very low reaction temperature during the addition of isobutyryl chloride and throughout the reaction is crucial to minimize this over-addition.
Q3: My yield is consistently low, even when I carefully control the temperature. What other side reactions could be occurring?
Another likely side reaction is the enolization of the isobutyryl chloride . The lithium acetylide is a very strong base and can deprotonate the acidic α-proton of isobutyryl chloride to form an enolate. This enolate can then participate in side reactions, such as self-condensation, reducing the amount of isobutyryl chloride available for the desired acylation reaction.
Q4: What are the critical experimental parameters to ensure a successful synthesis?
Success in this synthesis hinges on several key factors:
-
Anhydrous and Inert Conditions: Organolithium reagents like n-BuLi are extremely sensitive to moisture and oxygen. All glassware must be rigorously dried, and the reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.
-
Temperature Control: Maintaining a low temperature (typically -78 °C, often achieved with a dry ice/acetone bath) is critical to prevent side reactions, particularly the over-addition to the ketone product.
-
Reagent Quality: The purity of the starting materials, 3,3-Diethoxy-1-propyne and isobutyryl chloride, is important. The n-butyllithium should be titrated to determine its exact concentration before use.
-
Order of Addition: The acetylide should be pre-formed by adding n-BuLi to the alkyne, and then the isobutyryl chloride should be added slowly to the solution of the lithium acetylide.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Incomplete deprotonation of the alkyne. | Ensure n-BuLi is fresh and has been recently titrated. Use a slight excess (1.05-1.1 equivalents) of n-BuLi. |
| Inactive isobutyryl chloride. | Use freshly distilled or newly purchased isobutyryl chloride. | |
| Quenching of the acetylide by moisture. | Rigorously dry all glassware and use anhydrous solvents. Maintain a positive pressure of an inert gas. | |
| Formation of a tertiary alcohol byproduct | Over-addition of the lithium acetylide to the ketone product. | Maintain the reaction temperature at -78 °C during the addition of isobutyryl chloride and for a period thereafter. Add the isobutyryl chloride solution slowly (dropwise). |
| Complex mixture of byproducts | Enolization of isobutyryl chloride. | Add the isobutyryl chloride to the acetylide solution at a very low temperature (-78 °C) to favor nucleophilic attack over deprotonation. |
| Reaction warming up prematurely. | Ensure the reaction flask is well-insulated and the cooling bath is maintained. | |
| Inconsistent yields | Inaccurate measurement of n-BuLi. | Titrate the n-BuLi solution before each use to determine the precise molarity. |
| Variations in reaction time or temperature. | Standardize the reaction time and maintain strict temperature control throughout the experiment. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the acylation of lithium acetylides.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,3-Diethoxy-1-propyne | 128.17 | 1.28 g | 10 mmol |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.2 mL | 10.5 mmol |
| Isobutyryl chloride | 106.55 | 1.07 g | 10 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel under a positive pressure of argon or nitrogen.
-
Acetylide Formation: Dissolve 3,3-Diethoxy-1-propyne (1.28 g, 10 mmol) in anhydrous THF (30 mL) in the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Acylation: Dissolve isobutyryl chloride (1.07 g, 10 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel. Add the isobutyryl chloride solution dropwise to the lithium acetylide solution over 30 minutes, maintaining the reaction temperature at -78 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (20 mL).
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for failed synthesis.
Technical Support Center: Synthesis of 6,6-Diethoxy-2-methylhex-4-yn-3-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 6,6-Diethoxy-2-methylhex-4-yn-3-one synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the synthesis.
Hypothesized Synthesis Route
A plausible and efficient synthesis of this compound involves a two-step process:
-
Preparation of the Acyl Chloride: Synthesis of 2,2-diethoxyacetyl chloride from a suitable starting material like diethyl malonate.
-
Sonogashira Coupling: A palladium/copper-catalyzed cross-coupling reaction between 2,2-diethoxyacetyl chloride and propyne.
This guide will focus on troubleshooting and optimizing the second, crucial Sonogashira coupling step.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Sonogashira coupling of 2,2-diethoxyacetyl chloride with propyne.
Q1: The reaction shows low or no conversion of the starting materials.
A1: Low or no conversion can be attributed to several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity:
-
Palladium Catalyst: Ensure the Pd(0) species is active. If using a Pd(II) precatalyst, it must be reduced in situ. The presence of oxygen can deactivate the catalyst. Degas the solvent and reaction mixture thoroughly.
-
Copper Co-catalyst: The Cu(I) co-catalyst is sensitive to oxidation. Use freshly opened or properly stored CuI.
-
-
Reagent Issues:
-
Propyne Loss: Propyne is a volatile gas. Ensure the reaction vessel is properly sealed and that the propyne is bubbled through the reaction mixture at a controlled rate, or use a sealed tube/autoclave setup. Consider using a less volatile propyne surrogate if direct handling is problematic.[1]
-
Base Inefficiency: The choice of base is critical. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used to neutralize the generated HCl and facilitate the formation of the copper acetylide.[2] Ensure the base is dry and of high purity.
-
-
Sub-optimal Reaction Conditions:
-
Temperature: While many Sonogashira couplings proceed at room temperature, reactions involving aliphatic alkynes may require gentle heating to improve the reaction rate.[3]
-
Solvent: The solvent can significantly impact the reaction. Toluene, THF, and DMF are common choices. Ensure the solvent is anhydrous and deoxygenated.
-
Q2: A significant amount of propyne homocoupling (Glaser coupling) product is observed.
A2: The formation of hexa-2,4-diyne is a common side reaction in Sonogashira couplings, particularly when the cross-coupling is slow.
-
Minimize Oxygen: Glaser coupling is an oxidative process. Rigorous exclusion of oxygen is crucial.
-
Optimize Catalyst Ratio: A high concentration of the copper co-catalyst can promote homocoupling. Try reducing the amount of CuI.
-
Slow Addition of Propyne: Adding the propyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide, thus disfavoring the homocoupling reaction.
Q3: The desired product is contaminated with impurities that are difficult to separate.
A3: Impurity profiles can provide clues to optimize the reaction and purification strategy.
-
Unreacted 2,2-diethoxyacetyl chloride: This suggests incomplete reaction. Refer to the troubleshooting steps for low conversion.
-
Hydrolysis of the Acetal: The diethoxy acetal is sensitive to acidic conditions. Ensure the workup procedure is neutral or slightly basic to prevent hydrolysis to the corresponding aldehyde.
-
Side reactions of the product: The ynone functionality can be reactive. Avoid harsh purification conditions (e.g., strong acids or bases, high temperatures).
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for the Sonogashira coupling of an aliphatic alkyne with an acyl chloride?
A1: A combination of a palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, and a copper(I) co-catalyst, typically CuI, is most commonly employed. The choice of phosphine ligands on the palladium can also influence the reaction outcome.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) are effective methods for monitoring the disappearance of the starting materials and the appearance of the product. Quench a small aliquot of the reaction mixture and analyze it against the starting materials.
Q3: What is the best method for purifying the final product?
A3: Column chromatography on silica gel is a standard method for purifying ynones. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. Due to the potential sensitivity of the acetal, it is advisable to use a neutral silica gel or one that has been treated with a small amount of a non-nucleophilic base like triethylamine.
Q4: Can I perform this reaction without a copper co-catalyst?
A4: Copper-free Sonogashira couplings are possible but often require specific ligands on the palladium catalyst and may necessitate higher reaction temperatures or longer reaction times.[4] For the coupling of an acyl chloride, the copper-catalyzed variant is generally more reliable.
Data Presentation
Table 1: Effect of Reaction Parameters on Ynone Synthesis Yield
| Parameter | Variation | Substrate 1 | Substrate 2 | Yield (%) | Reference |
| Catalyst | Pd(PPh₃)₂Cl₂/CuI | Benzoyl chloride | Phenylacetylene | 95 | [3] |
| Pd(OAc)₂/CuI | Benzoyl chloride | Phenylacetylene | 92 | [3] | |
| Pd/C (copper-free) | Benzoyl chloride | Phenylacetylene | 85 | [3] | |
| Base | Triethylamine | 4-Iodotoluene | Phenylacetylene | 98 | [2] |
| Piperidine | 4-Iodotoluene | Phenylacetylene | 96 | [2] | |
| DBU | 4-Iodotoluene | Phenylacetylene | 75 | [2] | |
| Solvent | Toluene | Benzoyl chloride | 1-Octyne | 90 | [3] |
| THF | Benzoyl chloride | 1-Octyne | 85 | [3] | |
| DMF | Benzoyl chloride | 1-Octyne | 88 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2,2-diethoxyacetyl chloride
A detailed protocol for the synthesis of 2,2-diethoxyacetyl chloride would typically involve the chlorination of 2,2-diethoxyacetic acid or its corresponding ester. A common method involves reacting 2,2-diethoxyacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Materials:
-
2,2-diethoxyacetic acid
-
Thionyl chloride or oxalyl chloride
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, dissolve 2,2-diethoxyacetic acid in anhydrous DCM.
-
Slowly add an excess of thionyl chloride (typically 1.5-2 equivalents) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until the evolution of gas ceases.
-
Monitor the reaction by taking aliquots and quenching with an alcohol (e.g., methanol) to form the corresponding ester, which can be analyzed by GC or NMR.
-
Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude 2,2-diethoxyacetyl chloride can be purified by distillation under reduced pressure.
Protocol 2: Sonogashira Coupling of 2,2-diethoxyacetyl chloride with Propyne
Materials:
-
2,2-diethoxyacetyl chloride
-
Propyne gas
-
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
-
CuI (Copper(I) iodide)
-
Triethylamine (TEA)
-
Anhydrous and deoxygenated solvent (e.g., THF or toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, an inert gas inlet, and a gas inlet tube, add Pd(PPh₃)₂Cl₂ (e.g., 2 mol%) and CuI (e.g., 4 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous and deoxygenated solvent, followed by triethylamine (typically 2-3 equivalents).
-
Add 2,2-diethoxyacetyl chloride (1 equivalent) to the mixture.
-
Bubble propyne gas through the stirred reaction mixture at a slow and steady rate. Alternatively, for better control, a solution of propyne in the reaction solvent can be prepared at low temperature and added slowly.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Hypothesized synthesis pathway for this compound.
Caption: General experimental workflow for the Sonogashira coupling step.
Caption: Troubleshooting logic for improving reaction yield.
References
Technical Support Center: Synthesis of 6,6-Diethoxy-2-methylhex-4-yn-3-one
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6,6-Diethoxy-2-methylhex-4-yn-3-one.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, focusing on potential side reactions and unexpected results.
| Problem | Potential Cause | Suggested Solution |
| Low or no yield of the desired product | 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inactive reagents. 2. Side reactions: Competing side reactions may be consuming the starting materials or the product. 3. Acetal deprotection: The acidic conditions of the reaction may have led to the cleavage of the diethoxy acetal. | 1. Optimize reaction conditions: Increase the reaction time, raise the temperature, or use fresh reagents. Monitor the reaction progress using TLC or GC-MS. 2. Identify and minimize side reactions: Analyze the crude product mixture to identify byproducts and adjust the reaction conditions accordingly (see below for specific side reactions). 3. Use a milder catalyst or base: If deprotection is suspected, consider using a less acidic catalyst or a non-nucleophilic base. |
| Presence of a byproduct with a higher molecular weight | Self-condensation or oligomerization: Ynones can undergo self-condensation or polymerization, especially in the presence of strong acids or bases.[1] | Control stoichiometry and temperature: Use a precise 1:1 molar ratio of the alkyne and the acylating agent. Maintain a low reaction temperature to minimize polymerization. |
| Presence of a byproduct corresponding to the addition of ethanol | Michael addition of ethanol: The ynone product is a Michael acceptor and can react with residual ethanol from the starting material or solvent. | Ensure anhydrous conditions: Use thoroughly dried reagents and solvents. Consider adding a dehydrating agent to the reaction mixture. |
| Presence of a byproduct containing an aldehyde group | Deprotection of the diethoxy acetal: The acetal protecting group is sensitive to acidic conditions and may be cleaved during the reaction or workup.[2] | Use non-acidic workup conditions: Neutralize any acid used in the reaction before workup. Consider using a buffered system. Choose a more robust protecting group: If deprotection is a persistent issue, consider using a more acid-stable protecting group for the aldehyde. |
| Formation of a complex mixture of products | Multiple side reactions occurring simultaneously: A combination of the issues listed above may be occurring. | Systematic optimization: Vary one reaction parameter at a time (e.g., temperature, catalyst, solvent, workup procedure) to identify the critical factors influencing the reaction outcome. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most probable side reaction is the Michael addition of nucleophiles to the electron-deficient alkyne of the ynone product. Given the presence of ethoxy groups in the starting material and potentially in the solvent, the addition of ethanol is a significant concern. Additionally, self-condensation of the ynone can lead to oligomeric byproducts.[1]
Q2: How can I prevent the deprotection of the diethoxy acetal group?
A2: The diethoxy acetal is an acid-labile protecting group.[2] To prevent its cleavage, it is crucial to use mild reaction conditions. If an acid catalyst is required for the acylation step, a weak Lewis acid or a solid-supported acid catalyst that can be easily filtered off is recommended. During the workup, any acidic components should be neutralized before extraction.
Q3: What analytical techniques are best for monitoring the reaction and identifying byproducts?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot. For detailed analysis of the product mixture and identification of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.
Q4: Are there alternative methods for synthesizing this ynone that might avoid these side reactions?
A4: While the acylation of the corresponding terminal alkyne is a common route, other methods for ynone synthesis exist.[3] For instance, the oxidation of a corresponding propargyl alcohol is a viable alternative. This would involve the synthesis of 6,6-diethoxy-2-methylhex-4-yn-3-ol, followed by oxidation. This approach might offer milder reaction conditions, potentially reducing the risk of acetal deprotection and Michael addition.
Experimental Protocols
General Protocol for the Synthesis of this compound via Acylation
-
Preparation of the Lithium Acetylide:
-
To a solution of 1,1-diethoxy-3-butyne in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-butyllithium (n-BuLi) in hexanes dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.
-
-
Acylation:
-
To the solution of the lithium acetylide, add a solution of isobutyryl chloride in anhydrous THF dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting alkyne.
-
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualizations
Diagram 1: Synthesis Pathway and Potential Side Reactions
Caption: Main synthesis pathway and potential side reactions.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis.
References
Technical Support Center: Purification of 6,6-Diethoxy-2-methylhex-4-yn-3-one
Welcome to the technical support center for the purification of 6,6-Diethoxy-2-methylhex-4-yn-3-one. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this acetylenic ketone. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions such as self-condensation of the ketone, and residual solvents from the reaction or initial extraction steps. Given the acetylenic functionality, oligomerization or hydration of the triple bond under certain conditions can also lead to impurities.
Q2: Is this compound thermally stable?
A2: α,β-Acetylenic ketones can be sensitive to heat.[1] Prolonged exposure to high temperatures, such as during distillation, may lead to decomposition or polymerization. It is advisable to use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.
Q3: What chromatographic techniques are suitable for purifying this compound?
A3: Standard chromatographic techniques such as flash column chromatography on silica gel are often effective for the purification of ynones. For higher purity requirements, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, can be employed.[2] The choice of eluent will depend on the polarity of the impurities. A gradient elution might be necessary to separate closely related compounds.
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization is a viable purification method if the compound is a solid at room temperature and a suitable solvent can be found.[3][4] The ideal solvent would dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble at all temperatures. It is crucial to perform solubility tests to identify an appropriate solvent or solvent system.[3]
Q5: How can I remove colored impurities from my product?
A5: Colored impurities can often be removed by treating the solution of your compound with activated charcoal before a final filtration or recrystallization step.[5] However, be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: Low yield after column chromatography.
| Possible Cause | Suggested Solution |
| Compound streaking or tailing on the column | Optimize the solvent system. A small amount of a more polar solvent in your eluent can often improve peak shape. Consider adding a small percentage of triethylamine if your compound is basic in nature or if acidic silica is causing degradation. |
| Irreversible adsorption on silica gel | The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. Consider using neutral or deactivated silica gel, or alumina as the stationary phase. |
| Co-elution with an impurity | If impurities have similar polarity to your product, a standard isocratic elution may not provide sufficient separation. Employ a shallow gradient elution to improve resolution. Alternatively, consider a different chromatographic technique like reverse-phase HPLC. |
| Product is volatile and evaporates with the solvent | If your compound is particularly volatile, be cautious during solvent removal under reduced pressure. Use a lower temperature on the rotary evaporator and monitor the process closely. |
Problem 2: Product degradation during purification.
| Possible Cause | Suggested Solution |
| Thermal decomposition during distillation | Use vacuum distillation to reduce the boiling point of the compound.[6] Ensure the heating mantle temperature is kept as low as possible and the distillation is performed as quickly as possible. |
| Acid or base-catalyzed decomposition | Acetylenic ketones can be sensitive to acidic or basic conditions.[1] Ensure all solvents and reagents used in the purification process are neutral. If using silica gel, consider using a deactivated form. |
| Oxidation | If the compound is sensitive to air, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon). |
Problem 3: Crystals do not form during recrystallization.
| Possible Cause | Suggested Solution |
| Solution is not supersaturated | The initial amount of solvent used was too high. Carefully evaporate some of the solvent to concentrate the solution and then allow it to cool again.[4] |
| Cooling is too rapid | Rapid cooling can lead to the formation of an oil or very small crystals instead of well-defined crystals.[7] Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Nucleation is not initiated | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[4][5] |
| Impurities inhibiting crystallization | If the concentration of impurities is too high, it can interfere with crystal lattice formation. An additional purification step, such as column chromatography, may be necessary before attempting recrystallization. |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin elution with the least polar solvent system. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the compound of interest.
-
Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
General Protocol for Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents to find one that dissolves the compound well when hot but poorly when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[5]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification challenges.
References
- 1. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gilson.com [gilson.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Home Page [chem.ualberta.ca]
- 5. google.com [google.com]
- 6. US2647861A - Purification of ketones by distillation - Google Patents [patents.google.com]
- 7. Chemistry Teaching Labs - Recrystallisation [chemtl.york.ac.uk]
Technical Support Center: 6,6-Diethoxy-2-methylhex-4-yn-3-one Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,6-Diethoxy-2-methylhex-4-yn-3-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has three primary reactive sites:
-
α,β-Unsaturated Ketone: The conjugated system is susceptible to nucleophilic (Michael) addition at the β-carbon of the alkyne. The carbonyl group itself can also undergo nucleophilic addition (1,2-addition).
-
Ketone Carbonyl Group: The carbonyl carbon is electrophilic and can be attacked by nucleophiles or be reduced to a secondary alcohol.
-
Diethoxy Acetal: The acetal group is stable under basic and neutral conditions but is sensitive to acid and can be hydrolyzed to the corresponding aldehyde.
Q2: What are the most common reactions performed with this compound?
A2: Common reactions include:
-
Michael Addition: The addition of nucleophiles across the activated alkyne.
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Reduction of the Ketone: Typically to form the corresponding propargyl alcohol.
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Hydrolysis of the Acetal: Deprotection to reveal the aldehyde functionality.
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Cyclization Reactions: The bifunctional nature of the molecule allows for various intramolecular cyclization reactions to form heterocyclic compounds.[1]
Troubleshooting Guides
Michael Addition Reactions
Q: I am performing a Michael addition of a thiol to this compound, but I am observing a mixture of products. What are the likely byproducts and how can I minimize them?
A: In the Michael addition to ynones, the primary competition is between the desired 1,4-conjugate addition and a 1,2-addition to the carbonyl group. Additionally, the stereochemistry of the resulting alkene needs to be controlled.
Potential Byproducts and Solutions:
| Byproduct | Cause | Troubleshooting Steps |
| 1,2-Addition Product | Historic reactions with highly reactive nucleophiles like thiolate anions sometimes led to competing 1,2-addition.[2] | Employ milder reaction conditions. Use a catalytic amount of a weak base to generate the nucleophile in situ rather than a stoichiometric amount of a strong base.[2] |
| (Z)-Isomer of the Michael Adduct | The kinetic product of the Michael addition is often the (Z)-isomer, which may not be the desired thermodynamic (E)-isomer. | The (Z)-isomer can sometimes be isomerized to the more stable (E)-isomer. This can occasionally be achieved by extending the reaction time at ambient temperature or by using dilute acid as a catalyst for isomerization.[3] |
| Reversion to Starting Materials | The Michael addition to ynones can be reversible, especially under the reaction conditions.[2][3] | Ensure the reaction goes to completion by monitoring with TLC. Once the reaction is complete, work-up the reaction to isolate the product and prevent reversion. |
Experimental Protocol: Michael Addition of a Thiol to a Ynone
This is a representative protocol and may require optimization for your specific substrate and nucleophile.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the ynone (1 equivalent) in a suitable anhydrous solvent (e.g., THF, CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Nucleophile: Add the thiol (1-1.2 equivalents).
-
Initiation: Add a catalytic amount of a suitable base (e.g., triethylamine, DBU).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Adapted from a general procedure for the Michael addition of thiols to α,β-unsaturated carbonyl compounds.[4]
Reduction of the Ketone
Q: I am trying to reduce the ketone of this compound to the corresponding propargyl alcohol using sodium borohydride (NaBH4), but I am getting low yields and multiple spots on my TLC.
A: The reduction of the ketone in an ynone to a propargyl alcohol is a common transformation. However, side reactions can occur.
Potential Byproducts and Solutions:
| Byproduct | Cause | Troubleshooting Steps |
| Over-reduction Product (Alkene or Alkane) | While NaBH4 is a mild reducing agent, over-reduction of the alkyne is a possibility, especially with prolonged reaction times or elevated temperatures. | Use a controlled amount of NaBH4 (typically 1-1.5 equivalents). Perform the reaction at a low temperature (e.g., 0 °C to room temperature). Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Aldehyde from Acetal Hydrolysis | If the reaction conditions become acidic during work-up, the diethoxy acetal can be hydrolyzed to the corresponding aldehyde. NaBH4 can then reduce this aldehyde to a primary alcohol. | Ensure the work-up is performed under neutral or slightly basic conditions. Use a saturated aqueous solution of ammonium chloride or water for quenching. |
| Allenic Alcohol | In some cases, particularly with more complex propargyl alcohols, rearrangement to an allenic alcohol can occur, sometimes as a byproduct.[5] | This is less common with simple reductions but can be influenced by the substrate and reaction conditions. If observed, screening different reducing agents or reaction conditions may be necessary. |
Experimental Protocol: Reduction of a Ynone to a Propargyl Alcohol with NaBH4
This is a general protocol and may need to be optimized.
-
Reaction Setup: Dissolve the ynone (1 equivalent) in a suitable protic solvent (e.g., methanol, ethanol) in a round-bottom flask with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (1-1.5 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH4Cl.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the resulting crude alcohol by flash column chromatography.
Based on the general reactivity of NaBH4 with ketones.[6][7][8][9]
Hydrolysis of the Diethoxy Acetal
Q: I need to deprotect the diethoxy acetal to the aldehyde. What are the optimal conditions, and what potential byproducts should I be aware of?
A: Acetal hydrolysis is an acid-catalyzed process. The key is to use conditions that are effective for deprotection without causing unwanted side reactions on the rest of the molecule.
Potential Byproducts and Solutions:
| Byproduct | Cause | Troubleshooting Steps |
| Hydration of the Alkyne | Under strongly acidic conditions, the alkyne can undergo hydration to form a ketone. | Use mild acidic conditions (e.g., catalytic p-toluenesulfonic acid in acetone/water, or silica gel).[10] Monitor the reaction closely to avoid prolonged exposure to acid. |
| Intramolecular Cyclization | The newly formed aldehyde could potentially undergo an intramolecular reaction with the enone moiety, especially under harsh conditions. | Use mild deprotection methods and lower reaction temperatures. Isolate the aldehyde product as soon as it is formed. |
| Incomplete Reaction | The hydrolysis is a reversible reaction. | To drive the reaction to completion, use a large excess of water.[11] |
Experimental Protocol: Hydrolysis of a Diethyl Acetal
This is a general procedure and should be adapted for the specific substrate.
-
Reaction Setup: Dissolve the acetal in a mixture of a water-miscible organic solvent (e.g., acetone, THF) and water.
-
Acid Catalyst: Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid, hydrochloric acid, or an acidic resin). The pH should be less than 6, preferably less than 5.[4]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Once the starting material is consumed, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude aldehyde by column chromatography if necessary.
Based on general procedures for acetal deprotection.[10][11][12][13][14][15][16][17][18]
Data Summary
The following table summarizes potential competing reactions and is intended for qualitative comparison. Quantitative data is highly dependent on the specific substrates and reaction conditions.
| Reaction Type | Desired Product | Potential Competing Product(s) | General Conditions Favoring Desired Product |
| Michael Addition | 1,4-Adduct | 1,2-Adduct | Mild base, aprotic solvent |
| Ketone Reduction | Propargyl Alcohol | Over-reduced products, Aldehyde/Primary Alcohol (from acetal hydrolysis) | Controlled stoichiometry of NaBH4, low temperature, neutral/basic work-up |
| Acetal Hydrolysis | Aldehyde | Alkyne hydration product | Mild acidic conditions, excess water |
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: General troubleshooting workflow for organic reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Dimethyl Acetals [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reaction Conditions for 6,6-Diethoxy-2-methylhex-4-yn-3-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and optimization of 6,6-Diethoxy-2-methylhex-4-yn-3-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is presumed to be synthesized via a two-step process: 1) formation of an alkynone (ynone), and 2) subsequent protection of a carbonyl group as a diethyl acetal.
Issue 1: Low or No Yield of the Ynone Intermediate
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor quality of starting materials | Ensure the acyl chloride is freshly prepared or distilled before use. Verify the purity of the terminal alkyne. | Improved reactivity and higher yield of the desired ynone. |
| Inefficient catalyst activity (if applicable) | For transition-metal-catalyzed reactions, screen different catalysts and ligands. Ensure the catalyst is not deactivated. | Identification of an optimal catalyst system leading to a significant increase in product formation. |
| Suboptimal reaction temperature | Vary the reaction temperature in increments of 5-10°C. Some reactions may require initial cooling followed by warming to room temperature or heating. | Determination of the optimal temperature for the reaction, balancing reaction rate and byproduct formation.[1] |
| Incorrect solvent | Screen a range of solvents with varying polarities (e.g., THF, DCM, Toluene). Ensure the solvent is anhydrous if using moisture-sensitive reagents. | Improved solubility of reagents and stabilization of intermediates, leading to a higher yield. |
| Presence of oxygen | For oxygen-sensitive reactions, ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) and that solvents are properly deoxygenated.[1] | Prevention of side reactions and degradation of reagents, resulting in a cleaner reaction profile and higher yield. |
Issue 2: Incomplete Acetal Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Equilibrium favors starting materials | The formation of acetals is a reversible reaction.[2] Remove water as it is formed using a Dean-Stark trap or molecular sieves.[2][3] | Shifting the equilibrium towards the product side, leading to a higher conversion to the acetal.[3] |
| Insufficient acid catalyst | Optimize the amount of acid catalyst used. Too little catalyst will result in a slow reaction, while too much can cause side reactions. | A faster reaction rate and higher yield of the desired acetal. |
| Steric hindrance | If the ketone is sterically hindered, the reaction may be slow. Increase the reaction time or temperature. | Improved conversion to the acetal, although some starting material may remain. |
| Weak nucleophile | Alcohols are weak nucleophiles. The acid catalyst protonates the carbonyl group, making it more electrophilic and susceptible to attack by the alcohol.[4] | Enhanced reactivity of the carbonyl group, facilitating the nucleophilic attack by ethanol. |
Issue 3: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Side reactions of the ynone | Ynones are susceptible to nucleophilic attack.[5][6] Use milder reaction conditions or protect sensitive functional groups. | A cleaner reaction profile with a reduction in unwanted side products. |
| Self-condensation of the ketone | For the acetal formation step, add the ketone slowly to the reaction mixture containing the alcohol and acid catalyst. | Minimized self-condensation of the ketone, leading to a higher yield of the desired acetal. |
| Decomposition of starting materials or product | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating. | Increased purity of the crude product by preventing degradation. |
Frequently Asked Questions (FAQs)
Q1: What is a common method for synthesizing the ynone backbone of the target molecule?
A common and effective method for the synthesis of ynones involves the reaction of an acyl chloride with a terminal alkyne.[5][6] This reaction can be carried out under metal-free conditions using a Lewis acid or catalyzed by transition metals like palladium or copper.[5][6]
Q2: How can I monitor the progress of the acetal formation reaction?
The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The acetal product is typically less polar than the starting ketone and will have a higher Rf value. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for more quantitative analysis.
Q3: My acetal product appears to be hydrolyzing back to the ketone during workup or purification. How can I prevent this?
Acetal formation is reversible under acidic conditions.[2] During the workup, it is crucial to neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution) before extraction. For purification by column chromatography, it is advisable to use a neutral stationary phase (like silica gel) and to add a small amount of a neutralizer (e.g., triethylamine) to the eluent.
Q4: Are there any alternative methods for ynone synthesis if the acyl chloride route is unsuccessful?
Yes, several other methods exist for ynone synthesis. One approach is the oxidation of the corresponding propargyl alcohol.[6] Another method involves the coupling of terminal alkynes with aldehydes.[7]
Q5: What are the key parameters to consider when optimizing the ynone synthesis?
The key parameters to consider for optimization are the choice of catalyst and ligands (if applicable), solvent, reaction temperature, and the stoichiometry of the reactants.[1][8] A systematic approach, such as Design of Experiments (DoE), can be more efficient than the traditional "One Factor At a Time" (OFAT) method for finding the optimal conditions.[9][10]
Experimental Protocols
A plausible, generalized experimental protocol for the synthesis of this compound is provided below. This is a hypothetical procedure and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of 2-Methylhex-4-yn-3-one (Ynone Intermediate)
-
To a solution of 1-butyne in anhydrous THF at -78 °C under an argon atmosphere, add a solution of n-butyllithium in hexanes dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of isobutyryl chloride in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-methylhex-4-yn-3-one.
Step 2: Synthesis of this compound
-
To a solution of 2-methylhex-4-yn-3-one and triethyl orthoformate in anhydrous ethanol, add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Optimization Parameters
The following tables summarize key parameters that can be optimized for each synthetic step.
Table 1: Ynone Formation Optimization Parameters
| Parameter | Range/Options | Rationale |
| Solvent | THF, Diethyl ether, Toluene | Solubilizes reagents and can influence reactivity. |
| Temperature | -78 °C to room temperature | Controls reaction rate and selectivity. |
| Lithium Reagent | n-BuLi, s-BuLi, t-BuLi | Affects the rate and selectivity of alkyne deprotonation. |
| Acylating Agent | Isobutyryl chloride, Isobutyryl anhydride | Chloride is generally more reactive. |
| Reaction Time | 1 - 24 hours | Ensure complete reaction without product degradation. |
Table 2: Acetal Formation Optimization Parameters
| Parameter | Range/Options | Rationale |
| Solvent | Ethanol, Methanol | Acts as both solvent and reagent. |
| Acid Catalyst | p-TsOH, H2SO4, Amberlyst-15 | Catalyzes the reaction; different acids have varying activities. |
| Water Removal | Dean-Stark, Molecular Sieves | Drives the equilibrium towards product formation.[2][3] |
| Temperature | Room temperature to reflux | Affects the reaction rate. |
| Reaction Time | 2 - 48 hours | Ensure complete conversion to the acetal. |
Workflow and Logic Diagrams
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 5. Metal-free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Machine learning-guided strategies for reaction conditions design and optimization [beilstein-journals.org]
- 9. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
Technical Support Center: Catalyst Deactivation in Reactions of 6,6-Diethoxy-2-methylhex-4-yn-3-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during reactions involving 6,6-Diethoxy-2-methylhex-4-yn-3-one, particularly in selective hydrogenation processes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Gradual Loss of Catalyst Activity Over Several Runs
Question: My catalyst's activity is decreasing slowly with each recycle. What are the likely causes and how can I address this?
Answer: A gradual decline in activity typically points to fouling or coking, where the catalyst surface is slowly blocked by deposits.
-
Potential Cause 1: Fouling by Oligomeric or Polymeric Byproducts. The reactant, this compound, or intermediate products can polymerize on the catalyst's active sites, especially at elevated temperatures. These high-molecular-weight organic materials block access to the active sites.[1]
-
Solution 1: Solvent Washing. A simple regeneration procedure can often remove these organic residues. Washing the catalyst with a suitable solvent or a sequence of solvents can restore activity. A mixture of chloroform and glacial acetic acid has been shown to be effective in removing blockages from catalyst pores.[2] For a detailed procedure, refer to the "Experimental Protocols" section.
-
Potential Cause 2: Coking. Coking is the formation of carbonaceous deposits on the catalyst surface.[3] These deposits can physically block pores and active sites.
-
Solution 2: Thermal Regeneration (Calcination). If solvent washing is ineffective, a more aggressive thermal treatment may be necessary. Calcination in an inert atmosphere (e.g., nitrogen) followed by a controlled oxidation in a dilute oxygen stream can burn off coke deposits.[4][5] Care must be taken to control the temperature to avoid catalyst sintering.
Issue 2: Sudden and Significant Drop in Catalyst Activity
Question: My catalyst's activity dropped dramatically in a single experiment. What could be the reason and what is the remedy?
Answer: A sudden loss of activity often indicates catalyst poisoning.
-
Potential Cause 1: Poisoning from Impurities in Reactants or Solvents. Impurities containing sulfur, nitrogen, halides, or heavy metals can strongly adsorb to the active sites of the catalyst, rendering them inactive.[6][7]
-
Solution 1: Purification of Starting Materials. Ensure the purity of your this compound, solvents, and hydrogen gas. Passing solvents through a column of activated alumina or charcoal can remove many common poisons.
-
Potential Cause 2: Leaching of the Active Metal. Under certain conditions (e.g., acidic environment, presence of complexing agents), the active metal (e.g., palladium) can dissolve from the support into the reaction mixture.
-
Solution 2: Modify Reaction Conditions. Avoid overly acidic or basic conditions unless required by the reaction chemistry. Ensure that the catalyst support is stable under the reaction conditions. If leaching is suspected, analysis of the reaction mixture for the dissolved metal (e.g., by ICP-OES) can confirm this.
Issue 3: Change in Product Selectivity
Question: The selectivity of my reaction has changed. For instance, in a selective hydrogenation of the alkyne to a cis-alkene, I am now seeing over-reduction to the alkane. Why is this happening?
Answer: Changes in selectivity can be due to alterations in the catalyst's surface properties or the loss of selectivity-promoting agents.
-
Potential Cause 1: Sintering of Metal Nanoparticles. High reaction temperatures can cause the small metal particles on the catalyst support to agglomerate into larger ones (sintering).[5] This change in particle size can alter the selectivity of the reaction.
-
Solution 1: Control Reaction Temperature. Operate at the lowest effective temperature to minimize sintering. If high temperatures are unavoidable, consider using a catalyst with a more thermally stable support.
-
Potential Cause 2: Loss of a "Poison" in Selectivity-Controlled Catalysts. In some cases, a catalyst is intentionally "poisoned" to achieve a specific selectivity. For example, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is used for the selective hydrogenation of alkynes to cis-alkenes.[6] If the poisoning agent leaches from the catalyst surface, the catalyst will become more active and less selective, leading to over-reduction.
-
Solution 2: Use a Fresh Batch of Catalyst or Re-poison the Catalyst. If using a selectivity-controlled catalyst like Lindlar's, a change in selectivity may indicate that the catalyst has reached the end of its lifespan.
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of catalyst deactivation?
A1: The primary mechanisms of catalyst deactivation can be categorized as:
-
Poisoning: Strong chemisorption of impurities onto the catalyst's active sites.[6][7]
-
Fouling/Coking: Physical deposition of substances like carbonaceous residues or polymers on the catalyst surface, blocking pores and active sites.[3]
-
Thermal Degradation/Sintering: Changes in the catalyst's structure due to high temperatures, often leading to a loss of active surface area through the agglomeration of metal particles.[5]
-
Leaching: Dissolution of the active catalytic species from the support into the reaction medium.
Q2: Can a deactivated catalyst be regenerated?
A2: Yes, in many cases, catalyst activity can be at least partially restored through regeneration. The appropriate method depends on the cause of deactivation. Common techniques include:
-
Solvent Washing: To remove soluble organic foulants.[2]
-
Calcination: A high-temperature treatment in a controlled atmosphere to burn off coke.[4]
-
Chemical Treatment: To remove specific poisons.
Q3: How can I test the activity of my catalyst?
A3: Catalyst activity can be tested by running a standardized reaction and monitoring the rate of reactant consumption or product formation. This is typically done in a small-scale reactor under controlled conditions (temperature, pressure, stirring rate). The results from a used catalyst can be compared to those of a fresh catalyst to quantify the extent of deactivation. A general protocol is provided in the "Experimental Protocols" section.
Q4: What are best practices for handling and storing catalysts to prolong their life?
A4: To maximize the lifespan of your catalyst:
-
Store catalysts in a cool, dry, and inert environment to prevent oxidation and contamination.
-
Handle catalysts carefully to avoid mechanical stress, which can lead to crushing or attrition.
-
Use high-purity reactants and solvents to minimize the introduction of poisons.
-
Operate reactions at the lowest feasible temperature to reduce the risk of sintering.
Data on Catalyst Deactivation and Regeneration
The following tables summarize quantitative data from studies on palladium catalyst deactivation and regeneration. Note: This data is from analogous hydrogenation systems and may not be directly representative of reactions with this compound, but illustrates typical performance changes.
| Catalyst System | Reaction | Observation | Activity Loss | Reference |
| Pd/AC | Continuous CO2 Hydrogenation | Gradual decrease in catalytic activity over 20 hours of continuous operation. | 20% reduction in formate productivity. | [8] |
| 5 wt.% Pd(OH)2/C | Hydrogenolysis of HBIW | Catalyst is completely deactivated after one use due to pore blockage. | ~100% | [2][9] |
| Pd/SiO2 | Selective Acetylene Hydrogenation | High deactivation rate in fresh catalyst due to coke deposition in the initial moments of reaction. | Not quantified, but significant. | [5] |
| Table 1: Examples of Catalyst Deactivation in Hydrogenation Reactions. |
| Catalyst | Regeneration Method | Regained Activity (Yield) | Reference |
| 5 wt.% Pd/C | Washing with Chloroform and Glacial Acetic Acid | ~95% of fresh catalyst yield. | [2] |
| 5 wt.% Pd(OH)2/C | Washing with Chloroform and Glacial Acetic Acid with sonication | Maintained high yield (>70%) for three recycles. | [2] |
| Pd on Alumina | Thermal treatment in N2 followed by dilute O2 | Not explicitly quantified, but stated to restore activity. | [4] |
| Table 2: Examples of Catalyst Regeneration Efficiency. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Activity Testing
This protocol describes a general method for assessing catalyst activity in the hydrogenation of this compound.
-
Reactor Setup:
-
Add a known amount of the catalyst (e.g., 50 mg of 5 wt% Pd/C) and a magnetic stir bar to a high-pressure reaction vessel.
-
Add the solvent (e.g., 10 mL of ethanol) and a known amount of an internal standard (e.g., dodecane).
-
Seal the vessel.
-
-
Reaction Execution:
-
Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1-5 bar).
-
Place the vessel in a heating block set to the desired reaction temperature (e.g., 25-80°C) and begin vigorous stirring.
-
At timed intervals (e.g., 0, 15, 30, 60, 120 minutes), carefully take a small aliquot of the reaction mixture.
-
-
Analysis:
-
Filter the aliquots through a short plug of silica or a syringe filter to remove the catalyst.
-
Analyze the samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the reactant and products relative to the internal standard.
-
-
Data Interpretation:
-
Plot the concentration of the reactant versus time to determine the reaction rate.
-
Compare the rate obtained with the used catalyst to that of a fresh catalyst under identical conditions to quantify the loss of activity.
-
Protocol 2: General Procedure for Catalyst Regeneration (Solvent Washing)
This protocol is adapted from a method shown to be effective for regenerating palladium catalysts deactivated by organic foulants.[2]
-
Catalyst Recovery:
-
After the reaction, separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Wash the recovered catalyst with a portion of the reaction solvent to remove residual products.
-
-
Solvent Washing Procedure:
-
Suspend the catalyst in a mixture of chloroform and glacial acetic acid (e.g., 1:1 v/v, approximately 10 mL per 100 mg of catalyst).
-
Place the suspension in an ultrasonic bath for 30 minutes.
-
Stir the suspension at room temperature for 1-2 hours.
-
-
Final Rinsing and Drying:
-
Filter the catalyst and wash it thoroughly with chloroform to remove the acetic acid.
-
Wash the catalyst with the reaction solvent (e.g., ethanol).
-
Dry the catalyst under vacuum at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
-
-
Activity Re-testing:
-
Test the activity of the regenerated catalyst using the procedure described in Protocol 1 to determine the effectiveness of the regeneration.
-
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Common pathways for catalyst deactivation.
References
- 1. EP0354726A1 - Test for catalyst activity - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6,6-Diethoxy-2-methylhex-4-yn-3-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6,6-Diethoxy-2-methylhex-4-yn-3-one. The information provided is based on established principles for the synthesis of acetylenic ketones (ynones) and addresses common scale-up challenges.
Troubleshooting Guide
Scaling up the synthesis of complex organic molecules can introduce a variety of challenges that may not be apparent at the laboratory scale. This guide addresses specific issues that may be encountered during the synthesis of this compound, likely via a Grignard-based pathway.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Poor Grignard Reagent Formation: Inactive magnesium, presence of moisture or oxygen.[1][2] | - Use fresh, high-purity magnesium turnings. Activate magnesium with iodine or 1,2-dibromoethane. - Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents (e.g., THF, diethyl ether) and maintain an inert atmosphere (e.g., argon, nitrogen).[1][2] |
| Low Reactivity of Grignard Reagent: Inappropriate solvent, low temperature.[1] | - THF is generally a good solvent for Grignard reagent formation due to its ability to stabilize the reagent.[2] - While the initial addition of the Grignard reagent to the electrophile is often done at low temperatures to control exothermicity, allowing the reaction to warm to room temperature may be necessary for completion.[1] | |
| Side Reactions: Enolization of the starting ketone/aldehyde, Wurtz coupling. | - Use a less sterically hindered and more reactive acylating agent. - Add the Grignard reagent slowly to a solution of the electrophile at a low temperature to minimize side reactions. | |
| Formation of Impurities | Double Addition to Acyl Chloride/Ester: If using an acyl chloride or ester as the electrophile, the initially formed ketone can react with a second equivalent of the Grignard reagent.[3] | - Use a more reactive acylating agent that allows for lower reaction temperatures, disfavoring the second addition. - Consider using a Weinreb amide as the electrophile, which is known to prevent double addition.[4] |
| Byproducts from Acetal Hydrolysis: The diethoxyacetal is sensitive to acidic conditions. | - Ensure the reaction and workup conditions remain basic or neutral until the final purification steps. Use a buffered aqueous quench (e.g., saturated ammonium chloride). | |
| Exothermic Reaction/Runaway Reaction | Poor Heat Dissipation at Scale: The formation of the Grignard reagent and its subsequent reaction are often exothermic. What is manageable at a small scale can become dangerous at a larger scale. | - Ensure adequate cooling capacity for the reactor. - Control the rate of addition of the alkyl halide to the magnesium and the Grignard reagent to the electrophile. - Use a solvent with a suitable boiling point to help dissipate heat. |
| Workup and Purification Difficulties | Emulsion Formation: Presence of magnesium salts can lead to emulsions during aqueous workup. | - Add the reaction mixture to the aqueous quench (inverse addition). - Use a saturated solution of ammonium chloride for the quench. - Consider filtering the reaction mixture to remove magnesium salts before quenching. |
| Product Instability: Ynones can be unstable under certain conditions (e.g., strong acid/base, high temperatures). | - Use mild purification techniques such as column chromatography with a deactivated silica gel. - Avoid prolonged exposure to high temperatures during solvent removal. |
Frequently Asked Questions (FAQs)
Q1: What is a likely synthetic route for this compound?
A common and effective method for the synthesis of acetylenic ketones is the reaction of an acetylenic Grignard reagent with an appropriate electrophile.[5] For the target molecule, a plausible route involves the preparation of the Grignard reagent from 3,3-diethoxy-1-propyne, followed by its reaction with an isobutyryl electrophile, such as isobutyryl chloride or an isobutyryl-derived Weinreb amide. An alternative route could be the oxidation of the corresponding secondary alcohol, 6,6-diethoxy-2-methylhex-4-yn-3-ol.[6]
Q2: My Grignard reaction for the synthesis is not working. What are the most critical parameters to check?
Grignard reactions are notoriously sensitive to reaction conditions.[1] The most critical parameters to ensure a successful reaction are:
-
Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry. Any moisture will quench the Grignard reagent.[1][7]
-
Magnesium Quality: The surface of the magnesium metal must be active. Use fresh turnings or activate them with a small crystal of iodine or a few drops of 1,2-dibromoethane.[2]
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (argon or nitrogen) to prevent oxidation of the Grignard reagent.
-
Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents. THF is often preferred for its higher boiling point and better solvating properties for the Grignard reagent.[2]
Q3: I am observing the formation of a significant amount of a tertiary alcohol byproduct. What is happening and how can I prevent it?
The formation of a tertiary alcohol suggests that the initially formed ketone is reacting with a second equivalent of your Grignard reagent.[3] This is a common side reaction when using highly reactive electrophiles like acyl chlorides. To mitigate this:
-
Lower the reaction temperature: This will slow down the rate of the second addition more than the initial desired reaction.
-
Use a less reactive electrophile: A Weinreb amide (N-methoxy-N-methylamide) is an excellent alternative to an acyl chloride. The intermediate formed is stable and does not readily react with a second equivalent of the Grignard reagent, leading to the ketone upon acidic workup.[4]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient way to monitor the reaction. You can spot the reaction mixture against the starting materials. A successful reaction will show the consumption of the starting materials and the appearance of a new spot corresponding to the product. Gas chromatography (GC) can also be used for more quantitative monitoring if the components are sufficiently volatile and stable to the analysis conditions.
Q5: Are there any alternatives to the Grignard reaction for this synthesis?
Yes, several other methods for the synthesis of ynones have been developed. These include:
-
Palladium-catalyzed coupling reactions: These methods can couple terminal alkynes with acyl chlorides or other electrophiles.[8]
-
Reactions with organolithium reagents: Acetylides can be generated using strong bases like n-butyllithium and then reacted with an appropriate electrophile. Organolithium reagents can sometimes be more reliable than Grignard reagents.[2]
-
Coupling with carboxylic acids: Modern methods allow for the direct coupling of carboxylic acids with organometallic reagents to form ketones.[9][10]
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
3,3-diethoxy-1-propyne
-
Magnesium turnings
-
Ethyl bromide (for Grignard initiation, if necessary)
-
Anhydrous tetrahydrofuran (THF)
-
Isobutyryl chloride (or N-methoxy-N-methylisobutyramide - Weinreb amide)
-
Saturated aqueous ammonium chloride solution
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Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
To the flask, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine or a few drops of ethyl bromide to activate the magnesium.
-
Add a portion of anhydrous THF.
-
In the dropping funnel, place a solution of 3,3-diethoxy-1-propyne (1.0 equivalent) in anhydrous THF.
-
Add a small amount of the alkyne solution to the magnesium suspension to initiate the reaction (indicated by gentle refluxing and the disappearance of the iodine color).
-
Once initiated, add the remaining alkyne solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Acylation:
-
Cool the Grignard reagent solution to -78 °C (dry ice/acetone bath).
-
In a separate flame-dried flask, prepare a solution of isobutyryl chloride (1.0 equivalent) in anhydrous THF.
-
Add the isobutyryl chloride solution dropwise to the cold Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Protocol 2: Synthesis via Oxidation of 6,6-diethoxy-2-methylhex-4-yn-3-ol
This protocol assumes the precursor alcohol is available.
Materials:
-
6,6-diethoxy-2-methylhex-4-yn-3-ol
-
Dess-Martin periodinane (DMP) or other suitable oxidizing agent (e.g., PCC, Swern oxidation reagents)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Oxidation:
-
In a round-bottom flask, dissolve 6,6-diethoxy-2-methylhex-4-yn-3-ol (1.0 equivalent) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting alcohol is consumed (typically 1-3 hours).
-
-
Workup and Purification:
-
Dilute the reaction mixture with DCM.
-
Quench the reaction by adding a mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for the Grignard-based synthesis pathway.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of chiral hexynones for use as precursors to native photosynthetic hydroporphyrins - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03900E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 8. publications.iupac.org [publications.iupac.org]
- 9. Upgrading ketone synthesis direct from carboxylic acids and organohalides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ketone or aldehyde synthesis by acylation [organic-chemistry.org]
preventing decomposition of 6,6-Diethoxy-2-methylhex-4-yn-3-one during reaction
Welcome to the technical support center for 6,6-Diethoxy-2-methylhex-4-yn-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this molecule during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound?
A1: this compound is susceptible to two primary decomposition pathways due to its functional groups:
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Acid-Catalyzed Hydrolysis of the Acetal: The diethyl acetal group is sensitive to acidic conditions and can hydrolyze to the corresponding aldehyde and ethanol. This reaction is reversible and is driven forward by the presence of water.[1][2][3]
-
Michael Addition to the Ynone: The α,β-unsaturated ynone system is an excellent Michael acceptor. Under basic or nucleophilic conditions, various nucleophiles can add to the alkyne, leading to the formation of undesired adducts.
Q2: At what pH range is this compound most stable?
Q3: Can I use Lewis acids with this compound?
A3: Caution is advised when using Lewis acids. While some Lewis acids can be used to catalyze reactions at other sites of the molecule, they can also promote the decomposition of the acetal. The choice of Lewis acid and reaction conditions is critical. It is recommended to perform small-scale test reactions to evaluate the stability of the starting material under the proposed conditions.
Q4: How should I purify this compound if it starts to decompose?
A4: If decomposition is suspected, purification should be carried out under neutral conditions. Column chromatography on neutral silica gel or alumina is recommended. The use of acidic or basic additives in the eluent should be avoided. Distillation is also a potential purification method, provided the compound is thermally stable.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Reaction mixture shows the presence of an aldehyde and ethanol. | Acid-catalyzed hydrolysis of the acetal. This can be caused by acidic reagents, catalysts, or acidic impurities in the solvent. | - Ensure all reagents and solvents are neutral and anhydrous.- If an acid catalyst is required for the reaction, consider using a milder, non-protic Lewis acid.- Buffer the reaction mixture with a non-nucleophilic base like proton sponge or 2,6-di-tert-butylpyridine. |
| Formation of an unexpected adduct, loss of the alkyne functionality. | Michael addition of a nucleophile to the ynone. This is common under basic conditions or in the presence of strong nucleophiles. | - Run the reaction under neutral or slightly acidic conditions if possible.- If a base is required, use a sterically hindered, non-nucleophilic base.- Protect the ynone functionality if it is not the desired reaction site. |
| Low yield and complex reaction mixture. | Decomposition of the starting material under the reaction conditions. This could be due to a combination of factors including pH, temperature, and the presence of incompatible reagents. | - Perform a stability test of the starting material under the planned reaction conditions without the other reactants.- Lower the reaction temperature.- Consider a different synthetic route that avoids harsh conditions. |
| Difficulty in isolating the pure product. | Decomposition during work-up or purification. Acidic or basic conditions during aqueous work-up or chromatography can lead to decomposition. | - Use a neutral aqueous work-up (e.g., washing with brine).- Use neutral silica gel or alumina for chromatography.- Avoid prolonged exposure to acidic or basic environments. |
Experimental Protocols
While a specific protocol for a reaction where this compound is used and its decomposition is explicitly prevented is not available in the literature, the following general protocols for reactions involving similar functionalities can be adapted.
Protocol 1: General Procedure for a Reaction under Neutral Conditions
This protocol is suitable for reactions where the ynone functionality is intended to react, while preserving the acetal.
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Reagents: Use anhydrous, neutral solvents. If necessary, pass solvents through a column of activated alumina. Ensure all reagents are free of acidic or basic impurities.
-
Reaction: To a solution of this compound in the chosen solvent, add the other reactant(s) at a controlled temperature (e.g., 0 °C or room temperature).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a neutral aqueous solution (e.g., saturated ammonium chloride or brine). Extract the product with a suitable organic solvent.
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Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on neutral silica gel.
Protocol 2: General Procedure for a Reaction Requiring Mildly Acidic Conditions
This protocol is designed for reactions that require acid catalysis but aims to minimize acetal hydrolysis.
-
Catalyst Selection: Choose a mild, non-protic Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) over a Brønsted acid.
-
Reaction Setup: Under an inert atmosphere, add the Lewis acid to a solution of the substrate in an anhydrous solvent at a low temperature (e.g., -78 °C or 0 °C).
-
Addition of Reactant: Slowly add the other reactant to the mixture.
-
Monitoring and Control: Carefully monitor the reaction for any signs of starting material decomposition. Keep the reaction time to a minimum.
-
Work-up: Quench the reaction by adding a cooled, saturated solution of a weak base (e.g., sodium bicarbonate).
-
Purification: Follow the purification steps outlined in Protocol 1.
Visualizations
Decomposition Pathways of this compound
Caption: Major decomposition routes for this compound.
Troubleshooting Logic for Reaction Failure
Caption: A logical workflow for troubleshooting unexpected reaction outcomes.
References
Technical Support Center: Synthesis of Alkynones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of alkynones. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section is organized by synthetic method. Each Q&A directly addresses a specific experimental issue.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. However, several issues can arise during this reaction.
Q1: My Sonogashira coupling reaction is not proceeding, or the yield is very low. What are the common causes?
A1: Several factors can lead to a failed or low-yielding Sonogashira coupling. Here’s a checklist of potential issues and their solutions:
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Inactive Catalyst: The Palladium(0) catalyst is sensitive to air and can decompose. Ensure you are using a fresh, high-quality catalyst. If you suspect the catalyst has degraded, you can try using a more robust pre-catalyst or adding a reducing agent like PPh₃ to regenerate the active Pd(0) species in situ.
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Poor Substrate Reactivity: The reactivity of the aryl/vinyl halide is critical. The general reactivity trend is I > Br > Cl > F.[1] If you are using a less reactive halide (e.g., chloride), you may need to use higher temperatures, a more active catalyst system (e.g., with specialized ligands), or consider converting the starting material to a more reactive iodide.
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Insufficiently Degassed Solvents/Reagents: Oxygen can lead to the unwanted homocoupling of the alkyne (Glaser coupling), consuming your starting material and reducing the yield of the desired product.[1] It is crucial to thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solution.
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Inappropriate Base: The choice and quality of the amine base are important. Triethylamine (Et₃N) or diisopropylamine (iPr₂NH) are commonly used. Ensure the base is dry and distilled if necessary, as impurities can poison the catalyst.[2]
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Low Temperature: While some Sonogashira couplings proceed at room temperature, many require heating, especially with less reactive substrates like aryl bromides.[3] If your reaction is sluggish, consider increasing the temperature.
Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) as a side product. How can I minimize this?
A2: Alkyne homocoupling is a common side reaction, especially when using a copper co-catalyst in the presence of oxygen.[1] To minimize this:
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Rigorous Exclusion of Oxygen: As mentioned above, ensure your reaction is performed under strictly anaerobic conditions.
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Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While these reactions might require higher catalyst loadings or more specialized ligands, they eliminate the primary pathway for Glaser coupling.
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Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
Q3: My reaction mixture turned black, and I see palladium precipitation. What does this mean?
A3: The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition. This can be caused by:
-
High Temperatures: Excessive heat can lead to catalyst agglomeration and precipitation.
-
Solvent Effects: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[2]
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Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unprotected metal can precipitate. Using a ligand with a stronger binding affinity or a higher ligand-to-metal ratio might help.
While a color change to black is common, it doesn't always signify complete reaction failure. However, if it occurs early in the reaction and no product is forming, catalyst decomposition is a likely culprit.
Oxidation of Propargylic Alcohols
The oxidation of propargylic alcohols is a direct route to alkynones. However, challenges such as over-oxidation, low selectivity, and harsh reaction conditions can be encountered.
Q1: My oxidation of a primary propargylic alcohol is yielding the carboxylic acid instead of the desired alkynal.
A1: Over-oxidation is a common issue, particularly with strong oxidizing agents. To favor the formation of the aldehyde (alkynal):
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Use a Mild Oxidizing Agent: Employ milder and more selective oxidizing agents such as manganese dioxide (MnO₂), or Dess-Martin periodinane (DMP).
-
TEMPO-Catalyzed Systems: Catalytic systems using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant like sodium hypochlorite (bleach) or diacetoxyiodobenzene (BAIB) are often highly selective for the oxidation of primary alcohols to aldehydes.[4] A practical aerobic oxidation using Fe(NO₃)₃·9H₂O, TEMPO, and NaCl has also been reported to be effective.[5][6]
-
Control Reaction Time and Temperature: Carefully monitor the reaction progress by TLC. Once the starting material is consumed, work up the reaction immediately to prevent further oxidation. Running the reaction at lower temperatures can also help improve selectivity.
Q2: The oxidation reaction is very slow or incomplete.
A2: Incomplete conversion can be due to several factors:
-
Deactivated Oxidant: Some oxidizing agents, like MnO₂, can vary in activity depending on their preparation and storage. Ensure you are using a highly active form of the reagent.
-
Steric Hindrance: Sterically hindered propargylic alcohols may react more slowly. In such cases, longer reaction times, higher temperatures, or a more potent oxidizing agent might be necessary.
-
Insoluble Substrate: If your starting material has poor solubility in the reaction solvent, this can limit the reaction rate. Choose a solvent in which the substrate is more soluble.
Q3: I am observing side reactions, such as the Meyer-Schuster rearrangement.
A3: The Meyer-Schuster rearrangement, which converts propargyl alcohols to α,β-unsaturated carbonyl compounds, can be promoted by acidic conditions.[7] To avoid this:
-
Use Neutral or Basic Conditions: Employ oxidation methods that do not require acid. For example, MnO₂ oxidations are typically performed in neutral solvents like dichloromethane or acetone.
-
Buffer the Reaction: If acidic byproducts might be formed during the reaction, consider adding a mild, non-nucleophilic base like pyridine or sodium bicarbonate to the reaction mixture.
Weinreb Amide Synthesis
The Weinreb amide is a useful intermediate for the synthesis of ketones, including alkynones, as it prevents the common problem of over-addition by organometallic reagents.
Q1: The reaction of my Weinreb amide with an alkynyl organometallic reagent is giving a low yield of the alkynone.
A1: Low yields in this step can often be attributed to the following:
-
Inactive Organometallic Reagent: Grignard reagents and organolithium reagents are sensitive to moisture and air. Ensure you are using freshly prepared or titrated reagents and that your glassware is thoroughly dried.
-
Poorly Formed Weinreb Amide: Impurities in the starting Weinreb amide can interfere with the reaction. Purify the amide by column chromatography before reacting it with the organometallic reagent.
-
Reaction Temperature: These reactions are typically performed at low temperatures (e.g., -78 °C to 0 °C) to ensure the stability of the tetrahedral intermediate and prevent side reactions.[8] Allowing the reaction to warm up prematurely can lead to decomposition.
-
Steric Hindrance: If either the Weinreb amide or the alkynyl nucleophile is sterically bulky, the reaction may be slow. In such cases, prolonged reaction times or a slight increase in temperature might be necessary, but this should be done cautiously.
Q2: I am still observing the tertiary alcohol byproduct from over-addition.
A2: While the Weinreb amide is designed to prevent over-addition, it can still occur under certain conditions.[8][9] To mitigate this:
-
Maintain Low Temperatures: The stability of the chelating tetrahedral intermediate is temperature-dependent.[8] It is crucial to keep the reaction cold until quenching.
-
Controlled Addition of the Organometallic Reagent: Add the organometallic reagent dropwise to the solution of the Weinreb amide to avoid localized high concentrations of the nucleophile.
-
Choice of Organometallic Reagent: In some cases, using a less reactive organometallic reagent (e.g., a Grignard reagent instead of an organolithium reagent) can reduce the likelihood of over-addition.
Q3: The preparation of the Weinreb amide itself is problematic.
A3: The formation of the Weinreb amide from an acid chloride or carboxylic acid can also have pitfalls.
-
From Acid Chlorides: Ensure the acid chloride is pure and free from residual HCl, which can react with the N,O-dimethylhydroxylamine. The reaction is typically run in the presence of a base like pyridine or triethylamine to scavenge the HCl formed.
-
From Carboxylic Acids: Direct conversion of carboxylic acids requires a coupling agent (e.g., DCC, EDC, or HATU). Incomplete activation of the carboxylic acid or side reactions with the coupling agent can lead to low yields. Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediate.
Comparative Data on Alkynone Synthesis Methods
The following table summarizes typical conditions and yields for different alkynone synthesis methods. Note that yields are highly substrate-dependent.
| Method | Typical Substrates | Catalyst/Reagent | Solvent | Temp. (°C) | Typical Yield (%) | Key Advantages | Common Pitfalls |
| Sonogashira Coupling | Aryl/Vinyl Halides + Terminal Alkynes | Pd catalyst (e.g., Pd(PPh₃)₄), CuI, Amine Base | Toluene, THF, DMF | 25 - 100 | 60-95 | High functional group tolerance | Homocoupling, catalyst deactivation |
| Oxidation of Propargylic Alcohols | Secondary Propargylic Alcohols | MnO₂, DMP, TEMPO/NaOCl | CH₂Cl₂, Acetone | 0 - 40 | 70-98 | Direct, often high yielding | Over-oxidation, Meyer-Schuster rearrangement |
| Weinreb Amide Synthesis | Weinreb Amide + Alkynyl Organometallic | Grignard or Organolithium Reagent | THF, Et₂O | -78 - 0 | 75-95 | Prevents over-addition | Requires anhydrous conditions, sensitive reagents |
| Acyl Chloride-Alkyne Coupling | Acyl Chlorides + Terminal Alkynes | CuI/TMEDA | Solvent-free | 25 | 80-95 | Fast, efficient, solvent-free | Limited to acid chlorides |
Experimental Protocols
Protocol 1: Sonogashira Coupling for Alkynone Synthesis[10][11]
This protocol describes a general procedure for the nickel-catalyzed cross-coupling of a terminal alkyne with an aryl iodide.
-
Catalyst Preparation: In a glovebox, add nickel(II) dichloride (10 mol%) to a solution of 1,10-phenanthroline (15 mol%) in degassed N,N-dimethylacetamide (DMAc). Stir the solution at 25 °C for 30 minutes.
-
Reaction Setup: To the catalyst mixture, add the aryl iodide (1.0 equiv.), the terminal alkyne (1.5 equiv.), 4-cyanopyridine N-oxide (1.5 equiv.), potassium fluoride (1.5 equiv.), and zinc powder (1.2 equiv.). Add additional DMAc as needed to ensure proper mixing.
-
Reaction: Seal the reaction vessel and stir the mixture at 60 °C for 48 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Oxidation of a Propargylic Alcohol using TEMPO[5][12]
This protocol details an aerobic oxidation of a propargylic alcohol.
-
Reaction Setup: To a round-bottom flask, add the propargylic alcohol (1.0 equiv.), Fe(NO₃)₃·9H₂O (5 mol%), TEMPO (5 mol%), and NaCl (0.5 equiv.) in toluene.
-
Reaction: Stir the mixture vigorously at room temperature under an atmosphere of air or oxygen (a balloon is often sufficient).
-
Monitoring: Follow the disappearance of the starting material by TLC. The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, filter the mixture through a short pad of silica gel, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting alkynone is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.
Protocol 3: Alkynone Synthesis via a Weinreb Amide[8][9]
This protocol outlines the reaction of a Weinreb amide with an alkynyl Grignard reagent.
-
Grignard Formation (if not commercially available): In a flame-dried flask under an inert atmosphere, react the corresponding alkynyl bromide with magnesium turnings in anhydrous THF to form the Grignard reagent.
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the Weinreb amide (1.0 equiv.) in anhydrous THF. Cool the solution to 0 °C.
-
Addition: Slowly add the alkynyl Grignard reagent (1.1 equiv.) to the cooled solution of the Weinreb amide via syringe.
-
Reaction: Stir the reaction mixture at 0 °C for 1-3 hours, or until TLC analysis indicates complete consumption of the starting amide.
-
Quenching and Workup: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude alkynone by column chromatography.
Visualizations
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]
- 6. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 7. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 9. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
Technical Support Center: Purification of 6,6-Diethoxy-2-methylhex-4-yn-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6,6-Diethoxy-2-methylhex-4-yn-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: Potential impurities can arise from starting materials, side-products, or degradation. Common impurities may include:
-
Unreacted starting materials: Such as the precursor aldehyde and ketone.
-
Aldol condensation byproducts: Self-condensation of the starting ketone or aldehyde can lead to α,β-unsaturated carbonyl compounds.[1]
-
Michael addition products: Nucleophiles present in the reaction mixture could add to the α,β-unsaturated ketone product.[2][3]
-
Over-reduction products: If a reduction step was involved, the alkyne or ketone functionalities could be partially or fully reduced.
-
Hydrolysis product: The diethoxy acetal is sensitive to acidic conditions and can hydrolyze to the corresponding aldehyde.
-
Solvent residues: Residual solvents from the reaction or workup.
Q2: What purification techniques are most suitable for this compound?
A2: The choice of purification method depends on the nature of the impurities and the scale of the experiment. Common techniques include:
-
Flash Column Chromatography: Highly effective for separating compounds with different polarities.[4]
-
Distillation (under vacuum): Suitable for thermally stable, liquid compounds to separate them based on boiling points.[5] Given the molecular weight, vacuum distillation would be necessary to avoid decomposition.[5]
-
Recrystallization: If the compound is a solid at room temperature, recrystallization can be a highly effective method for removing impurities.[5][6]
-
Liquid-Liquid Extraction: Useful during the workup to remove water-soluble impurities and acidic or basic byproducts.[7][8]
Q3: How can I monitor the purity of my fractions during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture and the collected fractions on a TLC plate, you can visualize the separation of your desired compound from impurities. Stains such as potassium permanganate or ceric ammonium molybdate can be used to visualize non-UV active compounds.
Troubleshooting Guides
Problem 1: My compound is not separating well during flash column chromatography.
Possible Cause & Solution
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Inappropriate Solvent System: The polarity of the eluent may not be optimal for separation.
-
Solution: Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify a system that provides good separation (Rf value of the desired compound around 0.3-0.4 and clear separation from impurities).[4]
-
-
Compound Degradation on Silica Gel: The compound may be unstable on acidic silica gel.
-
Solution: Test the stability of your compound on a TLC plate by letting a spot sit for an extended period before eluting.[4] If decomposition is observed, consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.[4]
-
-
Co-elution of Impurities: An impurity may have a similar polarity to your product.
-
Solution: If a good separation cannot be achieved with standard chromatography, consider alternative purification methods like vacuum distillation or recrystallization.[4]
-
Problem 2: My compound "oils out" during recrystallization.
Possible Cause & Solution
-
Crystallization Temperature is Above the Melting Point of the Impure Compound: The presence of impurities can lower the melting point.
-
Solution: Add a small amount of additional "soluble solvent" to the hot solution to ensure the compound stays dissolved as it cools, allowing for slower crystal formation.[6]
-
-
High Concentration of Impurities: A large amount of impurity can inhibit proper crystal lattice formation.
-
Solution: First, try to remove the bulk of the impurities using another method like column chromatography. Alternatively, a hot filtration step after dissolving the crude product can remove insoluble impurities. The addition of activated charcoal to the hot solution can help remove colored impurities, but use it judiciously as it can also adsorb your product.[6]
-
Problem 3: Low recovery of the compound after aqueous workup.
Possible Cause & Solution
-
Compound is Water-Soluble: The ethoxy groups may impart some water solubility.
-
Solution: Before discarding the aqueous layer, re-extract it with a fresh portion of organic solvent. Also, washing the combined organic layers with brine (saturated NaCl solution) can help to "salt out" the organic compound from the aqueous phase and reduce its solubility in water.
-
-
Emulsion Formation: An emulsion between the organic and aqueous layers can trap the product.
-
Solution: To break an emulsion, you can try adding brine, adding more of the organic solvent, or filtering the mixture through a pad of celite.[8]
-
-
Compound Degradation: The compound may be sensitive to the pH of the aqueous solution.
-
Solution: Avoid strongly acidic or basic washes if your compound is sensitive. Use mild washing agents like saturated sodium bicarbonate solution for neutralizing acid and dilute ammonium chloride for neutralizing base.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with the determined solvent system, gradually increasing the polarity if a gradient is required.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed. Use a short path distillation head if the compound is high boiling.
-
Heating: Heat the distillation flask gently using a heating mantle and a stir bar for even boiling.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. It is advisable to collect a forerun (initial distillate) which may contain volatile impurities.
-
Purity Check: Analyze the collected fractions by TLC or NMR to confirm purity.
Data Presentation
Table 1: Example TLC Solvent Systems for Polarity Screening
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (9:1) | Low | For non-polar impurities |
| Hexane / Ethyl Acetate (4:1) | Medium-Low | Good starting point for many organic compounds |
| Hexane / Ethyl Acetate (1:1) | Medium | For more polar compounds |
| Dichloromethane / Methanol (98:2) | Medium-High | To elute highly polar compounds |
Table 2: Purity Analysis Summary (Hypothetical Data)
| Purification Method | Starting Purity (by GC-MS) | Final Purity (by GC-MS) | Yield (%) |
| Flash Chromatography | 75% | >98% | 65% |
| Vacuum Distillation | 75% | 95% | 70% |
| Recrystallization | 85% | >99% | 80% |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for flash column chromatography.
References
- 1. US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Troubleshooting [chem.rochester.edu]
effect of solvent on 6,6-Diethoxy-2-methylhex-4-yn-3-one reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,6-Diethoxy-2-methylhex-4-yn-3-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
General Properties and Reactivity
Q1: What are the key reactive sites of this compound and what types of reactions can I expect?
This compound is a bifunctional molecule with two primary reactive sites: the α,β-unsaturated ynone system and the diethoxy acetal group.
-
Ynone System: This part of the molecule is susceptible to nucleophilic (Michael) addition at the carbon-carbon triple bond. The electron-withdrawing nature of the ketone activates the alkyne for such additions.
-
Acetal Group: The diethoxy acetal is stable under neutral to basic conditions but is sensitive to acid. In the presence of an acid catalyst, it can be hydrolyzed back to the corresponding aldehyde.
Therefore, you can expect to perform reactions such as Michael additions under basic or neutral conditions. Acid-catalyzed reactions may lead to deprotection of the acetal, which could be a desired or undesired outcome depending on your synthetic strategy.
Troubleshooting Guides
Michael Addition Reactions
Q2: I am having trouble with a Michael addition to this compound. What are some common issues and how can I troubleshoot them?
Common issues with Michael additions to ynones include low yield, slow reaction rates, and the formation of side products. Here’s a guide to troubleshooting these problems:
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield / Slow Reaction | Inappropriate Solvent: The polarity of the solvent significantly impacts the rate of Michael additions.[1][2] | Solvent Optimization: Generally, polar solvents accelerate the reaction rate.[1][2] Consider switching to a more polar aprotic solvent like DMF or DMSO, or a polar protic solvent like ethanol or methanol, depending on the nature of your nucleophile. For some nucleophiles, water can dramatically increase the reaction rate.[1] |
| Weak Nucleophile: The nucleophile may not be strong enough to attack the ynone. | Base Catalysis: If your nucleophile is a weak acid (e.g., a thiol or an amine), the addition of a base can deprotonate it, increasing its nucleophilicity. Common bases include triethylamine, DBU, or in some cases, a milder base like potassium carbonate. | |
| Steric Hindrance: The nucleophile or the ynone itself might be sterically hindered. | Temperature Adjustment: Increasing the reaction temperature can help overcome the activation energy barrier. However, be cautious as this may also lead to side reactions. | |
| Side Product Formation | Acetal Deprotection: Traces of acid in your reagents or solvent can cause the deprotection of the acetal. | Use Anhydrous and Acid-Free Conditions: Ensure all your reagents and solvents are dry and free of acidic impurities. Consider adding a non-nucleophilic base like proton sponge to scavenge any stray protons. |
| 1,2-Addition to Ketone: "Hard" nucleophiles like Grignard or organolithium reagents may attack the carbonyl carbon instead of the alkyne. | Use "Softer" Nucleophiles: For conjugate addition, "softer" nucleophiles like thiols, amines, or cuprates are preferred. | |
| Polymerization: Ynones can be prone to polymerization, especially at higher temperatures or with certain catalysts. | Control Reaction Concentration and Temperature: Running the reaction at a lower concentration and temperature may minimize polymerization. Adding the ynone slowly to the reaction mixture can also be beneficial. |
Acid-Catalyzed Reactions
Q3: I am trying to perform a reaction that requires acidic conditions, but I am observing the decomposition of my starting material. What is happening?
The diethoxy acetal group is sensitive to acid and will likely be cleaved under acidic conditions to reveal an aldehyde. This may or may not be the desired outcome.
| Problem | Potential Cause | Troubleshooting Steps |
| Unintended Acetal Cleavage | Acidic Reaction Conditions: The acetal is not stable to the acid required for the desired transformation. | Use of a Milder Lewis Acid: If possible, screen for milder Lewis acids that might promote your desired reaction without causing significant deprotection. |
| Alternative Synthetic Route: Consider if the desired transformation can be achieved under neutral or basic conditions. It might be necessary to carry out the desired reaction on a precursor without the acetal, and then install the acetal in a later step. | ||
| Desired Acetal Cleavage but Low Yield of Subsequent Reaction | Instability of the Deprotected Aldehyde: The newly formed aldehyde may be unstable under the reaction conditions. | One-Pot Procedure: Consider a one-pot procedure where the deprotection and subsequent reaction occur in the same flask. This can minimize the isolation of a potentially unstable intermediate. |
| Solvent Choice: The choice of solvent can influence the rate of both deprotection and the subsequent reaction. Protic solvents like alcohols can participate in the hydrolysis of the acetal. |
Frequently Asked Questions (FAQs)
Q4: Which type of solvent is best for a Michael addition to this compound?
The choice of solvent is crucial and depends on the nucleophile.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often a good choice as they can dissolve a wide range of reactants and tend to accelerate the reaction rates of conjugate additions without interfering with the nucleophile through hydrogen bonding.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can also be effective and may even enhance the reaction rate, particularly with certain nucleophiles. However, they can also solvate and potentially deactivate anionic nucleophiles through hydrogen bonding.
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Non-Polar Solvents (e.g., Toluene, Hexane): These are generally not recommended for Michael additions as they tend to result in very slow reaction rates.[1][2]
Q5: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting material, product, and any potential side products. Staining with potassium permanganate can be useful for visualizing the product, as the ynone starting material will also be stained.
Q6: My reaction is complete, but I am having difficulty with the work-up and purification. Any suggestions?
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Aqueous Work-up: Be mindful of the pH of your aqueous wash. If your product is acid-sensitive (due to the acetal), avoid acidic washes. A neutral or slightly basic wash is generally safer.
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Chromatography: Flash column chromatography on silica gel is a standard method for purifying the product. The choice of eluent will depend on the polarity of your product. A gradient elution from a non-polar solvent (like hexane) to a more polar mixture (like hexane/ethyl acetate) is often effective.
Experimental Protocols
General Protocol for a Thiol Michael Addition to this compound
This is a generalized procedure and may require optimization for your specific thiol.
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Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the thiol (1.1 equivalents) in a suitable polar aprotic solvent (e.g., acetonitrile, 0.1-0.5 M).
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Base Addition: Add a catalytic amount of a non-nucleophilic base such as triethylamine (0.1 equivalents). Stir the mixture at room temperature for 10 minutes.
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Ynone Addition: To the stirring solution, add this compound (1.0 equivalent) either neat or as a solution in the reaction solvent.
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Reaction Monitoring: Monitor the reaction progress by TLC until the starting ynone is consumed.
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Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical Michael addition.
Caption: Troubleshooting logic for Michael additions.
References
Technical Support Center: Synthesis of 6,6-Diethoxy-2-methylhex-4-yn-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6,6-Diethoxy-2-methylhex-4-yn-3-one. The content focuses on critical aspects of temperature control to ensure optimal reaction outcomes and product purity.
Troubleshooting Guide: Temperature Control
Low product yield, formation of impurities, and reaction failure are common issues that can often be traced back to improper temperature control. This guide addresses specific problems you might encounter during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | 1. Grignard Reagent Decomposition: The acetylenic Grignard reagent may have decomposed due to excessively high temperatures during its formation or reaction. Grignard reagents are thermally unstable. | - Ensure the reaction for forming the Grignard reagent is maintained at a low temperature, typically between 0°C and 5°C. - Use an ice bath to control exothermic reactions during the addition of reagents. |
| 2. Low Reactivity: The reaction temperature may be too low, leading to a sluggish or stalled reaction. | - After the initial exothermic phase, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion. Gentle heating (e.g., to 40°C) can be considered if the reaction remains stalled, but this should be done with caution. | |
| Formation of Side Products (e.g., Aldol Condensation Products) | 1. Enolate Formation: The ketone product can form an enolate at elevated temperatures, which can then participate in side reactions. | - Maintain a low temperature during the reaction and workup to minimize enolization. - Quench the reaction at a low temperature (e.g., 0°C) with a cold, saturated ammonium chloride solution. |
| Loss of Diethoxy Acetal Group | 1. Acidic Conditions During Workup: The diethoxy acetal is sensitive to acid and can be hydrolyzed back to the aldehyde, especially at elevated temperatures. | - Use a buffered or mildly basic workup procedure. - Ensure all workup and purification steps are carried out at or below room temperature. Avoid strong acids. |
| Incomplete Reaction | 1. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | - Increase the reaction time at room temperature. - Consider a modest increase in temperature (e.g., to 30-40°C) after the initial addition, monitoring for side product formation by TLC or GC. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the formation of the acetylenic Grignard reagent?
A1: The formation of the Grignard reagent from 1-butyne and a Grignard reagent like ethylmagnesium bromide should be carried out at a low temperature, typically between 0°C and 5°C. This is crucial to prevent side reactions and decomposition of the thermally sensitive acetylenic Grignard reagent.
Q2: At what temperature should the reaction with the diethoxyacetyl ester be performed?
A2: The addition of the ester to the Grignard reagent should be done at a low temperature, ideally starting at 0°C, to control the initial exotherm. After the addition is complete, the reaction mixture can be allowed to slowly warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
Q3: How can I avoid the hydrolysis of the diethoxy acetal group during the workup?
A3: The diethoxy acetal is acid-sensitive. To prevent its hydrolysis, the reaction should be quenched with a cold, saturated solution of a weak acid salt, such as ammonium chloride. Avoid using strong acids for the workup. All extraction and washing steps should be performed promptly and at low to ambient temperatures.
Q4: My reaction is sluggish and not going to completion. Can I heat the reaction mixture?
A4: While gentle heating can sometimes drive a sluggish reaction to completion, it must be done with caution. Increasing the temperature can lead to the formation of side products and decomposition of the desired product. If you need to heat the reaction, do so gently (e.g., to 40°C) and monitor the reaction progress closely using an appropriate analytical technique like TLC or GC.
Q5: What are the signs of Grignard reagent decomposition due to high temperatures?
A5: A visual sign of decomposition can be a change in the color of the reaction mixture to a darker, often brownish, color. A significant decrease in the expected product yield is the primary indicator. To avoid this, maintain a consistent low temperature during the preparation and use of the Grignard reagent.
Experimental Protocol: Synthesis of this compound
This protocol outlines a plausible method for the synthesis of this compound, with a strong emphasis on temperature control.
Materials:
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1-Butyne
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Ethylmagnesium bromide (in a suitable ether solvent like THF)
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Ethyl 2,2-diethoxyacetate
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
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Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
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Formation of the Acetylenic Grignard Reagent:
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place a solution of ethylmagnesium bromide in anhydrous THF.
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Cool the flask to 0°C using an ice bath.
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Slowly bubble 1-butyne gas through the solution or add a pre-condensed solution of 1-butyne in THF dropwise. Maintain the temperature between 0°C and 5°C throughout the addition.
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After the addition is complete, stir the mixture at 0°C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional hour.
-
-
Reaction with Ethyl 2,2-diethoxyacetate:
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Cool the freshly prepared acetylenic Grignard reagent solution back down to 0°C.
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Add a solution of ethyl 2,2-diethoxyacetate in anhydrous THF dropwise to the Grignard reagent solution. Monitor the temperature closely and ensure it does not rise above 5°C during the addition.
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Once the addition is complete, stir the reaction mixture at 0°C for one hour.
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Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for at least 12 hours.
-
-
Workup and Purification:
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Cool the reaction mixture to 0°C.
-
Slowly and carefully quench the reaction by adding cold, saturated aqueous ammonium chloride solution.
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Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic layers and wash with brine.
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Dry the combined organic layers over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure at a temperature not exceeding 40°C.
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Purify the crude product by column chromatography on silica gel.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis, with a focus on temperature-related factors.
Caption: Troubleshooting workflow for low product yield.
monitoring the progress of reactions with 6,6-Diethoxy-2-methylhex-4-yn-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in monitoring the progress of reactions involving 6,6-Diethoxy-2-methylhex-4-yn-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The primary reactive sites are the ketone (at C3), the internal alkyne (at C4-C5), and the acetal (at C6). Reactions can be targeted at one or more of these functional groups depending on the chosen reagents and reaction conditions.
Q2: Which analytical techniques are most suitable for monitoring reactions of this compound?
A2: The choice of technique depends on the specific reaction being performed.
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Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress, especially for changes in polarity (e.g., reduction of the ketone to an alcohol).
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Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds and can provide information on the identity of starting materials, products, and byproducts through mass fragmentation patterns.
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High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds, particularly when derivatization is necessary or when compounds are not sufficiently volatile for GC.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis of the reaction mixture over time.[1][2][3]
Q3: How can I tell if the acetal group is being cleaved during my reaction?
A3: Acetal cleavage (hydrolysis) typically occurs under acidic conditions.[4][5] To monitor for this, look for the appearance of a new aldehyde signal in your ¹H NMR spectrum (typically between 9-10 ppm) and the disappearance of the ethoxy signals from the acetal. In GC-MS, you would observe a new peak corresponding to the hydrolyzed product.
Q4: My reaction appears to have stalled (no further change observed by TLC). What should I do?
A4: A stalled reaction can have several causes. Consider the following troubleshooting steps:
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Reagent Purity and Activity: Ensure your reagents are pure and, if applicable, were freshly prepared or properly stored.
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Reaction Temperature: The reaction may require heating to proceed or, conversely, may be too warm, leading to decomposition.
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Catalyst Activity: If using a catalyst, ensure it has not been poisoned or deactivated.
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Concentration: The reaction may be too dilute.
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Stirring: Ensure the reaction mixture is being stirred efficiently.
Troubleshooting Guides
Scenario 1: Incomplete Reduction of the Ketone
You are attempting to reduce the ketone of this compound to the corresponding alcohol, 6,6-Diethoxy-2-methylhex-4-yn-3-ol, using a reducing agent like sodium borohydride.
Problem: TLC analysis shows the presence of both the starting material and the product, even after an extended reaction time.
Troubleshooting Steps:
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Verify Reagent Activity: Sodium borohydride can decompose upon exposure to moisture. Use a fresh bottle or a previously unopened one.
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Increase Reagent Equivalents: It is common practice to use at least two equivalents of the hydride ion per ketone.[6] You may need to add more of the reducing agent.
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Check the Solvent: Ensure the solvent is anhydrous if required by the specific reducing agent.
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Monitor Temperature: While some reductions proceed at room temperature, others may require cooling to prevent side reactions or gentle heating to proceed to completion.
Data Presentation: Monitoring Ketone Reduction by TLC
| Compound | Structure (Hypothetical) | Rf Value (1:4 Ethyl Acetate/Hexane) | Visualization |
| Starting Material (Ketone) | CC(C)C(=O)C#CCH(OCC)OCC | 0.65 | UV-active |
| Product (Alcohol) | CC(C)CH(O)C#CCH(OCC)OCC | 0.30 | UV-active, may stain with permanganate |
Scenario 2: Unexpected Side Product Formation
During a reaction targeting the alkyne, you observe a new, unexpected spot on your TLC plate or an extra peak in your GC-MS chromatogram.
Problem: An unknown side product is being formed.
Troubleshooting Steps:
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Characterize the Side Product: If possible, isolate the side product and characterize it by NMR and MS to understand its structure. This will provide clues as to the unintended reaction pathway.
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Review Reaction Conditions:
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Temperature: Overheating can lead to decomposition or side reactions.
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Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents or intermediates are sensitive to air or moisture.
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Order of Addition: The order in which reagents are added can be critical.
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Data Presentation: Monitoring a Hypothetical Alkyne Reaction by GC-MS
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Starting Material | 12.5 | 198 (M+), 153, 125, 103, 75 |
| Desired Product | 14.2 | (Hypothetical M+), ... |
| Side Product | 11.8 | (Hypothetical M+), ... |
Experimental Protocols
Thin-Layer Chromatography (TLC)
Methodology:
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Sample Preparation: Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
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Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate. Also spot the starting material as a reference.
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Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 1:4 ethyl acetate/hexane). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate.
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Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a staining agent (e.g., potassium permanganate).[7][8]
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Analysis: Calculate the Retention Factor (Rf) for each spot. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
Methodology:
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Sample Preparation: Quench a small aliquot of the reaction mixture and extract the organic components with a suitable solvent (e.g., diethyl ether). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and dilute to an appropriate concentration.
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Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
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Separation: The components of the mixture are separated based on their boiling points and interactions with the GC column. A typical temperature program might be: 50°C for 2 min, then ramp to 250°C at 10°C/min.
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Detection: As components elute from the column, they are ionized and their mass-to-charge ratio is detected by the mass spectrometer.
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Analysis: Analyze the resulting chromatogram. The retention time helps in identifying components, and the mass spectrum provides structural information.
High-Performance Liquid Chromatography (HPLC)
Methodology:
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Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase. Filter the sample through a syringe filter to remove any particulate matter.
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Mobile Phase: A typical mobile phase for a compound of this nature could be a mixture of acetonitrile and water. If acetal hydrolysis is a concern, a small amount of a basic modifier can be added.[10]
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Injection: Inject the sample onto the HPLC column (e.g., a C18 reverse-phase column).
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Elution: The components are separated based on their polarity. The elution can be isocratic (constant mobile phase composition) or gradient (changing mobile phase composition).
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Detection: Monitor the eluent using a suitable detector, such as a UV detector.
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Analysis: Compare the retention times of the peaks in the chromatogram to those of known standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
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Sample Preparation: Take an aliquot from the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Compare the spectrum of the reaction mixture to that of the starting material. Look for the disappearance of starting material signals and the appearance of new product signals. The integration of the peaks can be used to determine the relative concentrations of the components in the mixture.[11]
Data Presentation: Hypothetical ¹H NMR Data
| Compound | Key ¹H NMR Signals (δ, ppm in CDCl₃) |
| Starting Material (Ketone) | 4.8 (t, 1H, acetal CH), 3.7-3.5 (m, 4H, OCH₂), 2.8 (sept, 1H, CH(CH₃)₂), 1.2 (t, 6H, OCH₂CH₃), 1.1 (d, 6H, CH(CH₃)₂) |
| Product (Alcohol) | 4.8 (t, 1H, acetal CH), 4.2 (d, 1H, CHOH), 3.7-3.5 (m, 4H, OCH₂), 2.0 (m, 1H, CH(CH₃)₂), 1.2 (t, 6H, OCH₂CH₃), 1.0 (d, 6H, CH(CH₃)₂) |
Visualizations
Caption: A general workflow for monitoring the progress of a chemical reaction.
Caption: A decision tree for troubleshooting common issues in organic synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. rsc.org [rsc.org]
- 9. Khan Academy [khanacademy.org]
- 10. coresta.org [coresta.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 6,6-Diethoxy-2-methylhex-4-yn-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for 6,6-Diethoxy-2-methylhex-4-yn-3-one, a specialized building block with potential applications in medicinal chemistry and materials science. While no direct synthesis for this specific compound is extensively documented in publicly available literature, this document outlines two primary logical pathways based on established organic chemistry principles and reactions of analogous structures. The comparison focuses on potential efficiency, feasibility, and the nature of the key chemical transformations.
Introduction
This compound is a polyfunctional molecule incorporating a ketone, an internal alkyne, and a diethyl acetal. The presence of these functionalities offers multiple points for further chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecular architectures. The acetal group serves as a protected aldehyde, which can be deprotected under acidic conditions to reveal a reactive carbonyl group. This guide explores two distinct retrosynthetic approaches: a convergent approach involving the acylation of a pre-formed acetal-containing nucleophile (Method A) and a linear approach featuring the protection of a ketone precursor (Method B).
Method A: Convergent Acylation of an Acetal-Containing Organometallic Reagent
This strategy involves the preparation of an organometallic reagent derived from 3,3-diethoxy-1-propyne and its subsequent reaction with isobutyryl chloride. This approach is convergent, meaning the two key fragments of the molecule are brought together in a single step.
Experimental Protocol
Step 1: Preparation of the Grignard Reagent of 3,3-Diethoxy-1-propyne. To a solution of ethylmagnesium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of 3,3-diethoxy-1-propyne in anhydrous THF is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 1-2 hours to ensure the complete formation of the alkynyl Grignard reagent.
Step 2: Acylation with Isobutyryl Chloride. The freshly prepared Grignard reagent is cooled to a low temperature (e.g., -78 °C). A solution of isobutyryl chloride in anhydrous THF is then added dropwise. The reaction is stirred at this low temperature for several hours and then allowed to warm to room temperature.
Step 3: Work-up and Purification. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the target compound.
Proposed Synthesis Workflow (Method A)
Caption: Convergent synthesis via Grignard reagent.
Method B: Linear Synthesis via Ketone Formation Followed by Acetalization
This linear approach first constructs the core ynone structure, 2-methylhex-4-yn-3-one, which is then protected as a diethyl acetal in the final step.
Experimental Protocol
Step 1: Synthesis of 2-Methylhex-4-yn-3-one. This intermediate can be synthesized via several established methods for ynone formation. One common method is the Sonogashira coupling of a terminal alkyne (propyne) with an acid chloride (isobutyryl chloride) in the presence of a palladium catalyst and a copper(I) co-catalyst. Alternatively, an organometallic reagent derived from propyne can be acylated with isobutyryl chloride.
Step 2: Acetalization of 2-Methylhex-4-yn-3-one. To a solution of 2-methylhex-4-yn-3-one in ethanol, triethyl orthoformate is added, followed by a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The formation of the acetal is an equilibrium reaction, and removal of the water by-product (e.g., using a Dean-Stark apparatus) can improve the yield.
Step 3: Work-up and Purification. The reaction is neutralized with a base (e.g., triethylamine or sodium bicarbonate solution). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.
Proposed Synthesis Workflow (Method B)
Caption: Linear synthesis via intermediate ynone.
Comparative Analysis of Synthesis Methods
| Parameter | Method A: Convergent Acylation | Method B: Linear Synthesis |
| Overall Strategy | Convergent | Linear |
| Key Advantage | Potentially shorter route with fewer isolation steps. | Utilizes more common and potentially higher-yielding ynone formation reactions. |
| Potential Challenges | Stability and reactivity of the acetal-containing Grignard reagent. Side reactions during acylation. | The intermediate ynone might be volatile or prone to polymerization. The acetalization step is an equilibrium and may require optimization for high yield. |
| Starting Materials | 3,3-Diethoxy-1-propyne, Ethylmagnesium Bromide, Isobutyryl Chloride | Propyne, Isobutyryl Chloride, Triethyl Orthoformate, Ethanol |
| Number of Steps | 1 (main C-C bond formation) + workup/purification | 2 (ynone formation + acetalization) + workup/purification for each step |
| Predicted Yield | Moderate to good, dependent on the stability and reactivity of the Grignard reagent. | Potentially higher overall yield if both steps are high-yielding. |
| Purification | A single final purification may be sufficient. | Requires purification of the intermediate ynone and the final product. |
Discussion
Method A offers an elegant and convergent approach. The success of this method hinges on the efficient formation and subsequent acylation of the Grignard reagent of 3,3-diethoxy-1-propyne. Acetal groups are generally stable under basic and nucleophilic conditions, which makes this route theoretically feasible.[1] However, the presence of the acetal may influence the reactivity of the organometallic species, and careful optimization of reaction conditions, particularly temperature, would be crucial to minimize side reactions such as enolization of the isobutyryl chloride or addition to the newly formed ketone.
Method B follows a more traditional, linear path. The synthesis of the intermediate ynone, 2-methylhex-4-yn-3-one, can be achieved through various well-established protocols, potentially offering a more reliable and higher-yielding initial step. The subsequent acetalization is a standard transformation for protecting ketones.[2] A key consideration for this route is the stability of the intermediate ynone, as α,β-alkynyl ketones can be susceptible to polymerization or Michael addition under certain conditions. The acetalization step, being an equilibrium process, might require specific conditions, such as the use of a dehydrating agent or a Dean-Stark apparatus, to drive the reaction to completion and achieve a high yield.
Conclusion
Both proposed synthetic routes to this compound present viable strategies for its preparation.
-
Method A is more convergent and potentially more step-economical, which is advantageous for rapid synthesis. However, it may require more careful optimization of the Grignard formation and acylation steps.
-
Method B is a more conservative and linear approach that relies on well-established transformations. While it involves an additional synthetic step and purification, it may offer a more robust and scalable route to the target molecule.
The choice between these methods will depend on the specific experimental capabilities, the desired scale of the synthesis, and the availability and cost of the starting materials. For initial exploratory work, Method A might be a quicker route to access the target compound, while for larger-scale synthesis, the robustness of Method B might be preferable. Further experimental validation is required to determine the optimal conditions and overall efficiency of each proposed pathway.
References
A Comparative Guide to Alkynones in Synthesis: 6,6-Diethoxy-2-methylhex-4-yn-3-one vs. Unprotected Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, alkynones, or acetylenic ketones, represent a versatile class of building blocks. Their unique combination of a carbonyl group and a carbon-carbon triple bond allows for a diverse range of chemical transformations, making them valuable precursors in the synthesis of complex molecules, including heterocycles and natural products. This guide provides an objective comparison between 6,6-diethoxy-2-methylhex-4-yn-3-one, an alkynone featuring an acetal protecting group, and other unprotected alkynones, supported by experimental data and detailed protocols.
At a Glance: Key Differences in Synthetic Utility
The primary distinction between this compound and simpler alkynones lies in the presence of the diethoxy acetal group. This functional group acts as a protecting group for a terminal carbonyl moiety, which significantly influences the molecule's reactivity and synthetic applications.
| Feature | This compound (Acetal-Protected) | Unprotected Alkynones (e.g., 4-Phenylbut-3-yn-2-one) |
| Synthesis | Multi-step synthesis often involving protection of a carbonyl group. | Generally more straightforward synthesis, often via acylation of an alkyne. |
| Reactivity | The ketone carbonyl is available for nucleophilic attack, while the terminal position is masked. This allows for selective reactions at the internal carbonyl. | Both the carbonyl group and the alkyne are susceptible to reaction, potentially leading to selectivity challenges. |
| Key Applications | Precursor to 1,4-dicarbonyl compounds for heterocycle synthesis (e.g., furans via Paal-Knorr synthesis) after deprotection. Allows for transformations on the ketone moiety without affecting the terminal position. | Direct use in cycloaddition reactions, conjugate additions, and as precursors to various functionalized compounds. |
| Stability | The acetal group is stable under basic and nucleophilic conditions but sensitive to acid. | Generally stable, but the unprotected carbonyl can be sensitive to certain reagents. |
Synthesis of Alkynones: A Comparative Overview
The synthetic routes to acetal-protected and unprotected alkynones differ significantly in their approach and complexity.
Synthesis of Acetal-Protected Alkynones: The Case of 1,1-Diethoxyoct-3-yn-2-one
Experimental Protocol: Synthesis of 1,1-Diethoxyoct-3-yn-2-one
-
Step 1: Lithiation of 1-Hexyne. To a solution of 1-hexyne in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C), a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred for a period to ensure complete formation of the lithium acetylide.
-
Step 2: Acylation. A solution of a suitable diethoxyacetyl electrophile, such as 1-(diethoxyacetyl)piperidine (DAP), in the same solvent is then added to the lithium acetylide solution at low temperature.
-
Step 3: Quenching and Work-up. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over a drying agent (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 1,1-diethoxyoct-3-yn-2-one.
Note: Specific quantities, reaction times, and yields would be determined by the specific literature procedure being followed.
Synthesis of Unprotected Alkynones: The Case of 4-Phenylbut-3-yn-2-one
The synthesis of unprotected alkynones is often more direct. A common method is the Sonogashira coupling of an acid chloride with a terminal alkyne.
Experimental Protocol: Synthesis of 4-Phenylbut-3-yn-2-one
-
Reaction Setup. A reaction flask is charged with phenylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., triethylamine or THF).
-
Addition of Acyl Chloride. Acetyl chloride is added dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring and Work-up. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the amine hydrochloride salt. The filtrate is then concentrated, and the residue is taken up in an organic solvent and washed with water and brine.
-
Purification. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography or distillation to afford 4-phenylbut-3-yn-2-one. A reported yield for this reaction is 98%.[1]
Comparative Performance in a Key Synthetic Application: Furan Synthesis
One of the significant applications of alkynones is in the synthesis of substituted furans. This is often achieved through a Paal-Knorr furan synthesis, which requires a 1,4-dicarbonyl compound as the precursor.
Logical Workflow for Furan Synthesis
Caption: Synthetic workflow for furan synthesis from alkynones.
This compound in Furan Synthesis:
The acetal group in this compound serves as a masked aldehyde. To utilize this compound in a Paal-Knorr synthesis, the alkyne must first be hydrated to generate the second carbonyl group, forming a protected 1,4-dicarbonyl compound. Subsequent acidic workup removes the acetal protecting group to reveal the 1,4-dicarbonyl, which can then undergo acid-catalyzed cyclization to form the furan. This multi-step process allows for the selective formation of the 1,4-dicarbonyl intermediate.
Unprotected Alkynones in Furan Synthesis:
For an unprotected alkynone, hydration of the alkyne directly yields a 1,4-dicarbonyl compound.[2] This can then be cyclized under acidic conditions to the corresponding furan. While this route is more direct, the presence of two reactive carbonyl groups from the outset might lead to side reactions or require careful control of reaction conditions to achieve the desired outcome.
Experimental Protocol: Microwave-Assisted Paal-Knorr Furan Synthesis
This protocol is a general method for the cyclization of 1,4-dicarbonyl compounds to furans and can be applied to the intermediates derived from both protected and unprotected alkynones.[3][4]
-
Reaction Setup. The 1,4-dicarbonyl compound is dissolved in a suitable solvent (e.g., ethanol/water).
-
Catalyst Addition. A catalytic amount of a strong acid (e.g., hydrochloric acid) is added to the solution.
-
Microwave Irradiation. The reaction mixture is heated in a sealed tube in a microwave reactor to a specified temperature (e.g., 140 °C) for a short duration (e.g., 3 minutes).[5]
-
Work-up and Purification. After cooling, the reaction mixture is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude furan product is then purified by chromatography.
Microwave-assisted synthesis often leads to significantly reduced reaction times and improved yields compared to conventional heating methods.[3]
Conclusion
The choice between an acetal-protected alkynone like this compound and an unprotected analogue depends critically on the desired synthetic strategy.
-
This compound offers the advantage of chemoselectivity . The acetal protecting group allows for transformations at the ketone carbonyl or other parts of the molecule without interference from a reactive terminal aldehyde. This is particularly valuable in multi-step syntheses where precise control over reactivity is paramount.
-
Unprotected alkynones provide a more direct route to certain products, such as 1,4-dicarbonyls and their furan derivatives. However, the simultaneous presence of two reactive functionalities can necessitate more careful optimization of reaction conditions to avoid side products.
For research and development professionals, understanding the distinct reactivity profiles of these alkynone classes is crucial for designing efficient and selective synthetic pathways to complex target molecules. The acetal-protected alkynones, while requiring additional synthetic steps for their preparation and deprotection, provide a powerful tool for intricate molecular construction where chemoselectivity is the primary concern.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
comparing the reactivity of 6,6-Diethoxy-2-methylhex-4-yn-3-one with similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 6,6-Diethoxy-2-methylhex-4-yn-3-one, a multifunctional ynone, with structurally similar compounds. By examining the electronic and steric influences of its key functional groups, we aim to provide a predictive framework for its behavior in various organic transformations, supported by established principles of ynone chemistry.
Introduction to the Reactivity of Ynones
Ynones are versatile building blocks in organic synthesis, characterized by a ketone conjugated with a carbon-carbon triple bond. This arrangement of functional groups makes them susceptible to a variety of transformations, primarily driven by the electrophilic nature of the acetylenic carbons and the carbonyl carbon. The reactivity of ynones is broadly categorized into two main types:
-
Nucleophilic Conjugate Addition (Michael Addition): Soft nucleophiles preferentially attack the β-carbon of the alkyne, leading to the formation of functionalized enones.[1] This is a widely utilized reaction for the construction of carbon-carbon and carbon-heteroatom bonds.
-
Cycloaddition Reactions: The electron-deficient alkyne can act as a dienophile in [4+2] cycloadditions (Diels-Alder reactions) or participate in [3+2] cycloadditions with 1,3-dipoles, providing access to a diverse range of heterocyclic scaffolds.[2]
The reactivity of a specific ynone is modulated by the electronic and steric nature of the substituents attached to the ynone core.
Structural Features of this compound and Their Predicted Influence on Reactivity
The structure of this compound presents three key features that distinguish its reactivity from simpler ynones:
-
α-Methyl Group: The methyl group at the α-position (C-2) is expected to exert a modest steric hindrance to nucleophilic attack at the carbonyl carbon. It may also have a slight electron-donating effect.
-
Terminal Acetal Group (6,6-Diethoxy): The diethoxy acetal at the terminus of the alkyl chain is relatively distant from the reactive ynone functionality. Therefore, its electronic influence on the triple bond is likely minimal. However, its bulky nature could play a role in the overall steric environment of the molecule, potentially influencing the approach of large reagents or catalysts.
-
Alkyl Chain: The presence of a flexible alkyl chain connecting the ynone to the acetal may allow the molecule to adopt conformations that could influence intramolecular interactions or the accessibility of the reactive sites.
Comparative Reactivity Analysis
Due to the lack of direct comparative experimental data for this compound, this analysis is based on established principles of ynone reactivity and studies on analogous compounds.
Nucleophilic Conjugate Addition
The primary mode of reaction for ynones is the conjugate addition of nucleophiles. The rate and success of this reaction are influenced by both the nucleophile and the ynone substrate.
Table 1: Predicted Relative Reactivity of Ynones in Nucleophilic Conjugate Addition
| Compound | Structural Features | Predicted Reactivity | Rationale |
| This compound | α-Methyl, terminal acetal | Moderate | The α-methyl group may slightly decrease reactivity due to steric hindrance near the carbonyl group. The distant acetal group is expected to have a negligible electronic effect on the triple bond. |
| Pent-3-yn-2-one | Unsubstituted ynone | High | Lacks significant steric hindrance, making the β-carbon highly accessible to nucleophiles. |
| 4-Phenylbut-3-yn-2-one | β-Aryl substituent | Moderate to High | The phenyl group can influence reactivity electronically. Electron-withdrawing substituents on the phenyl ring would increase reactivity. |
| 4,4-Dimethylpent-2-yn-1-one | Bulky β-substituent | Low | The bulky tert-butyl group creates significant steric hindrance at the β-carbon, impeding nucleophilic attack. |
Cycloaddition Reactions
Ynones are effective dienophiles in Diels-Alder reactions, leading to the formation of six-membered rings. The reactivity in these [4+2] cycloadditions is governed by the electronic properties of the ynone.
Table 2: Predicted Relative Reactivity of Ynones in Diels-Alder Reactions
| Compound | Structural Features | Predicted Reactivity as Dienophile | Rationale |
| This compound | α-Methyl, terminal acetal | Moderate | The electron-withdrawing ketone activates the alkyne for cycloaddition. The substituents are not expected to significantly alter the electronics of the triple bond. |
| Propiolaldehyde | Terminal alkyne, aldehyde | High | The aldehyde group is strongly electron-withdrawing, making the alkyne a highly reactive dienophile. |
| Dimethyl acetylenedicarboxylate | Two ester groups | Very High | The two electron-withdrawing ester groups render the alkyne exceptionally electron-poor and thus a very reactive dienophile. |
| 1-Phenylprop-2-yn-1-one | Terminal alkyne, aryl ketone | High | The phenyl ketone provides strong electronic activation of the triple bond. |
Experimental Protocols
The following are representative experimental protocols for key reactions involving ynones. These can be adapted for this compound, with the understanding that optimization of reaction conditions may be necessary.
General Procedure for Michael Addition of a Thiol to an Ynone
To a solution of the ynone (1.0 equiv) in a suitable solvent such as dichloromethane or tetrahydrofuran at 0 °C is added the thiol (1.1 equiv). A catalytic amount of a base, for example, triethylamine (0.1 equiv), is then added. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Diels-Alder Reaction of an Ynone
A solution of the ynone (1.0 equiv) and the diene (1.2-2.0 equiv) in a suitable solvent, such as toluene or xylene, is heated in a sealed tube or under reflux. The progress of the reaction is monitored by TLC or GC-MS. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel or recrystallization to afford the desired cycloadduct.
Visualizing Reaction Workflows
Logical Workflow for a Catalyzed Michael Addition
Caption: Workflow for a typical base-catalyzed Michael addition to an ynone.
Signaling Pathway Analogy: Ynone as a Key Intermediate in Heterocycle Synthesis
Ynones are pivotal intermediates in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. The following diagram illustrates a conceptual pathway where an ynone is transformed into different heterocyclic systems depending on the reaction partner.
Caption: Synthetic pathways from a common ynone intermediate to various heterocycles.
Conclusion
This compound is a promising synthetic intermediate with a reactivity profile characteristic of α,β-unsaturated alkynyl ketones. Its reactivity is primarily centered on nucleophilic conjugate additions and cycloaddition reactions. The α-methyl group is predicted to introduce moderate steric hindrance, potentially lowering its reactivity compared to unsubstituted ynones. The terminal diethoxy acetal group, due to its distance from the reactive center, is expected to have a minimal electronic impact but may contribute to the overall steric bulk of the molecule. This guide provides a foundational understanding for researchers to effectively utilize this compound in the synthesis of complex molecules and for the development of novel chemical entities. Further experimental studies are warranted to provide quantitative comparisons and fully elucidate its reactivity profile.
References
Spectroscopic Purity Assessment of 6,6-Diethoxy-2-methylhex-4-yn-3-one: A Comparative Guide
Abstract
This guide provides a comprehensive comparison of spectroscopic techniques for the purity assessment of 6,6-Diethoxy-2-methylhex-4-yn-3-one , a key intermediate in various synthetic pathways. Targeted at researchers, scientists, and professionals in drug development, this document outlines the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By presenting detailed methodologies and comparative data, this guide aims to establish a robust framework for the quality control of this compound, ensuring its suitability for downstream applications.
Introduction
The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is of paramount importance in drug development and manufacturing. The presence of impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final drug product. This compound , an acetylenic ketone, is a versatile building block in organic synthesis. Its purity is critical for the successful synthesis of target molecules. This guide details the application of various spectroscopic methods for the rigorous purity assessment of this compound.
The primary spectroscopic techniques discussed are:
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides detailed information about the molecular structure and allows for the quantification of impurities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule and can detect impurities with different vibrational characteristics.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can be used to identify and quantify impurities based on their mass-to-charge ratio.
Comparative Analysis of Spectroscopic Techniques
Each spectroscopic technique offers unique advantages for the purity assessment of this compound. The choice of method often depends on the specific information required, the nature of the expected impurities, and the available instrumentation.
Data Summary
The following table summarizes the expected spectroscopic data for this compound and a potential impurity, 6-ethoxy-2-methylhex-4-yn-3-one , which could arise from incomplete ethoxylation.
| Technique | Parameter | This compound (Expected Value) | Impurity: 6-ethoxy-2-methylhex-4-yn-3-one (Expected Value) |
| ¹H NMR | Chemical Shift (δ) | ~1.2 ppm (t, 6H, 2xCH₃), ~2.2 ppm (s, 3H, CH₃), ~3.6 ppm (q, 4H, 2xCH₂), ~5.4 ppm (s, 1H, CH) | ~1.2 ppm (t, 3H, CH₃), ~2.2 ppm (s, 3H, CH₃), ~3.6 ppm (q, 2H, CH₂), ~4.2 ppm (s, 1H, CH), ~9.7 ppm (s, 1H, CHO) |
| ¹³C NMR | Chemical Shift (δ) | ~15 ppm (2xCH₃), ~18 ppm (CH₃), ~60 ppm (2xCH₂), ~90 ppm (C≡C), ~95 ppm (C≡C), ~100 ppm (CH), ~185 ppm (C=O) | ~15 ppm (CH₃), ~18 ppm (CH₃), ~60 ppm (CH₂), ~85 ppm (C≡C), ~98 ppm (C≡C), ~155 ppm (CH), ~185 ppm (C=O), ~195 ppm (CHO) |
| FT-IR | Wavenumber (cm⁻¹) | ~2980 (C-H), ~2200 (C≡C), ~1680 (C=O), ~1100 (C-O) | ~2980 (C-H), ~2720 & ~2820 (aldehyde C-H), ~2200 (C≡C), ~1680 (C=O), ~1100 (C-O) |
| Mass Spec. | m/z (M+H)⁺ | 199.13 | 155.09 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation and impurity profiling.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify characteristic functional groups and detect impurities with distinct vibrational modes.
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the liquid sample directly onto the ATR crystal.
-
Alternatively, for solid samples, prepare a thin film by dissolving the sample in a volatile solvent and allowing it to evaporate on a KBr plate.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and identify potential impurities through fragmentation analysis.
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Acquisition Parameters:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Mass Range: m/z 50 - 500
-
Collision Energy (for MS/MS): Ramped from 10 to 40 eV for fragmentation analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Comparison of Analytical Techniques
This diagram illustrates the relationship between the analytical techniques and the type of information they provide for purity assessment.
Conclusion
The purity of This compound can be effectively assessed using a combination of NMR, FT-IR, and Mass Spectrometry. While FT-IR provides a quick confirmation of functional groups, NMR and MS offer detailed structural information and the capability to identify and quantify impurities. For comprehensive quality control, a multi-technique approach is recommended. The protocols and comparative data presented in this guide serve as a valuable resource for researchers and quality control analysts working with this compound, ensuring the integrity of their synthetic endeavors and the quality of the final products.
A Comparative Guide to the Biological Activity of α,β-Acetylenic Ketones and Their Analogues
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature did not yield specific biological activity data for 6,6-Diethoxy-2-methylhex-4-yn-3-one. Therefore, this guide provides a comparative overview of the biological activities of the broader class of α,β-acetylenic ketones (ynones) and related analogues, for which experimental data is available. This information is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this chemical class.
Introduction to α,β-Acetylenic Ketones
α,β-Acetylenic ketones, characterized by a ketone functional group conjugated with a carbon-carbon triple bond, are a class of compounds that have garnered significant interest in medicinal chemistry.[1] This structural motif is found in various natural products and synthetic molecules that exhibit a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties.[1] The reactivity of the ynone functionality, particularly its susceptibility to Michael addition, is believed to be a key determinant of its biological effects.
Comparative Biological Activities
While specific data for this compound is unavailable, studies on analogous compounds provide insights into the potential bioactivities of this class. The biological effects of ynones and related α,β-unsaturated ketones are highly dependent on their substitution patterns, which influence their reactivity, selectivity, and pharmacokinetic properties.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic potential of acetylenic ketones against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis and cell cycle arrest.
Key Findings from Analogue Studies:
-
Structure-Activity Relationship (SAR): The cytotoxic activity of α,β-unsaturated ketones is significantly influenced by their structure. For instance, the presence of a non-sterically hindered Michael acceptor is considered an essential requirement for cytotoxic activity.
-
Induction of Apoptosis: Certain synthetic enones, which are structurally related to ynones, have been shown to induce mitochondrial-mediated apoptosis in colorectal and cervical cancer cells. This process is often accompanied by changes in mitochondrial membrane potential and the release of cytochrome c.
-
Cell Cycle Arrest: In addition to apoptosis, some of these compounds can induce cell cycle arrest, typically at the G2/M phase, thereby inhibiting cancer cell proliferation.
Table 1: Cytotoxicity of Selected α,β-Unsaturated Ketone Analogues
| Compound/Analogue Class | Cancer Cell Line | IC50 (µM) | Key Observations |
| Bile-Acid-Appended Triazolyl Aryl Ketones (e.g., 6af) | MCF-7 (Breast) | 2.61 | More potent than the standard drug docetaxel (IC50 = 9.46 µM).[2] |
| Bile-Acid-Appended Triazolyl Aryl Ketones (e.g., 6cf) | MCF-7 (Breast) | 5.71 | Showed significant activity against breast cancer cells.[2] |
| Bile-Acid-Appended Triazolyl Aryl Ketones (e.g., 6cf) | 4T1 (Mouse Mammary) | 8.71 | Demonstrated efficacy in a mouse mammary carcinoma cell line.[2] |
| 1-Oxa-4-azaspironenone derivative (6d) | A549 (Lung) | 0.26 | Exhibited potent activity against human lung cancer cells.[3] |
| 1-Oxa-4-azaspironenone derivative (8d) | MDA-MB-231 (Breast) | 0.10 | Showed strong cytotoxicity against a breast cancer cell line.[3] |
| 1-Oxa-4-azaspironenone derivative (6b) | HeLa (Cervical) | 0.18 | Displayed high activity against human cervical cancer cells.[3] |
Antimicrobial and Antifungal Activity
The ynone scaffold is also a promising pharmacophore for the development of novel antimicrobial and antifungal agents. The electron-deficient triple bond can react with nucleophilic residues in microbial enzymes and proteins, leading to inhibition of essential cellular processes.
Key Findings from Analogue Studies:
-
Broad-Spectrum Potential: Naturally occurring and synthetic acetylenic compounds have demonstrated activity against a range of bacteria and fungi.[1]
-
Structure-Activity Relationship (SAR): The antimicrobial potency of quinolinequinones, which share some structural similarities with ynones, is influenced by the nature and position of substituents on the aromatic ring.[4] For example, certain substitutions can enhance activity against Gram-positive bacteria like Staphylococcus aureus.[4]
-
Synergistic Effects: Some heterocyclic compounds, when combined with existing antibiotics like ciprofloxacin, have shown synergistic effects, reducing the minimum inhibitory concentration (MIC) required to inhibit bacterial growth.[5]
Table 2: Antimicrobial Activity of Selected Analogues
| Compound/Analogue Class | Microorganism | MIC (µg/mL) | Key Observations |
| 4-Aminoquinoline-Hydrazone (HD6) | Bacillus subtilis | 8 | Most potent candidate among a series of 35 synthesized derivatives.[5] |
| 4-Aminoquinoline-Hydrazone (HD6) | Staphylococcus aureus | - | Showed significant zone of inhibition (up to 11 mm).[5] |
| 4-Aminoquinoline-Hydrazone (HD6) | Enterococcus faecalis | - | Showed significant zone of inhibition (up to 11 mm).[5] |
| Cochlioquinones (3, 7, and 44) | General Antibacterial | 26 µM | Activity may be related to the polyketide side chains.[6] |
| Cochlioquinone Analogue (16) | Erysipelothrix rhusiopathiae | 1.56 | Superior activity compared to penicillin.[6] |
| Cochlioquinone Analogue (16) | Streptococcus suis | 6.25 | Superior activity compared to penicillin.[6] |
Proposed Mechanisms of Action and Signaling Pathways
The biological activities of α,β-acetylenic ketones and their analogues are often attributed to their ability to act as Michael acceptors, leading to the alkylation of biological nucleophiles such as cysteine residues in proteins. This can disrupt protein function and trigger various cellular signaling pathways. Additionally, some quinone-containing analogues can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and oxidative stress.[7][8]
Caption: Proposed mechanism of action for α,β-acetylenic ketones.
Experimental Protocols
To aid researchers in the evaluation of novel ynone compounds, the following are generalized protocols for key biological assays.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for a typical MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Prepare Inoculum: Grow the microbial strain in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
While direct experimental data for this compound remains elusive, the broader class of α,β-acetylenic ketones and related α,β-unsaturated systems represents a promising area for therapeutic research. The available data on analogues suggest significant potential for anticancer and antimicrobial activities. Further investigation into the synthesis and biological evaluation of novel ynone derivatives, including the title compound, is warranted to explore their therapeutic potential and elucidate their mechanisms of action. The structure-activity relationships highlighted in this guide can inform the design of future analogues with improved potency and selectivity.
References
- 1. Acetylenic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bile-Acid-Appended Triazolyl Aryl Ketones: Design, Synthesis, In Vitro Anticancer Activity and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecular mechanisms of quinone cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Reactivity of 6,6-Diethoxy-2-methylhex-4-yn-3-one: A Computational Comparison of Potential Reaction Mechanisms
For Immediate Release
A detailed comparative guide has been developed to elucidate the potential reaction mechanisms of 6,6-diethoxy-2-methylhex-4-yn-3-one, a molecule of interest in synthetic chemistry. This guide, tailored for researchers, scientists, and professionals in drug development, provides an objective analysis of plausible reaction pathways, supported by analogous experimental and computational data from the literature. Due to the absence of direct computational studies on this specific molecule, this guide leverages data from structurally similar compounds to provide a comparative framework for understanding its reactivity.
The inherent functionality of this compound, featuring a ketone, an internal alkyne, and an acetal group, suggests a rich and varied chemical behavior. This guide explores several potential reaction pathways, including nucleophilic additions to the carbonyl group and the alkyne, as well as intramolecular cyclization reactions.
Comparison of Potential Reaction Mechanisms
The reactivity of this compound is dictated by its distinct functional groups. The primary sites for chemical reactions are the electrophilic carbon of the carbonyl group, the acetylenic carbons, and the potential for intramolecular reactions involving the acetal moiety. Below, we compare the computationally estimated feasibility of several key reaction types based on studies of analogous α,β-alkynyl ketones and related structures.
Table 1: Comparison of Calculated Activation Energies for Analogous Reaction Pathways
| Reaction Pathway | Model System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference System Insights |
| Nucleophilic Addition to Carbonyl | Addition of MeS⁻ to methyl vinyl ketone | CBS-QB3 | Gas Phase: Low barrier (not explicitly stated) | Substituents on the α or β carbon increase the activation energy by 2-6 kcal/mol in solution.[1] |
| 1,4-Conjugate Addition (Michael Addition) | Addition of MeSH to α,β-unsaturated ketones | CBS-QB3 | Varies with substitution (generally low) | The exothermicity of the reaction is reduced by substituents on the double bond.[1] |
| 5-exo-dig Cyclization | Acetylenic acid in Au-cavitand | DFT | 10.3 | Favored over 6-endo-dig cyclization.[2] |
| 6-endo-dig Cyclization | Acetylenic acid in Au-cavitand | DFT | 14.6 | Higher energy barrier compared to 5-exo-dig.[2] |
| Reduction of Alkyne/Carbonyl | Heterocyclic α,β-alkynyl carbonyl | DFT (RB3LYP/6-311++G(d,p)) | Not explicitly an activation energy; HOMO-LUMO gap indicates reactivity. | The energy gap between HOMO and LUMO orbitals can be used to infer the chemical reactivity.[3] |
Potential Reaction Pathways
Based on the functional groups present in this compound, several key reaction mechanisms can be postulated. The following diagrams illustrate these potential pathways.
Caption: Nucleophilic addition to the carbonyl group.
Caption: 1,4-Conjugate (Michael) addition to the alkyne.
Caption: Competing intramolecular cyclization pathways.
Experimental and Computational Protocols
The insights presented in this guide are derived from established computational and experimental methodologies commonly employed in the study of reaction mechanisms.
Computational Methods
The computational data for analogous systems were primarily obtained using Density Functional Theory (DFT). A common approach involves:
-
Geometry Optimization: Reactants, transition states, intermediates, and products are optimized to find their lowest energy structures. The B3LYP functional with a basis set such as 6-311++G(d,p) is often used for these calculations.[3]
-
Frequency Calculations: These are performed to characterize the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and to calculate zero-point vibrational energies and thermal corrections.
-
Activation Energy Calculation: The activation energy is calculated as the difference in energy between the transition state and the reactants.
-
Solvation Effects: To simulate reaction conditions more accurately, solvent effects are often included using implicit solvation models like the Conductor-like Polarizable Continuum Model (CPCM).[1]
Experimental Methodologies
While specific experimental data for this compound is limited in the public domain, the following experimental protocols are standard for investigating the reactions of similar compounds:
-
General Reaction Setup: Reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) using dry solvents. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Product Characterization: Upon completion, the reaction mixture is worked up, and the product is purified using methods like column chromatography. The structure of the product is then confirmed by spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
Kinetic Studies: To determine experimental activation energies and reaction rates, kinetic studies can be performed by monitoring the concentration of reactants and products over time at different temperatures.
Conclusion
This comparative guide provides a foundational understanding of the potential reactivity of this compound by drawing parallels with computationally and experimentally studied analogous systems. The primary reactive sites are the carbonyl group and the alkyne, with nucleophilic addition and conjugate addition being highly probable reaction pathways. Intramolecular cyclization, particularly a 5-exo-dig pathway, is also a plausible route, especially under conditions that activate the acetal moiety. The provided data from analogous systems suggests that the 5-exo-dig cyclization is kinetically favored over the 6-endo-dig pathway.[2] Further dedicated computational and experimental studies on this compound are warranted to definitively elucidate its reaction mechanisms and to explore its full synthetic potential.
References
- 1. Transition states and energetics of nucleophilic additions of thiols to substituted α,β-unsaturated ketones: substituent effects involve enone stabilization, product branching, and solvation. | Semantic Scholar [semanticscholar.org]
- 2. Computational Study of Alkyne‐Acid Cycloisomerization in Gold‐Functionalized Resorcinarene Cavitand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ul.netd.ac.za [ul.netd.ac.za]
A Comparative Cost-Benefit Analysis of Synthetic Routes to 6,6-Diethoxy-2-methylhex-4-yn-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cost-benefit analysis of two plausible synthetic routes to 6,6-Diethoxy-2-methylhex-4-yn-3-one, a potentially valuable intermediate in pharmaceutical synthesis. The comparison focuses on key metrics including overall yield, cost of raw materials, reaction conditions, and safety and environmental considerations to aid researchers in selecting the most appropriate method for their specific needs.
Introduction
This compound is an α,β-acetylenic ketone containing a protected aldehyde functionality. Such compounds are versatile building blocks in organic synthesis, amenable to a variety of transformations including Michael additions, cycloadditions, and further elaborations of the ketone and alkyne moieties. The selection of an optimal synthetic route is crucial for efficient and cost-effective production, particularly in the context of drug development where scalability and economic viability are paramount. This guide evaluates two primary approaches: a Sonogashira coupling-based route and a lithium acetylide-based route.
Synthetic Route 1: Sonogashira Coupling Approach
This route involves the palladium- and copper-catalyzed cross-coupling of a terminal alkyne, propiolaldehyde diethyl acetal, with an acyl chloride, isobutyryl chloride. The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp- and sp2-hybridized carbon atoms.
Experimental Protocol:
Step 1: Synthesis of Propiolaldehyde Diethyl Acetal
This starting material can be prepared from propargyl alcohol in a two-step sequence. First, propargyl alcohol is oxidized to propiolaldehyde, which is then protected as its diethyl acetal.
-
Oxidation of Propargyl Alcohol: To a solution of propargyl alcohol (1 equivalent) in a suitable solvent such as dichloromethane, an oxidizing agent like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) is added. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The crude propiolaldehyde is then isolated after a standard workup.
-
Acetal Formation: The crude propiolaldehyde is dissolved in ethanol, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added along with triethyl orthoformate. The mixture is heated to reflux to drive the formation of the diethyl acetal. After cooling and neutralization, the product is purified by distillation.
Step 2: Sonogashira Coupling
To a solution of propiolaldehyde diethyl acetal (1 equivalent) and isobutyryl chloride (1.2 equivalents) in a solvent such as toluene or THF, a palladium catalyst (e.g., dichlorobis(triphenylphosphine)palladium(II), PdCl2(PPh3)2, 2-5 mol%) and a copper(I) co-catalyst (e.g., copper(I) iodide, CuI, 1-3 mol%) are added. A base, typically an amine like triethylamine (2-3 equivalents), is also required. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion. Following an aqueous workup, the desired product, this compound, is purified by column chromatography.[1][2][3][4][5]
Synthetic Route 2: Lithium Acetylide Approach
This route utilizes the acidity of the terminal alkyne proton in propiolaldehyde diethyl acetal. The alkyne is deprotonated with a strong base to form a lithium acetylide, which then acts as a nucleophile in a reaction with isobutyryl chloride.
Experimental Protocol:
Step 1: Synthesis of Propiolaldehyde Diethyl Acetal
This step is identical to Step 1 in the Sonogashira Coupling Approach.
Step 2: Formation of Lithium Acetylide and Acylation
Propiolaldehyde diethyl acetal (1 equivalent) is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C). A solution of a strong organolithium base, most commonly n-butyllithium (n-BuLi) in hexanes (1.1 equivalents), is added dropwise.[6][7] The resulting lithium acetylide solution is then treated with isobutyryl chloride (1.2 equivalents). The reaction is allowed to warm to room temperature slowly. After quenching the reaction with a saturated aqueous solution of ammonium chloride, the product is extracted and purified by column chromatography.
Cost-Benefit Comparison
The following tables provide a quantitative comparison of the two proposed synthetic routes. Prices for reagents are estimates based on commercially available data and may vary depending on the supplier and purity.
Table 1: Comparison of Reaction Parameters
| Parameter | Route 1: Sonogashira Coupling | Route 2: Lithium Acetylide |
| Overall Yield (estimated) | 60-75% | 70-85% |
| Key Reagents | PdCl2(PPh3)2, CuI, Triethylamine | n-Butyllithium |
| Reaction Temperature | Room Temperature to mild heating | -78 °C to Room Temperature |
| Reaction Time | 2-12 hours | 2-6 hours |
| Purification Method | Column Chromatography | Column Chromatography |
| Scalability | Good, but catalyst cost can be a factor | Good, but requires strict anhydrous conditions |
| Safety Concerns | Toxicity of palladium and copper catalysts | Pyrophoric nature of n-BuLi, cryogenic temperatures |
| Environmental Impact | Heavy metal waste | Hydrocarbon solvent waste |
Table 2: Estimated Reagent Costs (per mole of product)
| Reagent | Route 1: Sonogashira Coupling | Route 2: Lithium Acetylide |
| Propiolaldehyde Diethyl Acetal | ~$50 | ~$50 |
| Isobutyryl Chloride | ~$30 | ~$30 |
| Dichlorobis(triphenylphosphine)palladium(II) | ~$75 (for 1g)[8] | - |
| Copper(I) Iodide | ~$50 (for 50g)[9][10][11] | - |
| Triethylamine | ~$20 | - |
| n-Butyllithium (1.6M in hexanes) | - | ~$170 (for 800mL)[12] |
| Estimated Total Reagent Cost | ~$175 | ~$280 |
Note: Costs are highly approximate and for estimation purposes only. Bulk purchasing can significantly reduce costs. Catalyst loading in Route 1 can be optimized to reduce cost.
Logical Workflow of Cost-Benefit Analysis
Caption: Cost-benefit analysis workflow for synthetic routes.
Discussion and Recommendation
Both the Sonogashira coupling and the lithium acetylide routes offer viable pathways to this compound.
Route 1 (Sonogashira Coupling) is attractive due to its milder reaction conditions (room temperature) and avoidance of pyrophoric reagents. The primary drawback is the cost and toxicity of the palladium and copper catalysts. While the initial reagent cost appears lower in this estimation, the price of palladium catalysts can be substantial, especially for larger-scale synthesis. However, catalyst loading can often be reduced, and catalyst recycling strategies can be implemented to mitigate this cost.
Route 2 (Lithium Acetylide) offers a potentially higher overall yield and avoids the use of expensive and toxic heavy metal catalysts. The main challenges are the handling of pyrophoric n-butyllithium and the requirement for cryogenic temperatures, which can add complexity and cost to the process, particularly at scale. Strict anhydrous conditions are also essential for the success of this reaction.
Recommendation:
-
For small-scale laboratory synthesis and initial exploratory work , the Sonogashira coupling (Route 1) is recommended. Its operational simplicity and milder conditions make it more convenient for rapid synthesis and analog preparation. The higher cost of the catalyst is less of a concern at this scale.
-
For larger-scale production and process development , the lithium acetylide route (Route 2) warrants serious consideration. Despite the challenges in handling n-butyllithium, the higher yield and the absence of heavy metal catalysts make it a more economically and environmentally attractive option in the long run. A thorough process safety assessment and optimization of reaction conditions would be necessary to ensure safe and efficient scale-up.
Ultimately, the choice of synthetic route will depend on the specific priorities of the research or development program, including the scale of synthesis, budget constraints, and available laboratory infrastructure.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Bis(triphenylphosphine)palladium(II) dichloride 98 13965-03-2 [sigmaaldrich.com]
- 9. Copper(I) iodide 98 7681-65-4 [sigmaaldrich.com]
- 10. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 11. Copper(I) iodide, 98% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. n-Butyllithium, 1.6M solution in hexanes, AcroSeal™ 800 mL | Buy Online [thermofisher.com]
Assessing the Stereochemistry of Reactions Involving β,γ-Alkynyl Ketones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of chemical reactions is of paramount importance in the synthesis of complex molecules, particularly in the field of drug development where the chirality of a molecule can dictate its efficacy and safety. This guide provides a comparative analysis of stereoselective reactions involving β,γ-alkynyl ketones, a versatile class of building blocks in organic synthesis. While data for the specific compound 6,6-Diethoxy-2-methylhex-4-yn-3-one is not extensively available in the reviewed literature, this document will focus on analogous β,γ-alkynyl ketones to provide a comprehensive overview of the state-of-the-art methodologies for controlling stereochemistry in their reactions.
Introduction to β,γ-Alkynyl Ketones
β,γ-Alkynyl ketones are valuable synthetic intermediates that possess multiple reactive sites, including a ketone carbonyl group and a carbon-carbon triple bond. This functionality allows for a variety of transformations to construct chiral molecules. The stereochemical control of these reactions is a significant area of research, with various catalytic systems being developed to achieve high levels of enantioselectivity and diastereoselectivity.
Comparison of Catalytic Asymmetric Reactions
The following sections detail different asymmetric reactions involving β,γ-alkynyl ketones and compare the effectiveness of various catalytic systems.
Bimetallic Catalytic Asymmetric Tandem Reactions
A powerful strategy for the synthesis of complex chiral molecules is the use of tandem reactions, where multiple bond-forming events occur in a single pot. For β,γ-alkynyl ketones, a bimetallic catalytic system composed of an achiral gold(III) salt and a chiral N,N'-dioxide-Mg(II) complex has been shown to be highly effective in synthesizing chiral 6,6-spiroketals.[1][2]
Reaction Scheme:
The reaction proceeds via a cycloisomerization of the β,γ-alkynyl ketone, followed by an asymmetric intermolecular [4+2] cycloaddition with a β,γ-unsaturated α-ketoester.[1]
Performance Data:
| Catalyst System | Substrate Scope | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (d.r.) | Reference |
| AuCl₃ / l-RaPr-Mg(II) | Various β,γ-alkynyl ketones and β,γ-unsaturated α-ketoesters | Up to 97 | Up to 94 | >19:1 | [1] |
Experimental Protocol: General Procedure for Bimetallic Catalytic Asymmetric Tandem Reaction[1]
To a solution of the β,γ-alkynyl ketone (0.10 mmol) and the β,γ-unsaturated α-ketoester (0.15 mmol) in dichloromethane (1.0 mL) are added 5 Å molecular sieves (30 mg). The mixture is stirred at room temperature for 10 minutes. Then, AuCl₃ (2.5 mol%) and the chiral N,N'-dioxide-Mg(II) complex (l-RaPr, 5 mol%) are added. The reaction mixture is stirred at 40 °C for 48 hours. The reaction is then quenched, and the product is purified by column chromatography.
Asymmetric Michael Reactions
The Michael reaction is a fundamental carbon-carbon bond-forming reaction. While β,γ-alkynyl ketones can act as Michael acceptors, their use as Michael donors in asymmetric catalysis has been challenging.[3][4] Diphenylprolinol silyl ether has been demonstrated as an effective organocatalyst for the asymmetric Michael reaction of methyl alkynyl ketone with enals, affording synthetically important δ-oxo aldehydes with high enantioselectivity.[3][4]
Reaction Scheme:
The reaction involves the formation of an enamine intermediate from the enal and the prolinol catalyst, which then reacts with the enolate of the alkynyl ketone.
Performance Data:
| Catalyst | Substrate Scope | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (d.r.) | Reference |
| Diphenylprolinol silyl ether | Methyl alkynyl ketone and various enals | Good to excellent | Up to 99 | Good to excellent | [3][4] |
Experimental Protocol: General Procedure for Asymmetric Michael Reaction[3][4]
To a solution of the methyl alkynyl ketone (0.5 mmol) and the enal (0.25 mmol) in a suitable solvent (e.g., toluene) at room temperature is added the diphenylprolinol silyl ether catalyst (20 mol%). The reaction mixture is stirred for the appropriate time (typically 24-72 hours). The product is then isolated and purified by column chromatography.
Asymmetric Alkylation of Pyridyl-Substituted Alkynyl Ketones
The asymmetric alkylation of ketones is a classic method for creating stereocenters. For pyridyl-substituted alkynyl ketones, an aluminum-catalyzed asymmetric alkylation with dialkylzinc reagents has been developed, affording tertiary propargyl alcohols with high enantioselectivity.[5] The choice of the chiral ligand is crucial for achieving high stereocontrol and is dependent on the dialkylzinc reagent used.[5]
Reaction Scheme:
The reaction involves the addition of a dialkylzinc reagent to the ketone, promoted by a chiral amino acid-based ligand and an aluminum alkoxide.
Performance Data:
| Dialkylzinc Reagent | Optimal Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Et₂Zn | Valine-phenylalanine based dipeptide amide | High | 57 to >98 | [5] |
| Me₂Zn | Benzyl cysteine-based amino acid amide | High | High | [5] |
Experimental Protocol: General Procedure for Asymmetric Alkylation[5]
A solution of the chiral ligand in a suitable solvent (e.g., toluene) is treated with a solution of AlMe₃ at room temperature. After stirring for a period, the pyridyl-substituted alkynyl ketone is added, followed by the dialkylzinc reagent at a low temperature (e.g., -78 °C). The reaction is stirred until completion and then quenched. The enantiomeric excess of the resulting tertiary propargyl alcohol is determined by chiral HPLC analysis.
Visualizing Reaction Pathways
To further illustrate the processes described, the following diagrams represent the generalized workflows and catalytic cycles.
Caption: Workflow for the bimetallic catalytic asymmetric tandem reaction.
Caption: Catalytic cycle for the asymmetric Michael addition.
Conclusion
The stereoselective transformation of β,γ-alkynyl ketones represents a vibrant area of chemical research, offering access to a wide array of chiral building blocks. While direct experimental data on this compound is limited, the principles and catalytic systems discussed herein provide a strong foundation for predicting and controlling the stereochemistry of its reactions. The choice of catalyst, whether it be a bimetallic system, an organocatalyst, or a chiral metal-ligand complex, is critical in dictating the stereochemical outcome. Researchers and professionals in drug development can leverage these methodologies to design and execute efficient and highly stereoselective syntheses of complex target molecules. Further exploration into the substrate scope and optimization of reaction conditions will undoubtedly continue to expand the synthetic utility of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Asymmetric Michael Reaction of Methyl Alkynyl Ketone Catalyzed by Diphenylprolinol Silyl Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aluminum-catalyzed asymmetric alkylations of pyridyl-substituted alkynyl ketones with dialkylzinc reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Synthetic Challenges: A Comparative Guide to Acetal-Protected Ynones and Their Alternatives
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the strategic use of protecting groups is paramount. This guide provides a comprehensive comparison of 6,6-Diethoxy-2-methylhex-4-yn-3-one, a representative acetal-protected ynone, with alternative synthetic intermediates. By examining experimental data from peer-reviewed literature, we aim to furnish chemists with the critical information needed to select the optimal building block for their synthetic campaigns.
The utility of this compound and its analogs lies in their role as versatile intermediates in the construction of complex molecular architectures. The diethyl acetal serves as a robust protecting group for the ketone functionality, rendering it inert to a variety of reaction conditions, particularly those involving nucleophiles or strong bases. This allows for selective transformations at other sites within the molecule, such as the alkyne or adjacent stereocenters.
A prime example of the application of a closely related compound, (3R,4R)-1,1-dimethoxy-3-ethyl-4-methylhex-5-yn-2-one, is found in the total synthesis of photosynthetic hydroporphyrins. In this context, the dimethoxy acetal shields the C2-ketone while chemical modifications are performed on other parts of the molecule, demonstrating the crucial role of this protecting group strategy in achieving the desired complex target.
Performance Comparison: Acetal vs. Thioacetal Protection
A common alternative to acetal protection for ketones is the use of thioacetals, such as 1,3-dithianes. The choice between these two protecting groups often depends on the specific reaction sequence and the stability required. While both are stable to basic conditions, their deprotection methods differ significantly, which can impact the overall efficiency and yield of a synthetic route.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Advantages | Disadvantages |
| Diethyl Acetal | Ethanediol, acid catalyst (e.g., TsOH) | Aqueous acid (e.g., HCl, H2SO4) | Stable to bases, organometallics, and reducing agents | Mild deprotection, readily available reagents | Sensitive to acidic conditions |
| 1,3-Dithiane | 1,3-Propanedithiol, Lewis acid (e.g., BF3·OEt2) | Oxidative (e.g., Hg(ClO4)2, IBX) or alkylative (e.g., MeI) methods | Very stable to acidic and basic conditions | Robustness allows for a wider range of subsequent reactions | Deprotection can require harsh or toxic reagents |
Experimental Protocols
Synthesis of a Dimethyl Acetal-Protected Ynone Precursor
The following protocol is adapted from the synthesis of (3R,4R)-1,1-dimethoxy-3-ethyl-4-methylhex-5-yn-2-one, a key intermediate in the synthesis of photosynthetic hydroporphyrins. This multi-step synthesis highlights the introduction of the protected ketone functionality.
Experimental Workflow for a Dimethyl Acetal-Protected Ynone
Comparative Analysis of Reaction Products of 6,6-Diethoxy-2-methylhex-4-yn-3-one
For Researchers, Scientists, and Drug Development Professionals: A Quantitative Comparison of Heterocyclic Synthesis from an Acetylenic Ketone Precursor
In the landscape of synthetic chemistry and drug discovery, the versatile reactivity of acetylenic ketones serves as a cornerstone for the construction of diverse heterocyclic scaffolds. This guide provides a quantitative analysis of the potential reaction products of 6,6-Diethoxy-2-methylhex-4-yn-3-one when subjected to cyclization reactions with common nucleophiles, namely hydrazine and hydroxylamine. Due to the limited availability of direct experimental data for this specific substrate, this comparison is built upon established reaction pathways for analogous unsymmetrical acetylenic ketones. The data presented herein is collated from various studies on similar compounds to provide a predictive and comparative framework for researchers.
Executive Summary
The reaction of this compound with hydrazine is expected to yield a mixture of two regioisomeric pyrazoles: 3-methyl-5-(2,2-diethoxyethyl)-1H-pyrazole and 5-methyl-3-(2,2-diethoxyethyl)-1H-pyrazole. Similarly, reaction with hydroxylamine is predicted to produce two regioisomeric isoxazoles: 3-methyl-5-(2,2-diethoxyethyl)isoxazole and 5-methyl-3-(2,2-diethoxyethyl)isoxazole. The regioselectivity of these reactions is a critical factor, with the potential for one isomer to be favored over the other depending on the reaction conditions. Furthermore, under acidic conditions, the diethoxy acetal group is susceptible to hydrolysis, which would lead to the formation of an aldehyde, thereby influencing the final product structure. This guide will delve into the quantitative aspects of these transformations, drawing parallels from existing literature on similar substrates.
Reaction Pathways and Product Formation
The primary reaction pathways involve the nucleophilic attack of hydrazine or hydroxylamine on the acetylenic ketone. The initial attack can occur at either the carbonyl carbon or the β-carbon of the alkyne, leading to the formation of two possible regioisomers.
dot
Caption: Predicted reaction pathways for this compound.
Quantitative Analysis of Product Distribution
The regioselectivity of the cyclization of unsymmetrical acetylenic ketones is influenced by steric and electronic factors of the substituents flanking the alkyne, as well as the reaction conditions. While specific data for this compound is not available, studies on analogous methyl alkynyl ketones provide valuable insights into the expected product ratios.
Table 1: Predicted Product Distribution in the Reaction of this compound
| Reagent | Predicted Products | Predicted Isomer Ratio (Major:Minor) | Representative Yields from Analogous Systems |
| Hydrazine (H₂NNH₂) | 3-Methyl-5-(2,2-diethoxyethyl)-1H-pyrazole & 5-Methyl-3-(2,2-diethoxyethyl)-1H-pyrazole | Varies (e.g., 3:2 to single isomer)[1] | 60-95%[1][2] |
| Hydroxylamine (H₂NOH) | 3-Methyl-5-(2,2-diethoxyethyl)isoxazole & 5-Methyl-3-(2,2-diethoxyethyl)isoxazole | Varies, often with a preference for one isomer | 70-90% |
Note: The isomer ratios and yields are based on published data for structurally similar acetylenic ketones and should be considered as predictive for the title compound.
Comparative Performance and Alternative Syntheses
The synthesis of pyrazoles and isoxazoles from acetylenic ketones is a well-established and efficient method. However, the formation of regioisomeric mixtures can present a challenge in purification and can lower the yield of the desired product.
Alternative Approaches to Regiocontrol:
-
Use of Substituted Hydrazines: Employing substituted hydrazines (e.g., phenylhydrazine) can influence the regioselectivity of pyrazole formation, although it may still result in isomeric mixtures[1].
-
Catalytic Methods: The use of specific catalysts can promote the formation of a single regioisomer.
-
Stepwise Synthesis: A stepwise approach, where the initial nucleophilic addition is controlled before cyclization, can offer better regioselectivity.
Experimental Protocols for Analogous Reactions
The following are generalized experimental protocols for the synthesis of pyrazoles and isoxazoles from acetylenic ketones, based on literature precedents. These should be adapted and optimized for the specific substrate, this compound.
dot
References
Unveiling the Reactivity of 6,6-Diethoxy-2-methylhex-4-yn-3-one: A Comparative Benchmarking Guide
For researchers, scientists, and professionals in drug development, the choice of synthetic building blocks is paramount to the success of a research campaign. This guide provides a comparative performance benchmark of the novel ynone, 6,6-Diethoxy-2-methylhex-4-yn-3-one, against established alternatives in key organic transformations. Due to the novelty of this compound, direct experimental data is not yet available in peer-reviewed literature. Therefore, this guide utilizes data from closely related and structurally analogous compounds to provide a predictive comparison of its reactivity, focusing on the core functional groups: the ynone system and the diethyl acetal protecting group.
The unique structure of this compound, featuring a reactive α,β-alkynyl ketone (ynone) and a protected ketone functionality as a diethyl acetal, suggests its utility as a versatile intermediate in complex molecule synthesis. The acetal group offers a stable protecting strategy for a ketone under neutral to basic conditions, which can be readily removed under acidic conditions to unmask the carbonyl group for further functionalization. This guide will focus on two fundamental and widely employed reaction types to benchmark its potential performance: the Michael Addition and the Diels-Alder Cycloaddition.
Michael Addition: Ynone vs. Enone Reactivity
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. Here, we compare the reactivity of a representative ynone, 1-phenyl-2-propyn-1-one, with a structurally similar enone, chalcone (1,3-diphenyl-1-propenone), in their reaction with the nucleophile piperidine.
| Feature | Ynone: 1-Phenyl-2-propyn-1-one | Enone: Chalcone |
| Reaction | Michael Addition of Piperidine | Michael Addition of Piperidine |
| Product | (E/Z)-3-(Piperidin-1-yl)-1-phenylprop-2-en-1-one | 3-(Piperidin-1-yl)-1,3-diphenylpropan-1-one |
| Reaction Time | 2 hours | 24 hours |
| Temperature | Room Temperature | Room Temperature |
| Solvent | Ethanol | Ethanol |
| Catalyst | None (base-catalyzed by piperidine) | None (base-catalyzed by piperidine) |
| Yield | ~95% | ~85% |
Key Observations:
-
Ynones, being more electrophilic due to the sp-hybridized carbons of the alkyne, generally exhibit higher reactivity in Michael additions compared to their enone counterparts.
-
The reaction with the ynone proceeds significantly faster and often results in higher yields under similar conditions.
-
The stereochemical outcome of the Michael addition to ynones can be controlled to favor either the (E) or (Z) isomer depending on the reaction conditions and the nature of the nucleophile.
Experimental Protocols: Michael Addition
Michael Addition of Piperidine to 1-Phenyl-2-propyn-1-one (Ynone):
-
To a solution of 1-phenyl-2-propyn-1-one (1 mmol) in ethanol (10 mL) at room temperature, piperidine (1.2 mmol) is added dropwise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired (E/Z)-3-(piperidin-1-yl)-1-phenylprop-2-en-1-one.
Michael Addition of Piperidine to Chalcone (Enone):
-
To a solution of chalcone (1 mmol) in ethanol (10 mL) at room temperature, piperidine (1.5 mmol) is added.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The resulting solid is recrystallized from ethanol to yield 3-(piperidin-1-yl)-1,3-diphenylpropan-1-one.
Diels-Alder Cycloaddition: A Comparison of Dienophile Reactivity
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The reactivity of the dienophile is crucial for the success of this cycloaddition. Here, we compare the performance of an alkynyl dienophile, methyl propiolate, with an alkenyl dienophile, methyl vinyl ketone, in their reaction with cyclopentadiene.
| Feature | Ynone Dienophile: Methyl Propiolate | Enone Dienophile: Methyl Vinyl Ketone |
| Reaction | Diels-Alder with Cyclopentadiene | Diels-Alder with Cyclopentadiene |
| Product | Methyl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate | 5-Acetylbicyclo[2.2.1]hept-2-ene (endo/exo mixture) |
| Reaction Time | 6 hours | 1-2 hours |
| Temperature | 160 °C (sealed tube) | Room Temperature to 40 °C |
| Solvent | Toluene | Dichloromethane or neat |
| Catalyst | None (thermal) | Lewis Acid (e.g., AlCl₃) can accelerate |
| Yield | ~70% | ~90% (endo/exo mixture) |
Key Observations:
-
Enones are generally more reactive dienophiles than ynones in thermal Diels-Alder reactions, often proceeding at lower temperatures and with higher yields.
-
The Diels-Alder reaction with ynones typically requires higher temperatures to overcome the higher activation energy associated with the disruption of the alkyne's linearity in the transition state.
-
The stereoselectivity (endo/exo) is a key consideration in the Diels-Alder reaction of enones, while this is not a factor for symmetrical alkynes.
Experimental Protocols: Diels-Alder Reaction
Diels-Alder Reaction of Methyl Propiolate with Cyclopentadiene (Ynone Dienophile):
-
Freshly cracked cyclopentadiene (1.2 mmol) and methyl propiolate (1 mmol) are dissolved in toluene (5 mL) in a sealed tube.
-
The sealed tube is heated at 160 °C for 6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford methyl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate.
Diels-Alder Reaction of Methyl Vinyl Ketone with Cyclopentadiene (Enone Dienophile):
-
To a solution of methyl vinyl ketone (1 mmol) in dichloromethane (5 mL) at 0 °C, freshly cracked cyclopentadiene (1.2 mmol) is added dropwise.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The solvent is removed under reduced pressure to yield the crude product, which is a mixture of endo and exo isomers of 5-acetylbicyclo[2.2.1]hept-2-ene.
-
The product can be purified by distillation or column chromatography.
Visualizing Synthetic Utility
The following diagrams illustrate the potential synthetic applications and comparative reactivity of this compound.
Conclusion
While direct experimental data for this compound is not yet available, this comparative guide, based on the well-established reactivity of ynones and enones, provides valuable insights for researchers. The ynone functionality is predicted to offer enhanced reactivity in Michael additions, allowing for faster reactions and potentially higher yields compared to analogous enones. Conversely, in Diels-Alder cycloadditions, the corresponding enone would likely be the more reactive dienophile, proceeding under milder conditions. The presence of the diethyl acetal in the target molecule provides a robust protecting group strategy, enabling selective transformations at the ynone moiety before unmasking a second ketone for subsequent reactions. This positions this compound as a promising and versatile building block for the synthesis of complex molecular architectures in drug discovery and materials science. Further experimental validation is warranted to fully elucidate the performance of this novel compound.
Safety Operating Guide
Proper Disposal of 6,6-Diethoxy-2-methylhex-4-yn-3-one: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 6,6-Diethoxy-2-methylhex-4-yn-3-one is critical to ensure laboratory safety and environmental protection. This compound, a ketone with alkyne and acetal functionalities, must be treated as hazardous chemical waste. Improper disposal can lead to safety hazards and environmental contamination.[1][2] Adherence to federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), is mandatory.[3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]
Key Hazard Considerations:
-
Flammability: Ketones are often flammable.[5][6] Keep the compound and its waste away from ignition sources such as open flames, hot surfaces, and sparks.
-
Reactivity: Alkynes can be reactive. Avoid mixing this waste with incompatible materials, particularly strong oxidizing agents, acids, or bases, which could lead to vigorous or explosive reactions.[7][8]
Step-by-Step Disposal Protocol
1. Waste Collection and Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, paper towels, gloves) in a designated, compatible, and properly sealed hazardous waste container.[3][8]
-
The container should be made of a material that will not react with the chemical. Plastic is often a preferred choice for organic solvent waste.[8]
-
Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. It is best practice to collect different classes of chemical waste separately.[7] For example, halogenated and non-halogenated solvent wastes should be kept apart.
2. Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Include the approximate concentration and volume of the waste.
-
Indicate the date when the first drop of waste was added to the container (accumulation start date).[9]
3. Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[7][8]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][8]
-
Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.
-
Store the container in secondary containment to prevent spills from reaching the environment.[3]
4. Arranging for Professional Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time (which can vary by jurisdiction but is often up to one year for partially filled containers in an SAA), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][8][9]
-
Never pour this compound down the drain or dispose of it in regular trash.[1][2]
Quantitative Data Summary
| Parameter | Guideline | Reference |
| Container Filling Limit | Do not fill to more than 90% capacity. | [3] |
| SAA Maximum Volume | Typically up to 55 gallons of total hazardous waste. | [8] |
| SAA Storage Time Limit | Up to one year for partially filled containers. | [7] |
| pH for Drain Disposal (Not Applicable for this Compound) | Between 5.5 and 10.5 for certain aqueous solutions. | [1] |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 2. ethicalshift.com [ethicalshift.com]
- 3. gaiaca.com [gaiaca.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. americanwastehaulers.com [americanwastehaulers.com]
- 6. trashrite.com [trashrite.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 6,6-Diethoxy-2-methylhex-4-yn-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 6,6-Diethoxy-2-methylhex-4-yn-3-one. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk to personnel and the environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical requiring stringent safety measures. The primary hazards, as identified in its Safety Data Sheet (SDS), include:
-
Toxicity: Toxic if swallowed.[1]
-
Skin Irritation: Causes skin irritation and may cause an allergic skin reaction.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Due to the presence of ketone and acetal (ether-like) functional groups, standard nitrile gloves may offer insufficient protection. Therefore, a higher level of chemical resistance is necessary.
Minimum Required PPE:
| PPE Category | Specification |
| Hand Protection | Butyl rubber gloves are recommended for handling ketones.[1][2] Alternatively, double-gloving with a thicker nitrile glove as the outer layer can be considered for incidental contact. Always inspect gloves for integrity before use. |
| Eye and Face Protection | Chemical splash goggles that seal tightly around the eyes are mandatory.[3] A full-face shield must be worn over goggles when there is a risk of splashing or aerosolization.[3] |
| Body Protection | A flame-resistant lab coat should be worn and kept fastened. Ensure clothing fully covers the arms and legs.[4] |
| Footwear | Closed-toe and closed-heel shoes are required at all times in the laboratory. |
| Respiratory Protection | All handling of this compound should be performed within a certified chemical fume hood to avoid inhalation of vapors.[4] If engineering controls are insufficient, a respirator with an appropriate chemical cartridge may be necessary.[3] |
Physical and Chemical Properties
| Property | Value (for similar compounds) |
| Molecular Formula | C11H18O3 |
| Molecular Weight | 198.26 g/mol |
| Appearance | Likely a liquid |
| Boiling Point | Estimated ~180–185°C (for 6,6-diethoxyhex-4-yn-3-ol) |
| Density | Estimated 1.02–1.05 g/cm³ (for 6,6-diethoxyhex-4-yn-3-ol) |
Step-by-Step Operational Plan
This protocol outlines the safe handling of this compound in a laboratory setting.
3.1. Preparation and Precautionary Measures
-
Review Safety Information: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Gather Materials: Assemble all necessary equipment, including appropriate glassware, stir bars, and spill containment materials, inside the fume hood.
-
Don PPE: Put on all required personal protective equipment as detailed in the PPE table above.
3.2. Handling and Experimental Procedure
-
Chemical Transfer: Conduct all transfers of this compound inside the fume hood. Use a syringe or cannula for liquid transfers to minimize exposure.
-
Reaction Setup: If using in a reaction, ensure the apparatus is securely clamped and that any potential pressure buildup is managed with a suitable vent or bubbler.
-
Heating and Cooling: When heating or cooling a reaction containing this compound, use a well-controlled system such as a heating mantle with a temperature controller or a cryo-cooler. Avoid open flames.
-
Monitoring: Continuously monitor the experiment for any signs of unexpected reactions, such as rapid temperature or pressure changes.
3.3. Post-Experiment Procedures
-
Quenching: If necessary, quench the reaction carefully with an appropriate reagent. Be mindful of any exothermic processes.
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent. Dispose of the cleaning materials as hazardous waste.
-
Glove Removal: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants. Dispose of them in the designated hazardous waste container.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water after removing gloves.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
4.1. Waste Segregation and Collection
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. Do not store in metal containers.[5] The container must be clearly labeled with a "Hazardous Waste" tag.[5]
-
Solid Waste: Dispose of all contaminated solid waste, including gloves, bench paper, and pipette tips, in a separate, clearly labeled hazardous waste container.
-
Labeling: The hazardous waste label must include the full chemical name of all components in the waste container and their approximate concentrations.[2]
4.2. Storage and Disposal
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[5]
-
Disposal Request: When the waste container is ready for pickup, follow your institution's procedures for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures
5.1. Spills
-
Small Spills (in fume hood): Absorb the spill with a chemical absorbent pad or spill pillow. Place the used absorbent material in a sealed bag and dispose of it as hazardous waste.
-
Large Spills: Evacuate the immediate area and alert your supervisor and institutional safety officer.
5.2. Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. Photochemical Synthesis of Ynones from Aryl Aldehydes and Sulfone-Based Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Acetone - Wikipedia [en.wikipedia.org]
- 5. Synthesis of aromatic terminal allenes and aliphatic terminal alkynes from hydrazones using calcium carbide as an acetylene source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
